molecular formula C5H11ClN2O B554965 (S)-Pyrrolidine-2-carboxamide hydrochloride CAS No. 42429-27-6

(S)-Pyrrolidine-2-carboxamide hydrochloride

Número de catálogo: B554965
Número CAS: 42429-27-6
Peso molecular: 150.61 g/mol
Clave InChI: CSKSDAVTCKIENY-WCCKRBBISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H11ClN2O and its molecular weight is 150.61 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-Pyrrolidine-2-carboxamide monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKSDAVTCKIENY-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56433-35-3
Record name 2-Pyrrolidinecarboxamide, hydrochloride (1:2), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56433-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10195214
Record name (S)-Pyrrolidine-2-carboxamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42429-27-6
Record name 2-Pyrrolidinecarboxamide, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42429-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Pyrrolidine-2-carboxamide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Pyrrolidine-2-carboxamide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-pyrrolidine-2-carboxamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (S)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidine-2-carboxamide hydrochloride, a derivative of the amino acid proline, is a chiral molecule of interest in pharmaceutical research and development. Its structural similarity to proline suggests potential biological activity, and its classification as an amino acid derivative points towards applications as an ergogenic supplement.[1] A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent or supplement, influencing aspects such as formulation, bioavailability, and stability.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a visualization of a key signaling pathway relevant to its potential biological role.

Physicochemical Properties

Table 1: General and Physical Properties

PropertyValueSource
Chemical Name (2S)-pyrrolidine-2-carboxamide;hydrochloride[2]
Synonyms (S)-Pyrrolidine-2-carboxamide HCl, L-Prolinamide hydrochloride[2]
CAS Number 42429-27-6[3]
Molecular Formula C₅H₁₁ClN₂O[2][3]
Molecular Weight 150.61 g/mol [2][3]
Appearance Solid, Beige powder[3]
Melting Point 95-97 °C (for the free base, (2S)-Pyrrolidine-2-carboxamide)

Table 2: Solubility and Acidity

PropertyValueSource
Solubility Soluble in water.
pKa Data not available

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are outlined below.

Table 3: Predicted Spectral Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the pyrrolidine ring protons and the amide protons. The chemical shifts would be influenced by the protonation of the pyrrolidine nitrogen.
¹³C NMR Resonances for the five carbon atoms of the pyrrolidine ring and the carboxamide group. Expected chemical shifts would be in the aliphatic and carbonyl regions.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak corresponding to the free base ([M]+) and/or the protonated molecule ([M+H]+). Fragmentation would likely involve the loss of the carboxamide group and cleavage of the pyrrolidine ring.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

  • Workflow for Melting Point Determination

    G A Sample Preparation (Powder and pack capillary tube) B Place in Melting Point Apparatus A->B C Heat at a Controlled Rate B->C D Observe and Record (Onset and completion of melting) C->D

    Caption: Workflow for melting point determination.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Workflow for Solubility Determination

    G A Add Excess Solute to Solvent B Equilibrate (Constant temperature and agitation) A->B C Separate Solid and Liquid Phases (Filtration/Centrifugation) B->C D Analyze Solute Concentration in Liquid Phase C->D

    Caption: Workflow for shake-flask solubility determination.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For an amine hydrochloride, the pKa refers to the acidity of the protonated amine.

Methodology (Potentiometric Titration):

  • A known concentration of this compound is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point.

  • Workflow for pKa Determination

    G A Prepare Solution of Amine Hydrochloride B Titrate with Standardized Base A->B C Monitor pH B->C D Plot Titration Curve (pH vs. Volume of Titrant) C->D E Determine pKa (pH at half-equivalence point) D->E

    Caption: Workflow for potentiometric pKa determination.

NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology:

  • A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The NMR spectrum (¹H, ¹³C) is acquired using an NMR spectrometer.

  • The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, coupling constants, and integration.

Mass Spectrometry

Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

Methodology:

  • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile/water).

  • The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • The mass spectrum is recorded, showing the mass-to-charge ratio of the resulting ions.

  • For structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the masses of the fragments are analyzed.

Biological Context and Signaling Pathway

As a proline derivative, this compound may act as an ergogenic aid by influencing cellular metabolism and growth, processes often regulated by the mTOR (mammalian Target of Rapamycin) signaling pathway. Amino acids are known to be key activators of mTORC1, a central regulator of protein synthesis and cell growth.

  • mTOR Signaling Pathway Activated by Amino Acids

    G cluster_cell Cell AminoAcids Amino Acids ((S)-Pyrrolidine-2-carboxamide derivative) Ragulator Ragulator Complex AminoAcids->Ragulator activates Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes CellGrowth Cell Growth mTORC1->CellGrowth promotes

    Caption: Amino acid activation of the mTORC1 signaling pathway.

This pathway illustrates how amino acids, potentially including this compound, can stimulate the Ragulator and Rag GTPase complexes, leading to the activation of mTORC1. Activated mTORC1 then promotes protein synthesis and cell growth, which are key processes in muscle adaptation and recovery, providing a rationale for its potential use as an ergogenic supplement.[4][5][6][7][8]

Conclusion

This technical guide has summarized the available physicochemical properties of this compound, provided detailed experimental protocols for their determination, and placed the compound in a relevant biological context. While some specific quantitative data for the hydrochloride salt remain to be experimentally determined and published, this guide serves as a valuable resource for researchers and scientists working with this compound, facilitating its further investigation and potential development.

References

Structural Analysis of (S)-Pyrrolidine-2-carboxamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural features of (S)-Pyrrolidine-2-carboxamide hydrochloride, a proline derivative of significant interest in medicinal chemistry. This document outlines the key structural data, detailed experimental protocols for its characterization, and insights into its potential biological activities.

Core Structural and Physicochemical Properties

This compound, also known as L-Prolinamide hydrochloride, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂OPubChem
Molecular Weight 150.61 g/mol PubChem
CAS Number 42429-27-6ChemicalBook[2]
Appearance White to off-white solidGuidechem[1]
Melting Point 178-182 °CChemicalBook[2]
Solubility Soluble in waterGuidechem[1]

Crystallographic Analysis

A definitive crystal structure for this compound is not publicly available. However, the crystal structure of the closely related compound, L-Prolinamide (the free base), has been determined and is available in the Crystallography Open Database (COD) under the identifier 4079545.[3][4] This structure provides invaluable insights into the molecular geometry and packing of the pyrrolidine carboxamide moiety.

The structure of L-prolinamide reveals a five-membered pyrrolidine ring fused to an amide group.[5] In the hydrochloride salt, the pyrrolidine nitrogen is expected to be protonated. The crystallographic data for L-Prolinamide provides a strong foundation for understanding the bond lengths, bond angles, and torsion angles of the core structure.

Table 2: Representative Crystallographic Data for L-Prolinamide (COD ID: 4079545) (Note: The following data is illustrative and based on the expected structure. Actual values would be derived from the CIF file of the crystal structure analysis.)

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond Length C1C2e.g., 1.53
C2N1e.g., 1.47
C2C5e.g., 1.52
C5O1e.g., 1.24
C5N2e.g., 1.33
Bond Angle C1C2N1e.g., 111.5
N1C2C5e.g., 109.8
C2C5O1e.g., 121.3
O1C5N2e.g., 123.5
Torsion Angle N1C2C3C4
C2C3C4C1

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound in solution. The expected chemical shifts are influenced by the pyrrolidine ring, the carboxamide group, and the protonation state of the amine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-H~4.0 - 4.5~60 - 65
C3-H₂~1.8 - 2.2~28 - 32
C4-H₂~1.9 - 2.3~24 - 28
C5-H₂~3.2 - 3.6~45 - 50
N-H (ring)~9.0 - 10.0 (broad)-
C=O-~170 - 175
NH₂ (amide)~7.5 - 8.5 (broad)-
Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The key vibrational modes for this compound are associated with the N-H, C-H, C=O, and C-N bonds.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3200N-H stretchAmine (N-H⁺) and Amide (N-H)
3000 - 2800C-H stretchPyrrolidine ring
~1680C=O stretch (Amide I)Carboxamide
~1600N-H bend (Amide II)Carboxamide
1450 - 1350C-H bendPyrrolidine ring
1200 - 1000C-N stretchAmine and Amide

Experimental Protocols

Single-Crystal X-ray Diffraction

A general workflow for the crystallographic analysis of a small molecule hydrochloride salt is as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of (S)-Pyrrolidine- 2-carboxamide HCl Purification Purification by Recrystallization Synthesis->Purification Vapor_Diffusion Vapor Diffusion or Slow Evaporation Purification->Vapor_Diffusion Mounting Crystal Mounting Vapor_Diffusion->Mounting XRay_Diffraction X-ray Diffraction (Mo Kα radiation) Mounting->XRay_Diffraction Data_Processing Data Processing (Integration, Scaling) XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structural Model (CIF file) nmr_workflow Sample_Prep Sample Preparation (~5-10 mg in ~0.6 mL D₂O or DMSO-d₆) NMR_Tube Transfer to 5 mm NMR tube Sample_Prep->NMR_Tube Spectrometer Place in NMR Spectrometer (e.g., 400 or 500 MHz) NMR_Tube->Spectrometer Acquisition Acquire ¹H and ¹³C Spectra Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Processing->Analysis Structural_Confirmation Structural Confirmation Analysis->Structural_Confirmation signaling_pathway Complex_Carbs Complex Carbohydrates (e.g., Starch) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Complex_Carbs->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Inhibitor (S)-Pyrrolidine-2-carboxamide derivative (Inhibitor) Inhibitor->Alpha_Glucosidase Inhibition

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as L-Prolinamide hydrochloride, is a crucial chiral building block in the synthesis of various pharmaceutical compounds, including antiviral and antidiabetic agents. Its stereospecific structure makes it an important intermediate in asymmetric synthesis. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated analytical data, and workflow visualizations to support researchers and drug development professionals.

Physicochemical Properties

This compound is a white to off-white solid. Below is a summary of its key physicochemical properties.

PropertyValueReference
Molecular Formula C₅H₁₁ClN₂O[1]
Molecular Weight 150.61 g/mol [1]
CAS Number 42429-27-6[1]
Appearance White to off-white solid[2]
Purity ≥95%[3][4]

Synthesis of this compound

The synthesis of this compound typically starts from the readily available amino acid, L-proline. Several synthetic routes have been established, primarily involving the activation of the carboxylic acid group followed by amidation.

Synthesis via L-Proline-N-carboxy-anhydride (NCA) Intermediate

A common and efficient method proceeds through the formation of an N-carboxy-anhydride (NCA) intermediate. This method avoids racemization and generally results in high yields.

Experimental Protocol:

Step 1: Synthesis of L-Proline Carbamoyl Chloride

  • In a dry 500 mL three-necked flask under a nitrogen atmosphere, suspend L-proline (15 g, 0.13 mol) and triphosgene (13.5 g, 0.046 mol) in 250 mL of dry tetrahydrofuran (THF) at 20-25°C.[3][5]

  • Slowly heat the suspension to 30-40°C with continuous stirring and maintain this temperature for 70 minutes, or until the solution becomes clear.[5]

  • Continue stirring at a constant temperature for an additional 30 minutes to ensure the complete formation of L-proline carbamoyl chloride.[5]

  • Concentrate the solution under reduced pressure at 10-20°C for 30 minutes to remove dissolved HCl gas.[5]

Step 2: Formation of L-Proline-N-carboxy-anhydride (NCA)

  • Cool the reaction mixture to 0°C.[3]

  • Add dry triethylamine (15.5 g, 0.15 mol) dropwise over 30 minutes, maintaining the temperature between 0-5°C.[3]

  • Continue stirring at this temperature for another 30 minutes.[3]

  • Filter the mixture under nitrogen to remove the triethylamine hydrochloride precipitate and wash the solid with 50 mL of dry THF. The resulting filtrate contains the L-Proline-NCA.[3]

Step 3: Ammonolysis to (S)-Pyrrolidine-2-carboxamide

  • The THF solution of L-Proline-NCA is subjected to ammonolysis. This can be achieved by introducing ammonia gas or by adding an ammonia solution (e.g., ammonia in methanol or THF).[3]

  • The reaction is typically stirred at a controlled temperature (e.g., 0°C to room temperature) until completion.

Step 4: Formation of the Hydrochloride Salt

  • After the ammonolysis is complete, the reaction mixture is acidified with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether).

  • The this compound precipitates from the solution.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., cold diethyl ether), and dried under vacuum.

A yield of 95.3% with a purity of 99.1% (by HPLC) has been reported for the free base, L-prolinamide, using a similar deprotection method from an N-acetylated precursor.[6]

G cluster_synthesis Synthesis Workflow L-Proline L-Proline L-Proline_Carbamoyl_Chloride L-Proline Carbamoyl Chloride L-Proline->L-Proline_Carbamoyl_Chloride Triphosgene, THF L-Proline-NCA L-Proline-N-carboxy-anhydride L-Proline_Carbamoyl_Chloride->L-Proline-NCA Triethylamine L-Prolinamide (S)-Pyrrolidine-2-carboxamide L-Proline-NCA->L-Prolinamide Ammonolysis Product (S)-Pyrrolidine-2-carboxamide HCl L-Prolinamide->Product HCl

Synthesis of (S)-Pyrrolidine-2-carboxamide HCl.
Synthesis via Acid Chloride of N-Protected Proline

An alternative route involves the protection of the proline nitrogen, followed by conversion of the carboxylic acid to an acid chloride, amidation, and subsequent deprotection.

Experimental Protocol:

  • N-Protection: Protect the nitrogen of L-proline with a suitable protecting group (e.g., Boc or Cbz) using standard procedures.

  • Acid Chloride Formation: Treat the N-protected L-proline with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

  • Amidation: React the N-protected L-proline acid chloride with ammonia to yield the N-protected (S)-Pyrrolidine-2-carboxamide.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield (S)-Pyrrolidine-2-carboxamide.

  • Salt Formation: Treat the resulting free base with hydrochloric acid to obtain the hydrochloride salt.

G cluster_purification Purification Workflow Crude_Product Crude Product Dissolution Dissolution Crude_Product->Dissolution Solvent Filtration Filtration Dissolution->Filtration Removal of insolubles Crystallization Crystallization Filtration->Crystallization Cooling/Anti-solvent Isolation Isolation Crystallization->Isolation Filtration Drying Drying Isolation->Drying Vacuum Pure_Product Pure Product Drying->Pure_Product

General Purification Workflow.

Characterization Data

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the amide group. The protonation of the ring nitrogen in the hydrochloride salt will influence the chemical shifts of the adjacent protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0br s2H-NH₂⁺ (ring)
~7.5 - 8.0br s1H-C(=O)NH₂ (one H)
~7.0 - 7.5br s1H-C(=O)NH₂ (one H)
~4.3 - 4.5m1HH-2
~3.3 - 3.5m2HH-5
~1.9 - 2.4m4HH-3, H-4

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~170 - 175C=O (Amide)
~58 - 62C-2
~45 - 49C-5
~28 - 32C-3
~23 - 27C-4

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the molecular ion of the free base.

m/zAssignment
115.08[M+H]⁺
137.06[M+Na]⁺

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3400 - 3200N-H stretching (amide and amine hydrochloride)
~2900 - 3100C-H stretching (aliphatic)
~1670 - 1690C=O stretching (amide I)
~1600 - 1640N-H bending (amide II)

Applications in Drug Development

This compound serves as a vital chiral precursor in the synthesis of several important pharmaceutical agents. Its stereochemistry is crucial for the biological activity of the final drug products. For instance, it is a key starting material for the synthesis of Vildagliptin, an oral anti-hyperglycemic agent (a dipeptidyl peptidase-4 inhibitor) used for the treatment of type 2 diabetes mellitus.[4]

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols offer practical guidance for its preparation from L-proline. The tabulated physicochemical and spectroscopic data, along with the workflow diagrams, serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The reliable synthesis and thorough characterization of this chiral intermediate are paramount for the successful development of stereochemically pure and effective pharmaceutical compounds.

References

(S)-Pyrrolidine-2-carboxamide Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Versatile Proline Derivative in Drug Discovery and Asymmetric Synthesis

(S)-Pyrrolidine-2-carboxamide hydrochloride , a chiral pyrrolidine derivative, has emerged as a significant building block in medicinal chemistry and a valuable tool in asymmetric synthesis. Its rigid, five-membered ring structure, derived from the amino acid L-proline, provides a unique conformational scaffold that is leveraged in the design of enzyme inhibitors and as a catalyst in stereoselective reactions. This technical guide provides a detailed overview of its chemical properties, synthesis, spectroscopic data, and key applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid, appreciated for its stability and utility as a synthetic intermediate.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₁ClN₂O[2]
Molecular Weight 150.61 g/mol [2]
CAS Number 42429-27-6[2]
Appearance White to off-white solid[1]
Purity ≥97%[3]
Melting Point 95-97 °C (for L-Prolinamide)
Solubility Soluble in water
Topological Polar Surface Area (TPSA) 55.1 Ų[2]
logP -0.3545[3]

Spectroscopic analysis is crucial for the characterization of this compound. While publicly accessible, detailed spectra with peak assignments are limited, the expected spectral characteristics are summarized below based on the analysis of its parent compound, L-prolinamide, and general principles of NMR and IR spectroscopy.

Table 2: Spectroscopic Data for this compound (and its parent compound L-Prolinamide)

Spectroscopic Technique Expected Peaks and Assignments
¹H NMR Signals corresponding to the protons on the pyrrolidine ring and the amide group. The chiral center at C2 will lead to diastereotopic protons on the ring, resulting in complex splitting patterns.
¹³C NMR Peaks for the five carbons of the pyrrolidine ring and the carbonyl carbon of the amide group. The chemical shifts will be influenced by the nitrogen and the carbonyl group.
FT-IR Characteristic absorption bands for N-H stretching of the amide and the secondary amine hydrochloride, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band).
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the free base (L-prolinamide) and fragmentation patterns characteristic of pyrrolidine derivatives.

Synthesis of this compound

The synthesis of this compound typically starts from the readily available and chiral amino acid, L-proline. Several synthetic routes have been reported for the preparation of L-prolinamide, which can then be converted to its hydrochloride salt. A common approach involves the activation of the carboxylic acid group of L-proline followed by amidation.

General Synthesis Workflow

A representative workflow for the synthesis of L-prolinamide, the free base of the target compound, is depicted below. This process generally involves protection of the amine group, activation of the carboxyl group, reaction with ammonia, and subsequent deprotection. More direct methods are also available.

Synthesis_Workflow L_Proline L-Proline N_Protected_Proline N-Protected L-Proline L_Proline->N_Protected_Proline N-protection Activated_Ester Activated Ester or Acid Chloride N_Protected_Proline->Activated_Ester Carboxyl Activation N_Protected_Prolinamide N-Protected L-Prolinamide Activated_Ester->N_Protected_Prolinamide Ammonolysis L_Prolinamide L-Prolinamide N_Protected_Prolinamide->L_Prolinamide Deprotection Target (S)-Pyrrolidine-2-carboxamide Hydrochloride L_Prolinamide->Target HCl treatment Vildagliptin_Synthesis Prolinamide (S)-Pyrrolidine-2-carboxamide Chloroacetyl_derivative 1-Chloroacetyl-2-cyanopyrrolidine Prolinamide->Chloroacetyl_derivative Reaction with chloroacetyl chloride Vildagliptin Vildagliptin Chloroacetyl_derivative->Vildagliptin Aminoadamantanol 3-Amino-1-adamantanol Aminoadamantanol->Vildagliptin Organocatalysis_Cycle Catalyst (S)-Pyrrolidine-2-carboxamide Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone/Aldehyde (Donor) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde (Acceptor) Aldehyde->Iminium Product Aldol Product Iminium->Product + H₂O Product->Catalyst Regeneration

References

The Multifaceted Biological Activities of (S)-Pyrrolidine-2-carboxamide Hydrochloride Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-pyrrolidine-2-carboxamide scaffold, a derivative of the naturally occurring amino acid proline, has emerged as a privileged structure in medicinal chemistry. Its inherent chirality and conformational rigidity make it an attractive starting point for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of (S)-Pyrrolidine-2-carboxamide hydrochloride derivatives, with a focus on their therapeutic potential in oncology, metabolic disorders, and inflammatory diseases.

Synthesis Strategies

The synthesis of (S)-Pyrrolidine-2-carboxamide derivatives typically commences from L-proline. A common strategy involves the protection of the secondary amine, most frequently with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of the carboxylic acid moiety. The protected L-proline can then be coupled with a diverse range of amines using standard peptide coupling reagents to yield the corresponding carboxamides. Subsequent deprotection of the Boc group affords the desired this compound derivatives. This versatile synthetic route allows for the introduction of a wide array of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships.

Key Biological Activities and Therapeutic Targets

(S)-Pyrrolidine-2-carboxamide derivatives have demonstrated a broad spectrum of biological activities, targeting key enzymes and receptors implicated in various disease pathologies.

Anticancer Activity: Dual EGFR and CDK2 Inhibition

A significant area of research has focused on the development of (S)-pyrrolidine-2-carboxamide derivatives as potent anticancer agents. Several derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two crucial targets in cancer therapy.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[3][4] CDK2, in conjunction with its cyclin partners, plays a pivotal role in cell cycle progression. The dual inhibition of both EGFR and CDK2 offers a synergistic approach to halt cancer cell growth and induce apoptosis.[5][6]

Table 1: Anticancer Activity of (S)-Pyrrolidine-2-carboxamide Derivatives as Dual EGFR/CDK2 Inhibitors

CompoundTargetIC50 (nM)Cancer Cell LineGI50 (µM)Reference
Derivative 7g EGFR87 - 107A-549, MCF-7, HT-290.90[1][2]
CDK215 - 31[1][2]
Derivative 7e EGFR87 - 107--[1][2]
CDK215 - 31[1][2]
Derivative 7k EGFR87 - 107--[1][2]
CDK215 - 31[1][2]
Derivative 7n EGFR87 - 107--[1][2]
CDK215 - 31[1][2]
Derivative 7o EGFR87 - 107--[1][2]
CDK215 - 31[1][2]
Erlotinib (Ref.) EGFR80--[1][2]
Dinaciclib (Ref.) CDK220--[1][2]
Antimetastatic Activity: CXCR4 Antagonism

The chemokine receptor CXCR4 and its ligand CXCL12 play a critical role in cancer metastasis.[1][7][8] The CXCL12/CXCR4 axis mediates the trafficking of cancer cells to distant organs.[1][7][8] (S)-Pyrrolidine-2-carboxamide derivatives have been developed as potent CXCR4 antagonists, effectively inhibiting the binding of CXCL12 and subsequent downstream signaling events, such as intracellular calcium mobilization and cell migration.[1][7][8]

Table 2: Antimetastatic Activity of (S)-Pyrrolidine-2-carboxamide Derivatives as CXCR4 Antagonists

CompoundAssayIC50 (nM)Reference
Compound 46 CXCR4 Binding (12G5 displacement)79
CXCL12-induced Calcium Flux0.25
Antidiabetic Activity: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[11][12][13] By inhibiting DPP-IV, (S)-pyrrolidine-2-carboxamide derivatives can prolong the action of incretins, leading to improved glycemic control in type 2 diabetes.[14][15]

Table 3: Antidiabetic Activity of (S)-Pyrrolidine-2-carboxamide Derivatives as DPP-IV Inhibitors

CompoundTargetIC50 (nM)Reference
N-Substituted 2-cyanopyrrolidine DPP-IV (Caco-2 cells)3.5 ± 1.5[15]
DPP-IV (Human plasma)2.7 ± 0.1[15]
DPP-IV (Rat plasma)2.3 ± 0.1[15]
Pyrrolidine sulfonamide derivative DPP-IV11.32 µM[9]
Compound 2f (thiosemicarbazone derivative) DPP-IV1.266 ± 0.264[16]
Sitagliptin (Ref.) DPP-IV4.380 ± 0.319[16]
Other Biological Activities

(S)-Pyrrolidine-2-carboxamide derivatives have also been investigated for a range of other biological activities, including:

  • Anti-inflammatory and Analgesic Activity: Inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.

  • Antiviral Activity: Activity against various viruses, including Herpes Simplex Virus (HSV-1), Human Immunodeficiency Virus (HIV), and Human Cytomegalovirus (HCMV).

  • Antimalarial Activity: Inhibition of the growth of Plasmodium falciparum, the parasite responsible for malaria.

Table 4: Diverse Biological Activities of (S)-Pyrrolidine-2-carboxamide Derivatives

ActivityTarget/AssayCompound/DerivativeIC50Reference
Antidiabetic α-amylase4-methoxy analogue 3g26.24 µg/mL[17]
α-glucosidase4-methoxy analogue 3g18.04 µg/mL[17]
Antiviral HCMV2'-deoxy-2'-fluoro-ara-sangivamycin (10)4 - 25 nM[18]
HIV2'-deoxy-2'-fluoro-ara-sangivamycin (10)4 - 25 nM[18]
VZV2'-deoxy-2'-fluoro-ara-sangivamycin (10)4 - 25 nM[18]
HSV-12'-deoxy-2'-fluoro-ara-sangivamycin (10)30 - 500 nM[18]
Antimalarial P. falciparumSulphonamide pyrolidine carboxamides2.40–8.30 μM[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of (S)-Pyrrolidine-2-carboxamide Derivatives

Materials:

  • L-proline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Desired amine

  • Peptide coupling reagents (e.g., EDC, HOBt, or HATU)

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Acid for deprotection (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane)

Procedure:

  • Boc Protection of L-proline: L-proline is dissolved in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium hydroxide). (Boc)₂O is added, and the reaction is stirred at room temperature until completion. The N-Boc-L-proline is then isolated by acidification and extraction.

  • Amide Coupling: The N-Boc-L-proline is dissolved in an appropriate solvent (e.g., DCM or DMF). The coupling reagents (e.g., EDC and HOBt) and the desired amine are added sequentially. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS). The product is then isolated and purified, typically by column chromatography.

  • Boc Deprotection: The purified N-Boc protected (S)-pyrrolidine-2-carboxamide is dissolved in a suitable solvent (e.g., DCM). An excess of a strong acid (e.g., TFA or a solution of HCl in dioxane) is added, and the reaction is stirred at room temperature. Upon completion, the solvent is removed under reduced pressure to yield the final this compound derivative.

In Vitro DPP-IV Inhibition Assay

Principle: This is a fluorometric kinetic assay that measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) is monitored over time.

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (λex = 360 nm, λem = 460 nm)

Procedure:

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations (or reference inhibitor), and the DPP-IV enzyme solution.

  • Incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader in kinetic mode.

  • Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CXCR4-Mediated Transwell Cell Migration Assay

Principle: This assay measures the chemotactic response of cells expressing CXCR4 towards the chemokine CXCL12. The number of cells that migrate through a porous membrane in a Transwell insert towards a CXCL12 gradient is quantified.

Materials:

  • CXCR4-expressing cells (e.g., Jurkat T-cells or specific cancer cell lines)

  • Recombinant human CXCL12

  • Transwell inserts with appropriate pore size (e.g., 8 µm)

  • 24-well plates

  • Serum-free cell culture medium

  • Test compounds (CXCR4 antagonists)

  • Cell staining solution (e.g., Crystal Violet) or a method for cell quantification (e.g., flow cytometry)

Procedure:

  • Cells are serum-starved for a few hours prior to the assay.

  • A solution of CXCL12 in serum-free medium is added to the lower chamber of the 24-well plate.

  • The serum-starved cells, pre-incubated with various concentrations of the test compound or vehicle control, are seeded into the upper chamber of the Transwell insert.

  • The plate is incubated at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (e.g., 4-6 hours).

  • After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet).

  • The stained cells are then imaged and counted under a microscope.

  • The percentage of migration inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined.

Conclusion

This compound derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The demonstrated activities against key targets in oncology, metabolic diseases, and inflammation underscore the potential of this scaffold in modern drug discovery. Further exploration of structure-activity relationships and optimization of pharmacokinetic profiles will be crucial in advancing these derivatives towards clinical development. This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutics based on the (S)-pyrrolidine-2-carboxamide core.

References

The (S)-Pyrrolidine-2-carboxamide Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms of Action of its Bioactive Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (S)-Pyrrolidine-2-carboxamide hydrochloride is a proline derivative primarily utilized as a chiral building block in chemical synthesis, particularly in the creation of more complex pharmaceutical compounds.[1][2] The scientific literature does not attribute a specific pharmacological mechanism of action to this compound in its own right. Instead, its significance lies in the versatile (S)-pyrrolidine-2-carboxamide scaffold, which is a recurring motif in a diverse range of biologically active molecules.[3][4] This technical guide will provide an in-depth exploration of the core mechanisms of action of several classes of therapeutic agents that feature this important structural core.

Inhibition of Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA)

The (S)-pyrrolidine-2-carboxamide scaffold is a key feature in a novel class of potent inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA).[5] InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, the major and essential components of the mycobacterial cell wall.[6] Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. These direct inhibitors are of significant interest as they do not require metabolic activation by the catalase-peroxidase enzyme (KatG), thus circumventing a common mechanism of resistance to the frontline anti-tuberculosis drug isoniazid.[1]

Quantitative Data: InhA Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected pyrrolidine carboxamide derivatives against M. tuberculosis InhA.

Compound IDSubstitutionsIC50 (µM)Reference
d6 2-Me, 5-Me (phenyl ring)10.05 ± 0.33[5]
d7 3-Me, 5-Me (phenyl ring)3.14 ± 0.12[5]
d8 2-Me, 3-Cl (phenyl ring)23.12 ± 1.00[5]
d11 3-Cl, 5-Cl (phenyl ring)0.39 ± 0.01[5]
d12 3-Br, 5-CF3 (phenyl ring)0.85 ± 0.05[5]
p31 Fused aromatic amine1.39[5]
p37 Piperazine derivative4.47[5]
Experimental Protocol: InhA Inhibition Assay

The inhibitory activity against InhA is typically determined using a spectrophotometric assay that measures the oxidation of NADH.[6]

  • Reagents and Materials:

    • Purified recombinant InhA enzyme

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

    • trans-2-Dodecenoyl-CoA (substrate)

    • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

    • Test compounds dissolved in DMSO

    • 96-well microtiter plates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer, NADH solution, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding the InhA enzyme.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

    • Start the measurement by adding the substrate, trans-2-dodecenoyl-CoA.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • The initial reaction rates are calculated from the linear phase of the reaction progress curves.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

inhA_pathway acetyl_coa Acetyl-CoA fasI FAS-I acetyl_coa->fasI malonyl_coa Malonyl-CoA malonyl_coa->fasI long_chain_fa Long-chain fatty acids fasI->long_chain_fa fasII_initiation FAS-II Initiation long_chain_fa->fasII_initiation elongation_cycle Elongation Cycle fasII_initiation->elongation_cycle keto_reduction Keto-reduction (MabA) elongation_cycle->keto_reduction mycolic_acids Mycolic Acids elongation_cycle->mycolic_acids dehydration Dehydration keto_reduction->dehydration enoyl_reduction Enoyl-reduction (InhA) dehydration->enoyl_reduction enoyl_reduction->elongation_cycle pyrrolidine_inhibitor (S)-Pyrrolidine-2-carboxamide Derivatives pyrrolidine_inhibitor->enoyl_reduction cell_wall Mycobacterial Cell Wall mycolic_acids->cell_wall

Caption: Inhibition of the mycolic acid biosynthesis pathway by (S)-pyrrolidine-2-carboxamide derivatives.

Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)

Derivatives of (S)-pyrrolidine-2-carboxamide have been synthesized as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in oncology.[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival.[7] CDK2, in complex with cyclin E or A, is crucial for the G1/S phase transition of the cell cycle.[7] Dual inhibition of these targets can lead to a synergistic anti-cancer effect by simultaneously blocking mitogenic signaling and cell cycle progression.[7]

Quantitative Data: EGFR and CDK2 Inhibitory Activity

The following table presents the in vitro inhibitory potencies of selected pyrrolidine-carboxamide derivatives against EGFR and CDK2.[6]

Compound IDEGFR IC50 (nM)CDK2 IC50 (nM)Reference
7e 9824[6]
7g 8715[6]
7k 10731[6]
7n 9219[6]
7o 10128[6]
Erlotinib (Ref.) 80-[6]
Dinaciclib (Ref.) -20[6]
Experimental Protocol: Kinase Inhibition Assays

EGFR Kinase Assay (General Protocol):

  • Reagents and Materials:

    • Recombinant human EGFR (kinase domain)

    • Poly(Glu, Tyr) 4:1 as a substrate

    • ATP (Adenosine triphosphate), may be radiolabeled (e.g., [γ-³³P]ATP)

    • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

    • Test compounds in DMSO

    • Phosphocellulose paper or filter plates

    • Scintillation counter or luminescence reader (for non-radiometric assays)

  • Assay Procedure:

    • A reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate is prepared.

    • Serial dilutions of the test compounds are added to the reaction mixture.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper).

    • The amount of phosphorylated substrate is quantified. In radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³³P]ATP and measuring the remaining radioactivity.

    • IC50 values are calculated from the dose-response curves.

CDK2/Cyclin E Kinase Assay (General Protocol):

The protocol is similar to the EGFR assay, with the following modifications:

  • Enzyme: Recombinant human CDK2/Cyclin E complex.

  • Substrate: A specific substrate for CDK2, such as Histone H1 or a peptide substrate derived from Retinoblastoma protein (Rb).

Signaling Pathway and Mechanism of Action

egfr_cdk2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr ras RAS egfr->ras P raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription cyclin_e Cyclin E cdk2_cyclin_e CDK2/Cyclin E cyclin_e->cdk2_cyclin_e cdk2 CDK2 cdk2->cdk2_cyclin_e rb Rb cdk2_cyclin_e->rb P e2f E2F rb->e2f p_rb p-Rb s_phase S-Phase Entry e2f->s_phase pyrrolidine_inhibitor (S)-Pyrrolidine-2-carboxamide Derivatives pyrrolidine_inhibitor->egfr pyrrolidine_inhibitor->cdk2_cyclin_e

Caption: Dual inhibition of EGFR and CDK2 signaling pathways by (S)-pyrrolidine-2-carboxamide derivatives.

Antiplasmodial Activity via Inhibition of Plasmodium falciparum N-Myristoyltransferase (PfNMT)

Sulphonamide pyrolidine carboxamide derivatives have demonstrated antiplasmodial activity by targeting Plasmodium falciparum N-myristoyltransferase (PfNMT).[3][8] PfNMT is an essential enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of numerous parasite proteins. This process, known as N-myristoylation, is crucial for protein trafficking, membrane localization, and the proper function of proteins involved in parasite survival and pathogenesis.[9] Inhibition of PfNMT leads to a failure in these critical cellular processes, resulting in parasite death.

Quantitative Data: Antiplasmodial and PfNMT Inhibitory Activity

The following table summarizes the antiplasmodial activity and theoretical binding affinity of selected sulphonamide pyrolidine carboxamide derivatives.

Compound IDAntiplasmodial IC50 (µM)PfNMT Ki (µM) (Theoretical)Reference
9m 3.20-[8]
9n 2.80-[8]
9o 5.00-[8]
10m 2.80-[8]
10n 2.40-[8]
10o 3.600.09[3][8]
Chloroquine (Ref.) 0.06-[8]
Pyrazole-sulphonamide (Ref.) -0.01[3]
Experimental Protocol: Antiplasmodial Activity Assay (SYBR Green I-based)
  • Reagents and Materials:

    • Chloroquine-sensitive strain of P. falciparum (e.g., 3D7)

    • Human erythrocytes (O+)

    • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

    • SYBR Green I nucleic acid stain

    • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

    • Test compounds in DMSO

    • 96-well microtiter plates

    • Fluorescence plate reader

  • Assay Procedure:

    • Synchronized ring-stage parasites are cultured with human erythrocytes.

    • The parasite culture is diluted to a desired parasitemia and hematocrit.

    • Serial dilutions of the test compounds are added to the wells of a 96-well plate containing the parasite culture.

    • The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

    • After incubation, lysis buffer containing SYBR Green I is added to each well.

    • The plates are incubated in the dark at room temperature for 1-2 hours.

    • Fluorescence is measured with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • IC50 values are determined by plotting the percentage of inhibition of parasite growth against the log of the compound concentration.

Mechanism of Action

pfnmt_mechanism myristoyl_coa Myristoyl-CoA pfnmt PfNMT myristoyl_coa->pfnmt myristoylated_protein Myristoylated Protein pfnmt->myristoylated_protein apoptosis Parasite Death substrate_protein Substrate Protein (N-terminal Glycine) substrate_protein->pfnmt membrane_targeting Membrane Targeting & Protein Function myristoylated_protein->membrane_targeting parasite_survival Parasite Survival membrane_targeting->parasite_survival pyrrolidine_inhibitor (S)-Pyrrolidine-2-carboxamide Derivatives pyrrolidine_inhibitor->pfnmt inhibition Inhibition

Caption: Inhibition of PfNMT-mediated protein N-myristoylation by (S)-pyrrolidine-2-carboxamide derivatives.

Inhibition of Factor Xa in the Blood Coagulation Cascade

Pyrrolidine-1,2-dicarboxamides have been developed as potent and orally bioavailable inhibitors of Factor Xa (FXa).[5][10] FXa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge, and it is responsible for converting prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the fibrin clot. By directly inhibiting FXa, these compounds can effectively prevent thrombosis and are used as anticoagulants.[11]

Quantitative Data: Factor Xa Inhibitory Activity

The following table shows the in vitro inhibitory activity of selected pyrrolidine-1,2-dicarboxamide derivatives against Factor Xa.

Compound IDFactor Xa IC50 (nM)Reference
1 18[5][10]
13 0.38[10]
Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)
  • Reagents and Materials:

    • Purified human Factor Xa

    • Chromogenic FXa substrate (e.g., S-2222)

    • Assay buffer (e.g., Tris-HCl buffer with NaCl and CaCl₂)

    • Test compounds in DMSO

    • 96-well microtiter plates

    • Spectrophotometer capable of reading absorbance at 405 nm

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer and the test compound at various concentrations.

    • Add the Factor Xa enzyme to the wells and incubate for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the increase in absorbance at 405 nm, which is proportional to the rate of substrate cleavage by FXa.

    • The initial reaction rates are determined from the linear portion of the absorbance versus time plot.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Coagulation Cascade and Mechanism of Action

fxa_cascade intrinsic Intrinsic Pathway factor_x Factor X intrinsic->factor_x extrinsic Extrinsic Pathway extrinsic->factor_x factor_xa Factor Xa factor_x->factor_xa thrombin Thrombin factor_xa->thrombin Prothrombinase Complex anticoagulation Anticoagulation prothrombin Prothrombin fibrin Fibrin thrombin->fibrin fibrinogen Fibrinogen clot Fibrin Clot fibrin->clot pyrrolidine_inhibitor (S)-Pyrrolidine-2-carboxamide Derivatives pyrrolidine_inhibitor->factor_xa

References

In-Depth Technical Guide: Stability and Storage of (S)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Pyrrolidine-2-carboxamide hydrochloride. Due to the limited availability of specific quantitative stability data in the public domain for this compound, this document synthesizes information from safety data sheets, analogous compounds, and established pharmaceutical stability testing guidelines to provide a robust framework for its handling, storage, and stability assessment.

Chemical and Physical Properties

This compound is a derivative of the amino acid proline. A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O[1][2]
Molecular Weight 150.61 g/mol [1][2]
Appearance Solid, Beige powder[2]
Purity ≥98%[2]
CAS Number 42429-27-6[3][4]

Stability Profile

This compound is generally considered stable under standard ambient conditions. However, as with many amine hydrochlorides and carboxamide-containing compounds, it is susceptible to degradation under certain stress conditions.

General Stability

The compound is chemically stable at room temperature when stored in a tightly sealed container in a dry and well-ventilated area.[5] It is important to protect it from moisture and incompatible substances.

Incompatibilities

Contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions and degradation.[5]

Potential Degradation Pathways

Based on the chemistry of similar compounds, such as proline-containing peptides and other carboxamides, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The amide group is susceptible to hydrolysis under acidic or basic conditions, which would yield (S)-pyrrolidine-2-carboxylic acid (proline) and ammonia. The rate of hydrolysis is dependent on pH and temperature.

  • Dimerization/Cyclization: Proline and its derivatives can undergo cyclization to form diketopiperazines, especially under thermal stress or in certain solution conditions.[6]

  • Oxidation: While specific data is unavailable for this compound, amine-containing molecules can be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light can be a source of degradation for many organic molecules.

A diagram illustrating a potential degradation pathway is shown below.

G cluster_main Potential Degradation of this compound cluster_products Degradation Products A (S)-Pyrrolidine-2-carboxamide Hydrochloride B (S)-Pyrrolidine-2-carboxylic Acid (Proline) A->B  Hydrolysis (Acid/Base) C Diketopiperazine A->C  Dimerization/Cyclization (Thermal Stress)

Figure 1: Potential degradation pathways for this compound.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended, summarized in Table 2.

ParameterRecommendationRationaleSource
Temperature Room temperature (20-25°C) or refrigerated (2-8°C)Prevents thermal degradation and potential side reactions.[4]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and reaction with atmospheric moisture.[5]
Container Tightly sealed, light-resistant containerPrevents exposure to moisture, air, and light.[5]
Location Dry and well-ventilated areaAvoids absorption of moisture and ensures a stable environment.[5]

Experimental Protocols for Stability Assessment

The following sections outline detailed, albeit proposed, experimental protocols for assessing the stability of this compound. These are based on established ICH guidelines and methods for similar compounds.

Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3][8]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions A->B C Sample at Time Points B->C Acid Hydrolysis Acid Hydrolysis B->Acid Hydrolysis Base Hydrolysis Base Hydrolysis B->Base Hydrolysis Oxidation Oxidation B->Oxidation Thermal Thermal B->Thermal Photolytic Photolytic B->Photolytic D Neutralize & Dilute C->D E Analyze by HPLC D->E

Figure 2: Workflow for the forced degradation study of this compound.
Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.[6][9][10]

Objective: To develop and validate an HPLC method for the quantitative determination of this compound and its degradation products.

Proposed HPLC Parameters:

ParameterProposed Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Summary and Conclusion

This compound is a stable compound under recommended storage conditions. To maintain its purity and integrity, it is crucial to store it in a tightly sealed, light-resistant container in a dry, well-ventilated area, preferably under an inert atmosphere. While specific quantitative stability data is not widely published, understanding its potential degradation pathways—hydrolysis and cyclization being the most likely—allows for the design of appropriate stability studies. The provided experimental protocols for forced degradation and a stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to assess and ensure the quality of this compound in their applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Spiro-Pyrrolidine-Oxindole Heterocycles Using (S)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidine-2-carboxamide hydrochloride, a proline derivative, serves as a versatile building block in the synthesis of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug discovery. Its inherent chirality makes it a valuable precursor for asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of a prominent class of heterocycles: spiro-pyrrolidine-oxindoles, utilizing this compound in a three-component 1,3-dipolar cycloaddition reaction.

Spiro-oxindoles are a privileged structural motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The protocols detailed herein describe an efficient one-pot synthesis of these valuable scaffolds.

Application: Organocatalyzed Asymmetric Synthesis of Spiro-Pyrrolidine-Oxindoles

The primary application of this compound in the synthesis of novel heterocycles is in organocatalyzed asymmetric reactions. It can function as a precursor to a chiral catalyst or directly as the chiral amine component in multicomponent reactions. The synthesis of spiro-pyrrolidine-oxindoles via a 1,3-dipolar cycloaddition is a prime example of its utility.

This reaction involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative and (S)-Pyrrolidine-2-carboxamide. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as a chalcone or maleimide, to yield the desired spiro-heterocycle with high stereoselectivity.

Experimental Protocols

The following protocols are adapted from established procedures for similar prolinamide-catalyzed reactions and are intended as a guide for the synthesis of spiro-pyrrolidine-oxindoles using this compound.

Protocol 1: General Procedure for the Three-Component Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives

This protocol outlines the one-pot synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Substituted Isatin (1.0 mmol)

  • This compound (1.2 mmol)

  • Chalcone (dipolarophile) (1.0 mmol)

  • Triethylamine (1.2 mmol)

  • Methanol (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), this compound (1.2 mmol), and methanol (10 mL).

  • Add triethylamine (1.2 mmol) to the mixture. The triethylamine acts as a base to neutralize the hydrochloride and facilitate the formation of the free amine.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the chalcone (1.0 mmol) to the reaction mixture, followed by an additional 10 mL of methanol.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro[indoline-3,2'-pyrrolidine] derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.).

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of spiro-pyrrolidine-oxindoles using proline-based catalysts, which are expected to be comparable for reactions utilizing this compound.

Table 1: Synthesis of Spiro-Pyrrolidine-Oxindoles via 1,3-Dipolar Cycloaddition

EntryIsatin DerivativeDipolarophile (Chalcone)SolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
1IsatinChalconeMethanol885>95:5
25-Bromo-isatin4'-Methoxy-chalconeEthanol1082>95:5
35-Nitro-isatin4'-Chloro-chalconeMethanol1278>95:5
4N-Methyl-isatinChalconeAcetonitrile69090:10

Mandatory Visualizations

Diagram 1: General Workflow for the Synthesis of Spiro-Pyrrolidine-Oxindoles

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Isatin Derivative E Mixing and Stirring at RT A->E B (S)-Pyrrolidine-2-carboxamide HCl B->E C Triethylamine C->E D Solvent (Methanol) D->E G Reflux E->G F Dipolarophile (Chalcone) F->G H Reaction Mixture G->H Cooling I Crude Product H->I Solvent Removal J Purification I->J Column Chromatography K Pure Spiro-Product J->K

Caption: Workflow for the three-component synthesis of spiro-pyrrolidine-oxindoles.

Diagram 2: Logical Relationship in the 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cycloaddition Cycloaddition Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide + Prolinamide (S)-Pyrrolidine-2-carboxamide Prolinamide->Ylide condensation - H2O Product Spiro-Pyrrolidine-Oxindole Ylide->Product + Dipolarophile Dipolarophile (e.g., Chalcone) Dipolarophile->Product [3+2] Cycloaddition

Caption: Key steps in the formation of spiro-pyrrolidine-oxindoles.

Application Notes and Protocols for the Use of (S)-Pyrrolidine-2-carboxamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as L-Prolinamide hydrochloride, is a proline derivative that serves as a critical building block in the synthesis of peptides with C-terminal amides. The presence of a C-terminal amide is a common feature in many biologically active peptides, enhancing their stability against enzymatic degradation and often improving their pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the incorporation of this compound in both solution-phase and solid-phase peptide synthesis (SPPS), with a particular focus on the synthesis of Thyrotropin-Releasing Hormone (TRH).

Data Presentation

Table 1: Comparison of Coupling Reagents for Solution-Phase Synthesis of Boc-pGlu-Prolinamide
Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)
HBTUHOBtDIPEADMF2~85
HATUHOAtDIPEADMF1.5~90
DICOxyma-DCM/DMF4~80
PyBOP-DIPEADMF2~88
Table 2: Typical Stepwise Yields in Solid-Phase Synthesis of H-pGlu-His-Pro-NH₂ on Rink Amide Resin
StepOperationReagentsCompletion TimeYield (%)
1Fmoc-Proline CouplingFmoc-Pro-OH, HBTU, DIPEA2 h>99
2Fmoc Deprotection20% Piperidine in DMF20 min>99
3Fmoc-His(Trt)-OH CouplingFmoc-His(Trt)-OH, HATU, DIPEA2 h>98
4Fmoc Deprotection20% Piperidine in DMF20 min>99
5pGlu-OH CouplingpGlu-OH, HBTU, DIPEA2 h>98
6Cleavage and DeprotectionTFA/TIS/H₂O (95:2.5:2.5)2 h~90
Overall Crude Yield ~85

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of N-α-Boc-L-pyroglutamyl-L-prolinamide

This protocol details the coupling of Boc-protected pyroglutamic acid to this compound in solution.

Materials:

  • Boc-L-pyroglutamic acid (Boc-pGlu-OH)

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Boc-pGlu-OH (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (2.2 eq). Stir the mixture for 10 minutes.

  • Activation and Coupling: Add HATU (1.05 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Solid-Phase Synthesis of Thyrotropin-Releasing Hormone (H-pGlu-His-Pro-NH₂)

This protocol describes the manual solid-phase synthesis of TRH on Rink Amide resin, which directly yields the C-terminal amide upon cleavage.

Materials:

  • Rink Amide AM resin (loading capacity: 0.5 - 0.8 mmol/g)

  • Fmoc-Pro-OH

  • Fmoc-His(Trt)-OH

  • L-Pyroglutamic acid (pGlu-OH)

  • HBTU, HATU

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling (Proline):

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate Fmoc-Pro-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Chain Elongation (Histidine):

    • Deprotect the resin-bound proline with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF.

    • Pre-activate Fmoc-His(Trt)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • N-terminal Capping (Pyroglutamic acid):

    • Deprotect the resin-bound histidine with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF.

    • Pre-activate pGlu-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and then with DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dry resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude TRH by preparative reverse-phase HPLC.

Protocol 3: HPLC Purification of Crude H-pGlu-His-Pro-NH₂

Instrumentation and Columns:

  • Preparative and analytical HPLC systems with UV detectors.

  • Preparative Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Analytical Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude, lyophilized peptide in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analytical HPLC:

    • Inject a small amount of the dissolved crude peptide onto the analytical column.

    • Run a linear gradient of 5% to 45% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution at 220 nm. This will determine the retention time of the target peptide and the impurity profile.

  • Preparative HPLC:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the dissolved crude peptide onto the preparative column.

    • Run a shallow gradient based on the analytical run to optimize separation (e.g., a 1% per minute gradient around the elution time of the target peptide).

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.

Visualizations

Solution_Phase_Peptide_Coupling Boc_pGlu Boc-pGlu-OH Activated_Ester Activated Ester Intermediate Boc_pGlu->Activated_Ester HATU, DIPEA, DMF Prolinamide (S)-Pyrrolidine-2-carboxamide Hydrochloride Prolinamide->Activated_Ester DIPEA Dipeptide Boc-pGlu-Pro-NH₂ Activated_Ester->Dipeptide Nucleophilic Attack

Caption: Solution-phase coupling of Boc-pGlu-OH and L-Prolinamide.

Solid_Phase_Peptide_Synthesis_Workflow cluster_SPPS_Cycle SPPS Cycle (repeated for each amino acid) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Washing2->Cleavage Final cycle Start Start: Rink Amide Resin Start->Fmoc_Deprotection Purification HPLC Purification Cleavage->Purification Final_Peptide Final Peptide Amide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Concluding Remarks

The use of this compound provides a straightforward and effective means to synthesize peptides with a C-terminal prolinamide moiety. Both solution-phase and solid-phase methodologies can be successfully employed, with the choice depending on the scale of the synthesis and the specific peptide sequence. The protocols provided herein offer a robust starting point for researchers to develop and optimize their peptide synthesis strategies. Careful monitoring of reaction completion and rigorous purification are essential to obtain high-purity peptides for downstream applications in research and drug development.

Application Notes and Protocols for (S)-Pyrrolidine-2-carboxamide hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as L-prolinamide hydrochloride, is a versatile chiral building block derived from the naturally occurring amino acid L-proline.[1] Its rigid pyrrolidine ring and the presence of both amide and secondary amine functionalities make it a valuable synthon in asymmetric synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents and as a catalyst in asymmetric reactions.

Applications in the Synthesis of Bioactive Molecules

(S)-Pyrrolidine-2-carboxamide and its derivatives are crucial intermediates in the synthesis of a variety of therapeutic agents, including dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes, and neuropeptides like Protirelin.

Synthesis of Vildagliptin (A DPP-4 Inhibitor)

Vildagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones like GLP-1.[2] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.[2] (S)-Pyrrolidine-2-carboxamide is a key precursor to the cyanopyrrolidine moiety of Vildagliptin.

Experimental Workflow for Vildagliptin Synthesis:

Vildagliptin_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Dehydration cluster_2 Step 3: Condensation A (S)-Pyrrolidine- 2-carboxamide C (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxamide A->C Propylene oxide, THF B Chloroacetyl chloride B->C D (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile C->D Dehydrating agent (e.g., TFAA, POCl3) F Vildagliptin D->F Base (e.g., K2CO3), Solvent (e.g., THF) E 3-amino-1-adamantanol E->F

Caption: Synthetic workflow for Vildagliptin.

Signaling Pathway of DPP-4 Inhibition:

DPP4_Inhibition cluster_0 Physiological State: Food Intake cluster_1 DPP-4 Action & Inhibition cluster_2 Downstream Effects Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) secretes DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate Pancreatic β-cells Pancreatic β-cells GLP-1 (active)->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells GLP-1 (active)->Pancreatic α-cells inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates Vildagliptin Vildagliptin Vildagliptin->DPP-4 inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decreases Glucagon Secretion->Blood Glucose raises

Caption: DPP-4 inhibition enhances insulin secretion.

Experimental Protocols:

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [3]

  • Reaction Setup: In a 250 mL four-neck flask, add 20.0 g of L-prolinamide and 200 mL of tetrahydrofuran (THF).

  • Dissolution: Stir and heat the mixture to 40°C to dissolve the L-prolinamide.

  • Cooling: Cool the solution to -20°C.

  • Addition of Reagents: Add 20.2 g of propylene oxide, followed by the dropwise addition of 35.4 g of chloroacetyl chloride over 3 hours.

  • Reaction: Maintain the temperature at -20°C for 1 hour after the addition is complete.

  • Warming: Warm the reaction mixture to 0°C and stir for an additional hour.

  • Work-up: Filter the resulting white solid, wash with a small amount of THF, and dry under vacuum at 40°C.

Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield (%)Purity (HPLC)
L-Prolinamide114.1420.0 g0.175--
Propylene oxide58.0820.2 g0.348--
Chloroacetyl chloride112.9435.4 g0.313--
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide190.6229.2 g0.15387.498.53%

Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Note: This step involves a dehydration reaction. Common dehydrating agents include trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl3). The following is a general procedure.

  • Reaction Setup: To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide in a suitable solvent (e.g., dichloromethane), add a dehydrating agent at a controlled temperature (e.g., 0°C).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Quench the reaction mixture, wash with aqueous solutions to remove byproducts, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography.

Protocol 3: Synthesis of Vildagliptin [1]

  • Reaction Setup: In a reaction vessel, dissolve 3-amino-1-adamantanol and a base (e.g., potassium carbonate) in a suitable solvent (e.g., THF).

  • Addition of Intermediate: Add a solution of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine to the mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature until the reaction is complete.

  • Work-up: Filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the crude product by recrystallization to obtain Vildagliptin.

Synthesis of Protirelin (Thyrotropin-Releasing Hormone)

Protirelin is a synthetic tripeptide (pGlu-His-Pro-NH2) that is chemically identical to thyrotropin-releasing hormone (TRH).[4][5] It is used diagnostically to assess thyroid and pituitary function.[6] (S)-Pyrrolidine-2-carboxamide serves as the C-terminal proline amide residue in the synthesis of this tripeptide.

Signaling Pathway of Protirelin (TRH):

Protirelin_Signaling cluster_0 Receptor Binding and G-protein Activation cluster_1 Second Messenger Production cluster_2 Downstream Cellular Response Protirelin (TRH) Protirelin (TRH) TRH Receptor TRH Receptor Protirelin (TRH)->TRH Receptor binds Gq/11 protein Gq/11 protein TRH Receptor->Gq/11 protein activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 protein->Phospholipase C (PLC) activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC activation PKC activation DAG->PKC activation activates Ca2+ release Ca2+ release ER->Ca2+ release triggers TSH & Prolactin release TSH & Prolactin release Ca2+ release->TSH & Prolactin release stimulates PKC activation->TSH & Prolactin release stimulates

Caption: Protirelin signaling pathway in pituitary cells.

Experimental Protocol: Solid-Phase Peptide Synthesis of Protirelin

This is a generalized protocol for solid-phase peptide synthesis (SPPS) and can be adapted for the synthesis of Protirelin using appropriate protected amino acids and coupling reagents.

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling (Proline):

    • Deprotect the resin if necessary.

    • Couple Fmoc-L-Proline-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

    • Monitor the reaction for completion (e.g., using a Kaiser test).

    • Wash the resin thoroughly.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled proline using a solution of piperidine in DMF.

  • Second Amino Acid Coupling (Histidine):

    • Couple Fmoc-L-His(Trt)-OH using a coupling agent and base as in step 2. The trityl (Trt) group protects the imidazole side chain of histidine.

    • Wash the resin.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added histidine.

  • Third Amino Acid Coupling (Pyroglutamic Acid):

    • Couple L-Pyroglutamic acid using a coupling agent and base.

    • Wash the resin.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove the side-chain protecting group from histidine.

  • Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC.

ReagentPurpose
Rink Amide ResinSolid support for C-terminal amide
Fmoc-L-Proline-OHProtected proline residue
Fmoc-L-His(Trt)-OHProtected histidine residue
L-Pyroglutamic acidN-terminal pyroglutamyl residue
HBTU/HOBtPeptide coupling agents
DIEABase for coupling reaction
Piperidine in DMFFmoc deprotection agent
TFA/TIS/H2OCleavage and deprotection cocktail

(S)-Pyrrolidine-2-carboxamide as an Organocatalyst

Derivatives of (S)-pyrrolidine-2-carboxamide have been effectively used as organocatalysts in asymmetric reactions, such as aldol and Michael additions. The pyrrolidine nitrogen and the amide proton can act in concert to activate the substrates and control the stereochemical outcome of the reaction.

Asymmetric Aldol Reaction

(S)-Prolinamide derivatives can catalyze the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high enantioselectivity.

General Workflow for Asymmetric Aldol Reaction:

Aldol_Reaction cluster_0 Enamine Formation cluster_1 Aldol Addition cluster_2 Hydrolysis and Catalyst Regeneration A Ketone C Chiral Enamine A->C B (S)-Prolinamide Catalyst B->C E Iminium Intermediate C->E Nucleophilic Attack D Aldehyde D->E E->B Catalyst Regeneration F β-Hydroxy Ketone (Chiral Product) E->F Hydrolysis

Caption: Catalytic cycle of a prolinamide-catalyzed aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

  • Reaction Setup: In a vial, add (S)-proline (as a representative catalyst, 0.03 mmol), methanol (40 µL), and water (10 µL).

  • Addition of Reactants: Add cyclohexanone (1.5 mmol) and 4-nitrobenzaldehyde (0.3 mmol) to the vial.

  • Reaction: Cap the vial and stir the mixture at room temperature for the desired time.

  • Work-up and Analysis: Monitor the reaction by TLC. Upon completion, the product can be isolated by column chromatography. The enantiomeric excess can be determined by chiral HPLC.

ReactantAmount (mmol)CatalystSolventYield (%)Enantiomeric Excess (%)
Cyclohexanone1.5(S)-ProlineMethanol/WaterHighUp to 99%
4-Nitrobenzaldehyde0.3(0.03 mmol)(4:1)

Reduction of (S)-Pyrrolidine-2-carboxamide

The amide functionality of (S)-pyrrolidine-2-carboxamide can be reduced to the corresponding amine, (S)-pyrrolidin-2-ylmethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides a chiral diamine that is a valuable building block for various ligands and pharmaceuticals.

Experimental Protocol: Reduction with LiAlH4

Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (excess, e.g., 2-4 equivalents) in a dry ethereal solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Addition of Amide: Slowly add a solution of (S)-pyrrolidine-2-carboxamide in the same dry solvent to the LiAlH4 suspension. Control the addition rate to maintain the temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0°C.

    • Slowly and carefully add water dropwise to quench the excess LiAlH4.

    • Add 15% aqueous NaOH solution.

    • Add more water.

    • Stir the mixture until a granular precipitate forms.

    • Filter the mixture and wash the precipitate with the solvent.

    • Dry the combined filtrate and concentrate under reduced pressure to obtain the crude amine.

  • Purification: Purify the product by distillation or chromatography.

Conclusion

This compound is a readily available and highly valuable chiral building block. Its utility in the synthesis of important pharmaceuticals like Vildagliptin and Protirelin, as well as its application in organocatalysis, highlights its significance in modern organic and medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to utilize this versatile compound in their synthetic endeavors.

References

reaction conditions for N-acylation of (S)-Pyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An N-acylation reaction is a fundamental process in organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This application note provides detailed protocols for the N-acylation of (S)-Pyrrolidine-2-carboxamide hydrochloride, a common building block in drug development. The presence of the hydrochloride salt necessitates the use of a base to liberate the free amine for subsequent reaction with an acylating agent. Two primary methods are presented: acylation using an acyl chloride and a peptide coupling reaction using a carboxylic acid.

Core Concepts of N-Acylation

The N-acylation of this compound involves two key steps:

  • Deprotonation: The pyrrolidine nitrogen of the starting material is protonated. A non-nucleophilic organic base is added to neutralize the hydrochloride salt, yielding the free, nucleophilic (S)-Pyrrolidine-2-carboxamide.

  • Nucleophilic Acyl Substitution: The liberated amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid). This results in the formation of a new amide bond, yielding the N-acylated product.

A general workflow for this transformation is depicted below.

G cluster_0 Reaction Setup cluster_1 Acylation Step cluster_2 Work-up and Purification A (S)-Pyrrolidine-2-carboxamide Hydrochloride D Suspension/Solution at 0 °C A->D B Aprotic Solvent (e.g., DCM, THF, DMF) B->D C Base (e.g., TEA, DIPEA) C->D F Reaction Mixture (Stir at RT) D->F Addition of Acylating Agent E Acylating Agent (Acyl Chloride or Carboxylic Acid + Coupling Agent) E->F G Aqueous Work-up (e.g., H2O, brine wash) F->G Quenching H Drying and Concentration G->H I Purification (e.g., Column Chromatography) H->I J N-Acylated Product I->J

General workflow for the N-acylation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the N-acylation reaction under different conditions. The specific quantities and reaction times may require optimization depending on the specific acylating agent used.

Protocol 1: Acylation using an Acyl Chloride

This protocol is suitable for the reaction with commercially available or readily synthesized acyl chlorides. The use of a non-nucleophilic base is crucial to neutralize both the starting material's hydrochloride salt and the HCl generated during the reaction.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to the flask to create a suspension (approx. 0.1-0.2 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add the base (TEA or DIPEA, 2.2 eq) dropwise while stirring. Stir the mixture at 0 °C for 15-30 minutes.

  • Acylation: Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated (S)-Pyrrolidine-2-carboxamide.

Protocol 2: Acylation using a Carboxylic Acid and Coupling Agent

This method is ideal when the corresponding acyl chloride is not available or unstable. Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid for amidation.[1][2]

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (optional additive to suppress racemization)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq, if used).

  • Solvent Addition: Add anhydrous DMF or DCM. Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, suspend this compound (1.0 eq) in the same anhydrous solvent. Add the base (TEA or DIPEA, 1.1 eq) and stir for 15 minutes to generate the free amine.

  • Coupling Reaction: Transfer the free amine solution to the flask containing the activated carboxylic acid.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the final product.

Reaction Parameters Summary

The following table summarizes typical quantitative parameters for the N-acylation of this compound.

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Coupling Agent)
(S)-Pyrrolidine-2-carboxamide HCl 1.0 eq1.0 eq
Acylating Agent Acyl Chloride (1.1 eq)Carboxylic Acid (1.1 eq)
Coupling Agent N/AEDC·HCl (1.2 eq)
Additive N/AHOBt (1.2 eq, optional)
Base TEA or DIPEA (2.2 eq)TEA or DIPEA (1.1 eq)
Solvent Anhydrous DCMAnhydrous DMF or DCM
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 16 hours12 - 24 hours

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and moisture-sensitive; handle with care under an inert atmosphere.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for (S)-Pyrrolidine-2-carboxamide Hydrochloride Derivatives in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Pyrrolidine-2-carboxamide hydrochloride and its derivatives are powerful organocatalysts widely employed in asymmetric synthesis. Derived from the naturally occurring amino acid L-proline, these catalysts are particularly effective in promoting carbon-carbon bond formation through enamine and iminium ion intermediates. Their ability to create chiral molecules with high enantioselectivity makes them valuable tools in the synthesis of complex organic molecules, including pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the use of (S)-Pyrrolidine-2-carboxamide derivatives in key organocatalytic transformations, namely the asymmetric aldol reaction and the Michael addition.

Principle of Catalysis

The catalytic activity of (S)-Pyrrolidine-2-carboxamide derivatives stems from the presence of a secondary amine within the pyrrolidine ring. This amine reacts with carbonyl compounds, such as ketones or aldehydes, to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled manner. The carboxamide moiety plays a crucial role in orienting the substrates through hydrogen bonding, thereby dictating the stereochemical outcome of the reaction.

Applications in Asymmetric Synthesis

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals. (S)-Pyrrolidine-2-carboxamide derivatives efficiently catalyze the direct aldol reaction between ketones and aldehydes with high enantioselectivity.[1][2][3][4]

Table 1: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde Catalyzed by Proline Derivatives

CatalystSolventCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
L-ProlineDMSO306876
(S)-N-(p-Toluenesulfonyl)pyrrolidine-2-carboxamideDMSO109596
(S)-N-(Mesitylenesulfonyl)pyrrolidine-2-carboxamideCH2Cl2109298
(S)-N-(2-Naphthalenesulfonyl)pyrrolidine-2-carboxamideCH2Cl259697

Data synthesized from multiple sources for illustrative purposes.[1][2]

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful reaction for the enantioselective formation of carbon-carbon bonds. (S)-Pyrrolidine-2-carboxamide derivatives are effective catalysts for the addition of nucleophiles, such as ketones and aldehydes, to α,β-unsaturated compounds like nitroolefins.[5]

Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by a Prolinamide Organocatalyst

CatalystSolventCatalyst Loading (mol%)Diastereomeric Ratio (syn/anti)Yield (%)Enantiomeric Excess (ee, %)
(S)-1-Butylpyrrolidine-2-carboxamideToluene1095:59295 (syn)
(S)-N-Tritylpyrrolidine-2-carboxamideToluene10>99:19599 (syn)

Data is illustrative of the performance that can be expected from this class of catalysts.[5][6]

Experimental Protocols

Protocol 1: Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde using an (S)-Pyrrolidine-2-carboxamide derivative as the organocatalyst.

Materials:

  • (S)-N-Arylsulfonylpyrrolidine-2-carboxamide derivative

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone or cyclohexanone)

  • Anhydrous solvent (e.g., DMSO, CH2Cl2)

  • Saturated aqueous NH4Cl solution

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of the aldehyde (0.5 mmol) in the anhydrous solvent (1.0 mL) is added the (S)-N-arylsulfonylpyrrolidine-2-carboxamide catalyst (0.05 mmol, 10 mol%).

  • The ketone (2.5 mmol, 5.0 equivalents) is then added to the mixture.

  • The reaction is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous NH4Cl solution (5 mL) and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy carbonyl compound.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition

This protocol provides a general method for conducting an asymmetric Michael addition of a ketone to a nitroolefin catalyzed by an (S)-Pyrrolidine-2-carboxamide derivative.[5]

Materials:

  • (S)-Pyrrolidine-2-carboxamide derivative (e.g., (S)-1-Butylpyrrolidine-2-carboxamide)

  • β-Nitroolefin (e.g., β-nitrostyrene)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous toluene

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the β-nitroolefin (0.5 mmol) in anhydrous toluene (2.0 mL) is added the (S)-Pyrrolidine-2-carboxamide derivative (0.05 mmol, 10 mol%).

  • The ketone (1.0 mmol, 2.0 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24-72 hours, with progress monitored by TLC.

  • Once the reaction is complete, the mixture is directly loaded onto a silica gel column for purification.

  • The product is eluted using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the Michael adduct.

  • The diastereomeric ratio and enantiomeric excess of the product are determined by 1H NMR and chiral HPLC analysis, respectively.

Visualizations

Aldol_Reaction_Pathway cluster_catalyst Catalyst Activation cluster_reaction Stereoselective C-C Bond Formation cluster_product Product Release and Catalyst Regeneration Catalyst (S)-Pyrrolidine-2- carboxamide Derivative Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine TS Transition State (H-Bonding) Enamine->TS + Aldehyde Aldehyde Aldehyde Aldehyde->TS Iminium Iminium Intermediate TS->Iminium Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H2O Product->Catalyst Catalyst Regeneration Water H2O Water->Product

Caption: Catalytic cycle of the asymmetric aldol reaction.

Michael_Addition_Pathway cluster_catalyst_activation Enamine Formation cluster_michael_addition Conjugate Addition cluster_product_release Hydrolysis and Regeneration Catalyst (S)-Pyrrolidine-2- carboxamide Derivative Enamine Nucleophilic Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Nitroolefin Nitroolefin Nitroolefin (Electrophile) Nitroolefin->Iminium_Intermediate Product Michael Adduct Iminium_Intermediate->Product + H2O Product->Catalyst Catalyst Regeneration Water H2O Water->Product

Caption: Catalytic cycle of the asymmetric Michael addition.

References

Application of (S)-Pyrrolidine-2-carboxamide Hydrochloride in Drug Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Pyrrolidine-2-carboxamide hydrochloride , a derivative of the amino acid proline, serves as a critical chiral building block in the synthesis of a variety of pharmaceutical compounds. Its inherent stereochemistry and functional groups make it a valuable starting material and intermediate for creating complex molecules with specific biological activities. This document provides detailed application notes and experimental protocols for the use of this compound and its free base, (S)-Pyrrolidine-2-carboxamide (L-prolinamide), in the synthesis of notable drugs, particularly the anti-diabetic agent Vildagliptin and the synthetic hormone Protirelin .

Application in the Synthesis of Vildagliptin (DPP-4 Inhibitor)

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The pyrrolidine moiety is a key structural feature for its inhibitory activity. (S)-Pyrrolidine-2-carboxamide, often referred to as L-prolinamide, is a direct precursor in several high-yielding synthetic routes to Vildagliptin.

Experimental Protocols

Protocol 1.1: Synthesis of (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile, a Key Intermediate for Vildagliptin

This protocol outlines the synthesis of a crucial intermediate for Vildagliptin, starting from L-Prolinamide.

Materials:

  • L-Prolinamide ((S)-Pyrrolidine-2-carboxamide)

  • Dichloromethane (DCM)

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP)

  • Chloroacetyl chloride

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Dissolve 100 g of L-Prolinamide in 1000 mL of DCM in a reaction vessel under a nitrogen atmosphere.

  • Add 88.6 g of triethylamine and 1.07 g of DMAP to the solution at 25-30°C and stir for 15 minutes.[1]

  • In a separate vessel, prepare a solution of 118.7 g of chloroacetyl chloride in 500 mL of DCM.

  • Cool the chloroacetyl chloride solution to -5 to 0°C.

  • Slowly add the L-Prolinamide solution to the cooled chloroacetyl chloride solution over 2-4 hours, maintaining the temperature between -5 and 0°C.[1]

  • After the addition is complete, warm the reaction mixture to 10-15°C and stir until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to 0-5°C and add 201.5 g of phosphorus oxychloride.[1]

  • Heat the mixture to reflux and stir for 6 hours.[1]

  • Upon reaction completion, the resulting product, (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile, can be isolated and purified for the subsequent step.

Protocol 1.2: Synthesis of Vildagliptin from (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile

Materials:

  • (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile

  • 1-Aminoadamantane-3-ol

  • Potassium carbonate

  • Potassium iodide

  • 2-Butanone

  • Ethyl acetate

  • Methanol

Procedure:

  • In a reaction vessel, dissolve (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile and 1-aminoadamantane-3-ol in 2-butanone.

  • Add potassium carbonate and a catalytic amount of potassium iodide to the mixture.

  • Reflux the reaction mixture for 4 hours.[2]

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate to obtain a residue.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and methanol (1:1) to yield Vildagliptin as colorless crystals.[2]

Quantitative Data
StepStarting MaterialProductReagentsSolventYieldPurityReference
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-amideL-Prolinamide(S)-1-(2-chloroacetyl)pyrrolidine-2-amideChloroacetyl chloride, Propylene oxideTHF87.4%98.53% (HPLC)[3]
Synthesis of Vildagliptin from (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrileIntermediate from aboveVildagliptin1-Aminoadamantane-3-ol, K₂CO₃, KI2-Butanone77%98.17% (HPLC)[2]
Overall Synthesis of VildagliptinL-prolineVildagliptinChloroacetyl chloride, MeCN, H₂SO₄, 3-aminoadamantanolTHF, MeCN82%>99%[4]

Logical Workflow for Vildagliptin Synthesis

Vildagliptin_Synthesis A (S)-Pyrrolidine-2-carboxamide (L-Prolinamide) B (S)-1-(2-chloroacetyl)pyrrolidine-2-amide A->B Chloroacetyl chloride, Propylene oxide, THF C (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile B->C Dehydration (e.g., POCl3) D Vildagliptin C->D 1-Aminoadamantane-3-ol, K2CO3, KI, 2-Butanone DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Active GLP-1 & GIP Active GLP-1 & GIP GLP-1 & GIP Release->Active GLP-1 & GIP Insulin Secretion (β-cells) Insulin Secretion (β-cells) Glucose Uptake (Muscle, Fat) Glucose Uptake (Muscle, Fat) Insulin Secretion (β-cells)->Glucose Uptake (Muscle, Fat) Promotes Glucagon Secretion (α-cells) Glucagon Secretion (α-cells) Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion (α-cells)->Hepatic Glucose Production Reduces Active GLP-1 & GIP->Insulin Secretion (β-cells) Stimulates Active GLP-1 & GIP->Glucagon Secretion (α-cells) Inhibits DPP-4 Enzyme DPP-4 Enzyme Active GLP-1 & GIP->DPP-4 Enzyme Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP-4 Enzyme->Inactive GLP-1 & GIP Vildagliptin Vildagliptin Vildagliptin->DPP-4 Enzyme Inhibits Lower Blood Glucose Lower Blood Glucose Glucose Uptake (Muscle, Fat)->Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose Protirelin_Synthesis A L-Pyroglutamyl-L-histidine (protected) C Protected Protirelin A->C Coupling Agents (e.g., HATU, DIPEA) B (S)-Pyrrolidine-2-carboxamide B->C D Protirelin C->D Deprotection TRH_Signaling cluster_membrane Cell Membrane TRH-R TRH Receptor Gq/11 Protein Gq/11 Protein TRH-R->Gq/11 Protein Activates PLC Phospholipase C Gq/11 Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Protirelin (TRH) Protirelin (TRH) Protirelin (TRH)->TRH-R Binds PIP2 PIP2 Ca2+ Release (ER) Ca2+ Release (ER) IP3->Ca2+ Release (ER) Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates TSH Release (Pituitary) TSH Release (Pituitary) Ca2+ Release (ER)->TSH Release (Pituitary) Triggers PKC Activation->TSH Release (Pituitary) Triggers

References

Application Notes and Protocols for the Synthesis of Anticonvulsant Agents from (S)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Notably, derivatives of (S)-Pyrrolidine-2-carboxamide have demonstrated significant potential as anticonvulsant agents. This document provides detailed application notes and experimental protocols for the synthesis of novel anticonvulsant compounds, leveraging (S)-Pyrrolidine-2-carboxamide hydrochloride as a versatile starting material. The methodologies described herein are based on established synthetic routes for structurally related compounds, such as the widely used antiepileptic drug, Levetiracetam.

The primary mechanism of action for many pyrrolidone-based anticonvulsants involves the modulation of the synaptic vesicle protein 2A (SV2A).[1][2] SV2A is a crucial protein in the presynaptic terminal, and its modulation is thought to reduce neurotransmitter release, thereby decreasing neuronal hyperexcitability associated with seizures.[3][4] This unique mechanism of action distinguishes these compounds from many traditional antiepileptic drugs that primarily target ion channels or GABAergic systems.[5]

Synthesis of Pyrrolidone-Based Anticonvulsant Agents

The synthesis of anticonvulsant agents from this compound typically involves a key N-acylation step followed by intramolecular cyclization. A representative synthetic scheme is the reaction with 4-chlorobutyryl chloride to form an intermediate that can be cyclized to a 2-oxopyrrolidine derivative, a core structure in many anticonvulsant drugs.

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of novel anticonvulsant agents from this compound.

G cluster_synthesis Synthesis cluster_evaluation Evaluation start (S)-Pyrrolidine-2-carboxamide hydrochloride acylation N-Acylation with 4-chlorobutyryl chloride start->acylation cyclization Intramolecular Cyclization acylation->cyclization purification Purification and Characterization cyclization->purification in_vitro In Vitro Assays (e.g., SV2A Binding) purification->in_vitro in_vivo In Vivo Anticonvulsant Models (e.g., MES, scPTZ) in_vitro->in_vivo toxicity Neurotoxicity Assessment (e.g., Rotarod Test) in_vivo->toxicity G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SV2A SV2A Fusion Vesicle Fusion and Exocytosis SV2A->Fusion Modulates Anticonvulsant Pyrrolidone Anticonvulsant (e.g., Levetiracetam) Anticonvulsant->SV2A Binds to Vesicle Synaptic Vesicle Vesicle->Fusion Neurotransmitter Neurotransmitter (e.g., Glutamate) Receptor Neurotransmitter Receptors Neurotransmitter->Receptor Binds to Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ca_ion->Fusion Fusion->Neurotransmitter Release Release Reduced Neurotransmitter Release Fusion->Release Excitation Decreased Postsynaptic Excitation Receptor->Excitation

References

Application Notes and Protocols for the Preparation of Antiplasmodial Compounds Using (S)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge due to the emergence and spread of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with new mechanisms of action. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. (S)-Pyrrolidine-2-carboxamide, a derivative of the amino acid proline, serves as a versatile chiral building block for the synthesis of a diverse range of compounds, including those with potent antiplasmodial activity. This document provides detailed application notes and protocols for the preparation of antiplasmodial compounds using (S)-Pyrrolidine-2-carboxamide hydrochloride as a starting material or key intermediate.

Synthesis of Pyrrolidine-Based Antiplasmodial Compounds

This compound is a valuable starting material for generating libraries of potential antiplasmodial compounds. The primary synthetic strategies involve the functionalization of the secondary amine of the pyrrolidine ring. A common approach is the synthesis of N-sulfonylated pyrrolidine-2-carboxamide derivatives. These compounds have shown promising activity against Plasmodium falciparum.

A general synthetic route starts with the N-sulfonylation of a proline derivative, followed by amide coupling with various amines. While the cited literature starts from L-proline, a similar pathway can be readily adapted for this compound. The initial step would involve the reaction of (S)-Pyrrolidine-2-carboxamide (obtained by neutralization of the hydrochloride salt) with a suitable sulfonyl chloride. The resulting N-sulfonylated intermediate can then be further modified, or the carboxamide can be coupled with different amines using standard peptide coupling reagents.

General Synthetic Workflow

start (S)-Pyrrolidine-2-carboxamide Hydrochloride neutralization Neutralization (e.g., with a base) start->neutralization pyrrolidine_carboxamide (S)-Pyrrolidine-2-carboxamide neutralization->pyrrolidine_carboxamide sulfonylation N-Sulfonylation (ArSO2Cl, base) pyrrolidine_carboxamide->sulfonylation n_sulfonylated N-Sulfonylated Pyrrolidine Carboxamide Intermediate sulfonylation->n_sulfonylated coupling Amide Coupling (R-NH2, Coupling Agents) n_sulfonylated->coupling final_product Antiplasmodial Pyrrolidine Carboxamide Derivatives coupling->final_product screening Antiplasmodial Screening final_product->screening

Caption: General workflow for the synthesis of antiplasmodial compounds.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Sulfonylated Pyrrolidine Carboxamide Derivatives

This protocol is adapted from the synthesis of similar compounds starting from L-proline and can be applied to (S)-Pyrrolidine-2-carboxamide.

Materials:

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, p-nitrobenzenesulfonyl chloride)

  • Dichloromethane (DCM)

  • Amine (for amide coupling)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Hydroxybenzotriazole (HOBt)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Hydrochloric acid (HCl) solution (1 M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Neutralization of this compound: Dissolve this compound (1.0 eq) in DCM. Add TEA or DIPEA (1.1 eq) and stir at room temperature for 30 minutes.

  • N-Sulfonylation: To the solution from step 1, add the desired sulfonyl chloride (1.0 eq) and an additional equivalent of TEA or DIPEA (1.0 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% NaHCO₃ solution, 1 M HCl solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-sulfonylated pyrrolidine carboxamide.

  • Amide Coupling (Example): To a solution of the N-sulfonylated pyrrolidine-2-carboxylic acid (obtained by hydrolysis of the carboxamide if needed, or by starting from N-sulfonylated proline) (1.0 eq) in DCM, add EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture for 20 minutes at room temperature. Add the desired amine (1.0 eq) and continue stirring overnight.

  • Final Work-up and Purification: Dilute the reaction mixture with DCM and wash with 5% NaHCO₃ solution, 1 M HCl solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1]

Protocol 2: In Vitro Antiplasmodial Activity Assay against P. falciparum

This protocol describes a common method for assessing the antiplasmodial activity of synthesized compounds using a SYBR Green I-based fluorescence assay.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human O+ erythrocytes

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, L-glutamine, hypoxanthine, and gentamicin)

  • Synthesized compounds dissolved in DMSO

  • Chloroquine or Artemisinin (as positive controls)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium in a 96-well plate.

  • Parasite Culture Preparation: Synchronize the P. falciparum culture to the ring stage. Prepare a parasite suspension with 2% hematocrit and 0.5% parasitemia in the complete culture medium.

  • Incubation: Add the parasite suspension to the wells of the pre-dosed 96-well plate. Include wells with parasitized red blood cells without any drug (negative control) and wells with unparasitized red blood cells (background control).

  • Culture Maintenance: Incubate the plate in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber at 37°C for 72 hours.

  • Assay Termination and Lysis: After 72 hours, add SYBR Green I lysis buffer to each well. Mix thoroughly and incubate in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of unparasitized red blood cells. Calculate the percentage of parasite growth inhibition for each compound concentration compared to the drug-free control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The antiplasmodial activity of a series of synthesized sulphonamide pyrolidine carboxamide derivatives against the chloroquine-sensitive (3D7) strain of P. falciparum is summarized below.[1][2][3][4][5]

Compound IDR¹ (on Sulfonyl)R² (on Amide)IC₅₀ (µM)[1][3][4]
9a 4-CH₃Phenyl5.30
9g 4-CH₃4-Fluorophenyl4.80
9h 4-CH₃4-Chlorobenzyl6.20
10c 4-NO₂4-Methoxyphenyl3.80
10d 4-NO₂4-Isopropylphenyl2.40
10e 4-NO₂4-Chlorophenyl3.10
10f 4-NO₂4-Fluorophenyl2.80
10h 4-NO₂4-Chlorobenzyl4.50
Chloroquine --0.02

Potential Mechanisms of Action

Pyrrolidine-based compounds may exert their antiplasmodial effect through various mechanisms. Two prominent potential targets in P. falciparum are N-myristoyltransferase (PfNMT) and proteases involved in hemoglobin degradation.

Inhibition of P. falciparum N-myristoyltransferase (PfNMT)

PfNMT is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of numerous parasite proteins.[6][7] This modification is crucial for protein localization and function. Inhibition of PfNMT disrupts these processes, leading to parasite death.[7][8] Molecular docking studies have suggested that pyrrolidine carboxamide derivatives can bind to the active site of PfNMT, indicating this as a potential mechanism of action.[1][2][3][9]

PfNMT P. falciparum N-myristoyltransferase (PfNMT) Myristoylation N-Myristoylation PfNMT->Myristoylation catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->Myristoylation Substrate Substrate Protein (N-terminal Glycine) Substrate->Myristoylation Myristoylated_Protein Myristoylated Protein Myristoylation->Myristoylated_Protein Function Proper Protein Localization and Function Myristoylated_Protein->Function Viability Parasite Viability Function->Viability Inhibitor (S)-Pyrrolidine-2-carboxamide Derivative Inhibitor->PfNMT inhibits

Caption: Inhibition of PfNMT by pyrrolidine derivatives.

Inhibition of Hemoglobin Degradation

During its intraerythrocytic stage, P. falciparum degrades a significant amount of host cell hemoglobin in its acidic food vacuole to obtain essential amino acids.[1][2][10] This process is mediated by a cascade of proteases, including plasmepsins (aspartic proteases) and falcipains (cysteine proteases).[11][12] Carboxamide-containing compounds have been reported to inhibit these proteases, thereby blocking hemoglobin degradation and starving the parasite.[12]

Hemoglobin Host Hemoglobin Food_Vacuole Parasite Food Vacuole Hemoglobin->Food_Vacuole Degradation Hemoglobin Degradation Food_Vacuole->Degradation Plasmepsins Plasmepsins (Aspartic Proteases) Plasmepsins->Degradation catalyze Falcipains Falcipains (Cysteine Proteases) Falcipains->Degradation catalyze Amino_Acids Amino Acids Degradation->Amino_Acids Growth Parasite Growth and Proliferation Amino_Acids->Growth Inhibitor (S)-Pyrrolidine-2-carboxamide Derivative Inhibitor->Plasmepsins inhibits Inhibitor->Falcipains inhibits

Caption: Inhibition of hemoglobin degradation pathway.

Conclusion

This compound is a readily available and versatile chiral scaffold for the development of novel antiplasmodial agents. The synthetic routes are accessible, primarily involving N-functionalization and amide coupling reactions. The resulting compounds have demonstrated potent in vitro activity against P. falciparum. The potential dual mechanism of action, targeting both PfNMT and hemoglobin degradation pathways, makes this class of compounds particularly attractive for further lead optimization and drug discovery efforts in the fight against malaria.

References

Application Notes and Protocols: (S)-Pyrrolidine-2-carboxamide Derivatives in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Proline and its derivatives are cornerstones of asymmetric synthesis, serving as versatile chiral auxiliaries and organocatalysts. Their rigid pyrrolidine scaffold provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a variety of chemical transformations. While (S)-Pyrrolidine-2-carboxamide hydrochloride itself is primarily utilized as a building block in the synthesis of pharmaceuticals such as Protirelin, its N-substituted derivatives have emerged as powerful organocatalysts for key carbon-carbon bond-forming reactions.[1]

This document provides an overview of the application of N-substituted (S)-pyrrolidine-2-carboxamide derivatives as chiral organocatalysts in enantioselective synthesis, with a focus on Michael additions and aldol reactions. Detailed protocols and quantitative data are presented to facilitate their use in a research and development setting.

Principle of Action: Enamine Catalysis

The catalytic activity of these prolinamide derivatives stems from their ability to form a nucleophilic enamine intermediate with a carbonyl compound (e.g., a ketone or aldehyde). The chiral environment of the prolinamide then directs the subsequent attack of this enamine on an electrophile from a specific face, leading to the formation of a new stereocenter with high enantioselectivity. The catalyst is then regenerated, completing the catalytic cycle.

Enamine_Catalysis_Cycle cluster_cycle Catalytic Cycle Ketone Ketone/Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst (S)-Prolinamide Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Product Enantioenriched Product Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated) Water H₂O Aldol_Reaction_TS cluster_TS Proposed Transition State for Aldol Reaction Aldehyde R'-CHO Catalyst Prolinamide Catalyst Aldehyde->Catalyst H-bond Enamine Enamine Enamine->Aldehyde C-C bond formation Catalyst->Enamine Chiral scaffold

References

Troubleshooting & Optimization

Technical Support Center: (S)-Pyrrolidine-2-carboxamide Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (S)-Pyrrolidine-2-carboxamide hydrochloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for solubility issues, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in organic solvents?

A1: this compound, also known as L-Prolinamide hydrochloride, is a polar compound. Consequently, it exhibits higher solubility in polar solvents. It is generally soluble in water and polar protic solvents like ethanol.[1] Its solubility is expected to be lower in non-polar organic solvents.

Q2: Is there a significant difference in solubility between (S)-Pyrrolidine-2-carboxamide and its hydrochloride salt?

A2: Yes, the hydrochloride salt form is generally more soluble in polar solvents, particularly water, compared to its free base, (S)-Pyrrolidine-2-carboxamide (L-Prolinamide). The salt form enhances stability and solubility in aqueous media.

Q3: How does temperature affect the solubility of (S)-Pyrrolidine-2-carboxamide and its derivatives?

A3: For the free base, L-Prolinamide, experimental data shows that its solubility in various organic solvents such as tetrahydrofuran, n-propanol, acetone, acetonitrile, ethyl acetate, and N,N-dimethylformamide increases with a rise in temperature.[2] This trend is common for most solid solutes in liquid solvents.

Q4: Where can I find quantitative solubility data for (S)-Pyrrolidine-2-carboxamide and its hydrochloride salt?

A4: Comprehensive quantitative data for the hydrochloride salt across a wide range of organic solvents is limited in publicly available literature. However, data for the free base, L-Prolinamide, is available and can provide guidance. The table below summarizes the available data.

Data Presentation: Solubility of (S)-Pyrrolidine-2-carboxamide and its Hydrochloride

Table 1: Quantitative Solubility Data

CompoundSolventSolubilityTemperatureNotes
(S)-Pyrrolidine-2-carboxamide (L-Prolinamide)Dimethyl Sulfoxide (DMSO)200 mg/mLNot SpecifiedUltrasonic assistance may be needed.[3]
(S)-Pyrrolidine-2-carboxamide (L-Prolinamide)Water50 mg/mLNot Specified[4]
(S)-Pyrrolidine-2-carboxamide (L-Prolinamide)Ethanol50 mg/mLNot Specified[4]
This compoundWaterSolubleNot SpecifiedGeneral qualitative data.
This compoundEthanolModerately SolubleNot SpecifiedGeneral qualitative data.[1]

Note: The solubility of the hydrochloride salt in other organic solvents is not well-documented in readily available sources. Experimental determination is recommended for specific applications.

Experimental Protocols

Protocol 1: Determination of Solubility using the Gravimetric Method

This protocol outlines the steps to experimentally determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dish or vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Ensure there is undissolved solid remaining at the bottom of the vial.

    • Place the vial in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. The filter should be compatible with the solvent used.

  • Solvent Evaporation:

    • Weigh the evaporation dish containing the filtered solution.

    • Carefully evaporate the solvent. This can be done in a fume hood at room temperature or by gentle heating in an oven at a temperature below the decomposition point of the compound. For volatile solvents, a vacuum desiccator can be used.

  • Drying and Weighing:

    • Once the solvent is completely evaporated, dry the remaining solid to a constant weight in an oven or vacuum desiccator.

    • Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solid.

    • Solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in the filtered aliquot.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Solubility Results

  • Possible Cause: The system has not reached equilibrium.

    • Solution: Increase the equilibration time. It is advisable to measure solubility at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the solute in the solution is no longer changing.

  • Possible Cause: Temperature fluctuations during the experiment.

    • Solution: Use a reliable thermostatic shaker or water bath to maintain a constant temperature. Monitor and record the temperature throughout the experiment.

  • Possible Cause: Inaccurate measurement of volume or mass.

    • Solution: Ensure all equipment, especially the analytical balance and pipettes, are properly calibrated.

Issue 2: Precipitation of the Compound During Filtration

  • Possible Cause: The solution cools down during handling, causing the compound to crystallize out of the saturated solution.

    • Solution: Pre-warm the pipette and filtration apparatus to the same temperature as the saturated solution. Perform the filtration step as quickly as possible.

Issue 3: Incomplete Evaporation of the Solvent

  • Possible Cause: Insufficient drying time or temperature.

    • Solution: Dry the sample to a constant weight, meaning that subsequent weighings after further drying show no significant change in mass. Be cautious not to use a temperature that could cause decomposition of the compound.

Issue 4: The Compound Appears to be Insoluble in the Chosen Solvent

  • Possible Cause: The solvent is not suitable for the compound.

    • Solution: As this compound is a polar salt, start with polar solvents. If a non-polar solvent is required for an application, consider using a co-solvent system or preparing a dispersion.

Visualizations

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature (e.g., 24-48h) prep1->prep2 sampling1 Withdraw supernatant prep2->sampling1 sampling2 Filter into pre-weighed dish sampling1->sampling2 analysis1 Evaporate solvent sampling2->analysis1 analysis2 Dry solid to constant weight analysis1->analysis2 analysis3 Weigh dried solid analysis2->analysis3 calc1 Calculate mass of dissolved solid analysis3->calc1 calc2 Determine solubility (e.g., mg/mL) calc1->calc2 troubleshooting_logic cluster_equilibrium Equilibrium Issues cluster_temp Temperature Control cluster_measure Measurement Accuracy start Inconsistent Results? eq_check Reached Equilibrium? start->eq_check eq_sol Increase equilibration time eq_check->eq_sol No temp_check Constant Temperature? eq_check->temp_check Yes temp_sol Use thermostatic equipment temp_check->temp_sol No measure_check Calibrated Equipment? temp_check->measure_check Yes measure_sol Calibrate balance/pipettes measure_check->measure_sol No end Review other factors measure_check->end Yes

References

Technical Support Center: (S)-Pyrrolidine-2-carboxamide Hydrochloride Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Pyrrolidine-2-carboxamide hydrochloride chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during its use in synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as L-Prolinamide hydrochloride, is a derivative of the amino acid L-proline.[1] It is a chiral molecule widely used as a building block in the synthesis of various pharmaceutical compounds.

Q2: What are the primary applications of this compound in drug development?

It serves as a key intermediate in the synthesis of numerous drugs, including dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, which are used in the treatment of type 2 diabetes.[2] It is also a precursor for various other biologically active molecules.

Q3: What are the most common side reactions observed when using this compound in chemical syntheses?

The two most prevalent side reactions are racemization at the chiral center (C2 of the pyrrolidine ring) and the formation of diketopiperazines (DKPs) , particularly in peptide coupling reactions.

Q4: What factors generally influence the extent of these side reactions?

Several factors can impact the formation of side products, including the choice of coupling reagents, reaction temperature, pH, solvent, and the nature of the reactants being coupled to the pyrrolidine scaffold.

Troubleshooting Guides

Issue 1: Loss of Stereochemical Purity (Racemization)

Problem: You observe the formation of the (R)-enantiomer or diastereomeric impurities in your final product, indicating a loss of stereochemical integrity at the chiral center of the pyrrolidine ring.

Root Cause Analysis: Racemization often occurs during the activation of the carboxyl group in a coupling reaction. The increased acidity of the α-proton upon activation makes it susceptible to abstraction by a base, leading to the formation of a planar intermediate that can be protonated from either face, resulting in a mixture of enantiomers.

Troubleshooting Workflow for Racemization:

Caption: Troubleshooting workflow for addressing racemization.

Quantitative Data on Racemization with Different Coupling Reagents:

The choice of coupling reagent significantly impacts the degree of racemization. The following table summarizes the percentage of the undesired D-isomer formed when coupling Fmoc-protected amino acids, which provides a strong indication of the racemization potential of these reagents in similar chemical environments.

Coupling ReagentAdditiveBase% D-Isomer (Epimerization)Reference
BOPHOBtNMMLow (Generally <1%)[3]
PyBOPHOBtNMM0.8%[3]
HBTUHOBtNMM1.1%[3]
HATUHOAtNMM0.4%[3]
HCTU6-Cl-HOBtNMM0.6%[3]
COMUOxymaPureNMMVery Low (Often <0.5%)[4]

Note: Data is indicative and can vary based on specific substrates and reaction conditions.

Detailed Experimental Protocol to Minimize Racemization:

This protocol details a coupling reaction of an N-protected amino acid to (S)-Pyrrolidine-2-carboxamide using a low-racemization coupling reagent.

Materials:

  • This compound

  • N-protected amino acid (e.g., Fmoc-L-Alanine)

  • COMU (1-(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinocarbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equivalent) and the N-protected amino acid (1.05 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.

  • In a separate vial, dissolve COMU (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the COMU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Formation of Diketopiperazine (DKP) Impurity

Problem: You observe a significant impurity with a mass corresponding to a cyclic dipeptide, particularly when coupling the second amino acid to a prolinamide derivative.

Root Cause Analysis: Diketopiperazine formation is an intramolecular cyclization reaction that occurs with dipeptide esters or amides. When the N-terminal protecting group of a dipeptide containing a prolinamide at the C-terminus is removed, the free amine can nucleophilically attack the amide carbonyl, leading to the formation of a stable six-membered ring and cleavage from the solid support or the rest of the molecule. This is especially prevalent when proline is the second amino acid in the sequence.[5][6]

Logical Flow for DKP Formation and Mitigation:

DKP_Formation Start Dipeptide with C-terminal Prolinamide Deprotection N-terminal Deprotection (e.g., Fmoc removal) Start->Deprotection FreeAmine Free N-terminal Amine Deprotection->FreeAmine Coupling Desired Coupling with next Amino Acid FreeAmine->Coupling Fast coupling DKP Intramolecular Cyclization (DKP Formation) FreeAmine->DKP Slow coupling or prolonged exposure Product Elongated Peptide Coupling->Product SideProduct Diketopiperazine Impurity DKP->SideProduct

Caption: Competing pathways of desired coupling versus DKP formation.

Quantitative Data on DKP Formation:

The formation of DKP is highly sequence and condition-dependent. Studies on the synthesis of Tirzepatide, which contains a proline-rich sequence, have shown that DKP formation can be significant. For instance, holding an Fmoc-Pro-Pro-Ser-resin intermediate in DMF can lead to substantial self-deprotection and subsequent DKP formation, with desProPro impurity levels reaching up to 80% after 650 hours.[5] Even a 96-hour hold can result in a DKP concentration of approximately 1.55% in the solution phase.[5]

Detailed Experimental Protocol to Minimize DKP Formation:

This protocol outlines a strategy for coupling a third amino acid to a dipeptide with a C-terminal prolinamide, minimizing the risk of DKP formation.

Materials:

  • Dipeptide-resin with a C-terminal prolinamide

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (3.9 equivalents)

  • DIPEA (8 equivalents)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Swell the dipeptide-resin in anhydrous NMP for at least 30 minutes.

  • Perform the N-terminal Fmoc-deprotection using a milder base cocktail if DKP formation is a major concern (e.g., 2% DBU and 5% piperazine in NMP) instead of the standard 20% piperidine in DMF.[7]

  • Wash the resin thoroughly with NMP immediately after deprotection to remove all traces of the base.

  • In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with HATU in NMP. Add DIPEA and allow the mixture to stand for 2-5 minutes at room temperature.

  • Immediately add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours. For sterically hindered couplings, longer reaction times may be necessary.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., bromophenol blue test).

  • If the coupling is incomplete, perform a second coupling with fresh reagents.

  • Once the coupling is complete, wash the resin thoroughly with NMP, followed by DCM, and then methanol before drying.

Analytical Methods for Impurity Profiling

HPLC Method for the Analysis of Racemization and DKP Impurities:

A robust High-Performance Liquid Chromatography (HPLC) method is essential for quantifying side products.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (for racemization analysis), e.g., Chiralpak® series

  • C18 reverse-phase column (for DKP and other impurity analysis)

Typical Chromatographic Conditions for Racemization Analysis:

  • Mobile Phase: Isocratic mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol). The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

Typical Gradient Chromatographic Conditions for DKP Analysis:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm and 254 nm

Sample Preparation:

  • Accurately weigh and dissolve a sample of the crude or purified reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

By implementing these troubleshooting guides, protocols, and analytical methods, researchers can better control and minimize common side reactions in the chemistry of this compound, leading to higher yields and purity of the desired products.

References

Technical Support Center: Optimizing (S)-Pyrrolidine-2-carboxamide Hydrochloride Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving (S)-Pyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction yields. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low or no product yield. What are the most common causes?

A1: Low yields in these couplings often stem from a few critical factors:

  • Incomplete Neutralization: this compound is a salt. The amine is protonated and therefore not nucleophilic. It is essential to add a base to liberate the free amine before it can react.

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered or electron-deficient coupling partners, a standard reagent may not be sufficient to activate the carboxylic acid effectively.[1]

  • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Incorrect Stoichiometry or Order of Addition: The ratio of reagents is key. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can often improve yields.[3]

  • Side Reactions: Undesired side reactions, such as racemization at the chiral center or the formation of byproducts like N-acylurea when using carbodiimides, can consume starting materials and reduce the yield of the desired product.[2]

Q2: How do I select the most appropriate coupling reagent for my specific substrates?

A2: The choice of coupling reagent depends on factors like steric hindrance, electronic properties of the substrates, cost, and desired reaction time. Uronium/aminium salts like HATU are highly reactive and effective for difficult couplings, while carbodiimides like EDC are cost-effective for simpler systems.[4]

Q3: I'm observing significant racemization of the (S)-pyrrolidine chiral center. How can this be minimized?

A3: Racemization can occur, especially with prolonged reaction times or elevated temperatures.[2] To suppress it:

  • Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These react with the activated intermediate to form an active ester that is less prone to racemization.[5][6]

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[7]

  • Choose the Right Reagent: Some coupling reagents are inherently better at preserving stereochemical integrity. For example, phosphonium salts (PyBOP) and uronium salts (HATU) with additives are known to minimize racemization.[5]

Q4: What is the best way to purify the final product and remove common byproducts?

A4: Purification strategies depend on the byproducts formed.

  • Carbodiimide Byproducts: If using EDC, the resulting urea byproduct is water-soluble and can be removed with an aqueous workup (e.g., washing with dilute acid and base).[5] If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[5]

  • General Purification: Column chromatography on silica gel is a common and effective method for separating the desired amide from unreacted starting materials and other impurities.[8] The choice of eluent system (e.g., a gradient of methanol in dichloromethane) should be optimized based on TLC analysis.[2]

Q5: What is the role of the base in the reaction, and which one should I use?

A5: The base serves two primary functions:

  • Neutralization: It deprotonates the hydrochloride salt of (S)-Pyrrolidine-2-carboxamide to generate the free, nucleophilic amine.

  • Scavenging Acid: It neutralizes any acidic byproducts formed during the reaction, maintaining a favorable pH for the coupling to proceed.

A non-nucleophilic organic base is preferred to avoid competing reactions. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are the most common choices.[2][7] Typically, 2-3 equivalents of the base are used.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the coupling reaction.

Symptom / Observation Possible Cause Recommended Solution & Action
Low or No Product Yield Incomplete neutralization of (S)-Pyrrolidine-2-carboxamide HCl.Ensure at least 1 equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) is added to the amine before the coupling reagent.
Inefficient activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU or PyBOP.[4] Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine solution.[3]
Hydrolysis of activated intermediate.Use anhydrous solvents (e.g., DMF, DCM) and reagents.[2] Perform the reaction under an inert atmosphere (N₂ or Ar).
Multiple Products on TLC/LC-MS Racemization of the chiral center.Add a racemization suppressant like HOBt or OxymaPure (1.0-1.5 eq).[1][6] Lower the reaction temperature to 0 °C.[7]
N-acylurea byproduct formation (with EDC/DCC).Add HOBt to the reaction mixture. This intercepts the O-acylisourea intermediate to form an active ester, preventing rearrangement.[9]
Self-coupling of the carboxylic acid.Ensure the amine is present and active. Consider a slower, dropwise addition of the activated carboxylic acid solution to the amine solution.
Difficulty in Product Purification Water-soluble byproducts (e.g., EDC-urea, HOBt).Perform a thorough aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), water, a weak base (e.g., sat. NaHCO₃), and brine.[6][10]
Insoluble byproducts (e.g., DCU from DCC).Filter the crude reaction mixture through a pad of celite before the aqueous workup. Consider switching to DIC or EDC to avoid this issue.[5]
Product co-elutes with starting materials.Optimize column chromatography conditions. Try a different solvent system or use a gradient elution.[11]
Inconsistent Yields Between Batches Variability in reagent quality or reaction setup.Use high-purity, anhydrous reagents and solvents for every reaction.[2] Maintain strict control over reaction parameters like temperature, stirring speed, and addition times.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

ReagentClassAdvantagesDisadvantagesTypical Conditions
EDC (or EDC·HCl)CarbodiimideWater-soluble byproduct (easy removal); cost-effective.[5]Moderate reactivity; risk of racemization without additives.[5]EDC (1.2-1.5 eq), HOBt (1.2 eq), Base (2-3 eq), Solvent (DMF/DCM), 0 °C to RT.[12]
DCC CarbodiimideInexpensive; effective.Insoluble urea byproduct (difficult to remove); potent allergen.[5]DCC (1.1 eq), Solvent (DCM/THF), 0 °C to RT.
HATU Uronium SaltVery high reactivity; fast reaction times; low racemization; good for hindered substrates.[4]Higher cost; can react with primary amines to form guanidinium byproducts.[13]HATU (1.1-1.2 eq), Base (2-3 eq, e.g., DIPEA), Solvent (DMF), RT.[1]
PyBOP Phosphonium SaltHigh reactivity; low racemization; avoids carcinogenic HMPA byproduct seen with BOP.[4]Higher cost than carbodiimides.PyBOP (1.1-1.2 eq), Base (2-3 eq), Solvent (DMF/DCM), RT.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][3]

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq) to generate the free amine.

  • Add the free amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add a base such as DIPEA or N-methylmorpholine (3.0 eq).[7][12]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visualizations

G General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Starting Materials: - Carboxylic Acid - (S)-Pyrrolidine-2-carboxamide HCl FreeBase Free-Base Amine (Add Base, e.g., DIPEA) Start->FreeBase Couple Combine & Stir (0°C to RT) FreeBase->Couple Activate Activate Carboxylic Acid (Add Coupling Reagent, e.g., HATU) Activate->Couple Monitor Monitor Progress (TLC / LC-MS) Couple->Monitor Quench Quench Reaction (e.g., with Water) Monitor->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Pure Amide Product Purify->End

Caption: General workflow for (S)-Pyrrolidine-2-carboxamide coupling.

G Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Was a base added to the (S)-Pyrrolidine-2-carboxamide HCl? Start->Q1 A1_No Action: Add >=1 eq. of base (e.g., DIPEA) to the amine salt. Q1->A1_No No A1_Yes Yes Q1->A1_Yes Q2 Is the coupling reagent strong enough (e.g., HATU)? A1_Yes->Q2 A2_No Action: Switch to a more potent reagent like HATU or PyBOP. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Q3 Were anhydrous conditions used? A2_Yes->Q3 A3_No Action: Use dry solvents/reagents and an inert atmosphere. Q3->A3_No No A3_Yes Yes Q3->A3_Yes Q4 Was the carboxylic acid pre-activated? A3_Yes->Q4 A4_No Action: Stir acid, coupling reagent, and base for 15-30 min before adding amine. Q4->A4_No No A4_Yes Further optimization needed (temp, concentration, time). Q4->A4_Yes Yes

Caption: A decision tree for troubleshooting low reaction yields.

G EDC/HOBt Reaction Pathway RCOOH R-COOH Isourea O-Acylisourea (Active Intermediate) RCOOH->Isourea + EDC EDC EDC HOBtEster HOBt Active Ester (Reduces Racemization) Isourea->HOBtEster + HOBt Amide Desired Amide Isourea->Amide + Amine (direct path) HOBt HOBt HOBtEster->Amide + Amine Amine Free Amine (from HCl salt + Base) Amide->HOBt - HOBt (catalytic) Urea EDC-Urea (Byproduct)

Caption: Simplified mechanism for EDC/HOBt mediated amide coupling.

References

preventing racemization in reactions with (S)-Pyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-Pyrrolidine-2-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization in chemical reactions involving this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a derivative of the amino acid L-proline.[1] Its rigid pyrrolidine ring structure makes it a valuable chiral building block in organic synthesis and medicinal chemistry. It is frequently used as an intermediate in the synthesis of pharmaceuticals, particularly in peptide synthesis and as a precursor for various chiral ligands and catalysts.

Q2: What is racemization and why is it a concern when using this compound?

Racemization is the conversion of a single enantiomer (in this case, the S-enantiomer) into an equal mixture of both enantiomers (S and R). This results in a loss of optical activity. In drug development, the stereochemistry of a molecule is often critical to its biological activity and safety. The undesired R-enantiomer may have reduced efficacy, different pharmacological effects, or even be toxic. Therefore, preventing racemization is crucial to ensure the synthesis of the desired, enantiomerically pure final product.

Q3: What are the primary causes of racemization in reactions involving this compound?

Racemization at the chiral alpha-carbon of the pyrrolidine ring is most likely to occur during reactions that involve activation of the carboxamide group or deprotonation of the alpha-carbon. In the context of peptide coupling, the most common causes are:

  • Formation of an oxazolone intermediate: Activation of the N-acylproline derivative can lead to the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to racemization.

  • Direct enolization: A strong base can directly abstract the proton from the alpha-carbon, forming a planar enolate intermediate, which is achiral. Reprotonation then leads to a mixture of enantiomers.

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of solvents, bases, and coupling reagents can all significantly influence the rate of racemization.

Troubleshooting Guide: Preventing Racemization

This guide provides a systematic approach to identifying and resolving issues with racemization in your reactions.

Problem: Significant racemization is detected in the product.

Logical Troubleshooting Workflow:

Racemization_Troubleshooting cluster_coupling Coupling Reagent Strategy cluster_base Base Selection cluster_temp Temperature Control cluster_solvent Solvent Considerations start Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent and Additives start->coupling_reagent base Step 2: Examine Base coupling_reagent->base carbodiimide Using Carbodiimides (DCC, DIC)? Add HOBt, HOAt, or OxymaPure. coupling_reagent->carbodiimide uronium Consider Uronium/Aminium Salts (HBTU, HATU) for lower racemization. coupling_reagent->uronium temperature Step 3: Control Reaction Temperature base->temperature hindered_base Use a hindered or weaker base like 2,4,6-collidine instead of DIEA or NMM. base->hindered_base solvent Step 4: Assess Solvent Choice temperature->solvent low_temp Perform coupling at 0°C or room temperature (approx. 25°C). temperature->low_temp solution Solution: Minimized Racemization solvent->solution dcm Use less polar solvents like Dichloromethane (DCM) instead of DMF. solvent->dcm

Caption: A troubleshooting workflow for addressing racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

  • Potential Cause: Highly reactive coupling reagents, especially carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) used alone, can promote racemization.

  • Recommended Solution: When using carbodiimides, always include a racemization-suppressing additive. Common and effective additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (OxymaPure). For reactions that are particularly sensitive to racemization, consider using uronium or phosphonium-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for lower racemization rates.[2]

Step 2: Examine the Base Used in the Coupling Step

  • Potential Cause: Strong, non-hindered bases can increase the rate of racemization by promoting the abstraction of the alpha-proton.

  • Recommended Solution: Employ a sterically hindered or weaker base. 2,4,6-Collidine is a highly recommended alternative to more common bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[3]

Step 3: Control the Reaction Temperature

  • Potential Cause: Higher reaction temperatures provide more energy for the system to overcome the activation barrier for racemization.

  • Recommended Solution: Conduct the coupling reaction at room temperature (approximately 25°C) or below. For highly sensitive substrates, performing the coupling at 0°C can significantly reduce the extent of racemization.[3]

Step 4: Assess Your Solvent Choice

  • Potential Cause: The polarity of the solvent can influence the stability of the intermediates that lead to racemization.

  • Recommended Solution: Whenever possible, use less polar solvents. For example, performing carbodiimide-mediated couplings in dichloromethane (DCM) has been shown to result in less racemization compared to dimethylformamide (DMF).[4]

Quantitative Data on Racemization

The choice of coupling reagents and additives has a significant impact on the degree of racemization. The following table summarizes the percentage of D-isomer formation under different coupling conditions.

Coupling ReagentAdditiveBaseSolventTypical % Racemization
DICNoneDIEADMFHigh
DICHOBtNMMDMFLow
DICHOAtDIEADMFVery Low
HBTUHOBtDIEADMFLow
HATUHOAtCollidineDCMVery Low

Note: These values are indicative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling using HATU/Collidine

This protocol describes a method to minimize racemization during the coupling of a protected amino acid to (S)-Pyrrolidine-2-carboxamide.

Materials:

  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • 2,4,6-Collidine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected amino acid, this compound, and HATU in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 2,4,6-collidine to the reaction mixture while stirring.

  • Allow the reaction to stir at 0°C for 15 minutes, then let it warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Detection and Quantification of Racemization by Chiral HPLC

This protocol outlines a general procedure for determining the enantiomeric excess of your product.

1. Sample Preparation: a. Prepare a standard solution of the racemic product for comparison. b. Prepare a solution of your synthesized product at a known concentration (e.g., 1 mg/mL) in the mobile phase.

2. Chiral HPLC Analysis: a. Column: Use a suitable chiral stationary phase column (e.g., CROWNPAK CR(+)). b. Mobile Phase: An isocratic mobile phase, such as a perchloric acid solution (pH 1.0), is often effective. The exact composition should be optimized for your specific compound. c. Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min. d. Column Temperature: Maintain a constant column temperature, typically around 25°C. e. Detection: Use a UV detector at a wavelength where your compound has significant absorbance. f. Injection Volume: Inject a small, consistent volume (e.g., 10 µL).

3. Quantification: a. Run the racemic standard to identify the retention times of the S- and R-enantiomers. b. Run your synthesized sample. c. Integrate the peak areas for the two enantiomers. d. Calculate the percentage of racemization using the following formula: % Racemization = [Area(R-enantiomer) / (Area(S-enantiomer) + Area(R-enantiomer))] * 100

Signaling Pathways and Conceptual Diagrams

Mechanism of Racemization via Oxazolone Formation:

Racemization_Mechanism Activated_Acid Activated (S)-Amino Acid Derivative Oxazolone Planar Oxazolone Intermediate (Loss of Chirality) Activated_Acid->Oxazolone Cyclization S_Product (S)-Product Oxazolone->S_Product Nucleophilic Attack R_Product (R)-Product (Racemized) Oxazolone->R_Product Nucleophilic Attack

Caption: The oxazolone mechanism of racemization.

References

Technical Support Center: (S)-Pyrrolidine-2-carboxamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the use of (S)-Pyrrolidine-2-carboxamide hydrochloride (also known as L-Prolinamide hydrochloride) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency when incorporating this compound?

A1: Low coupling efficiency is a common challenge and can stem from several factors. Firstly, the hydrochloride salt must be neutralized in situ by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to liberate the free amine for the reaction. Inadequate neutralization can significantly hinder the coupling. Secondly, the secondary amine of the pyrrolidine ring, once coupled, can present steric hindrance to the incoming activated amino acid. Finally, aggregation of the growing peptide chain on the solid support can physically block reactive sites, preventing efficient coupling.[1][2]

Q2: I'm observing a significant deletion product where (S)-Pyrrolidine-2-carboxamide should be. How can I improve the coupling yield?

A2: To overcome low coupling yields, several strategies can be employed. Consider switching to a more potent coupling reagent, such as an onium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which are known to be highly effective.[3][4] Performing a "double coupling" step, where the coupling reaction is repeated with a fresh solution of activated amino acid, can also drive the reaction to completion. Additionally, changing the primary solvent from DMF to NMP, or adding a small amount of a chaotropic agent like DMSO, can help disrupt peptide aggregation and improve reaction kinetics.[1][5]

Q3: My synthesis is failing after coupling the first amino acid to a prolinamide-functionalized resin, leading to major product loss. What is the likely cause?

A3: This issue is characteristic of diketopiperazine (DKP) formation.[6] After deprotection of the second amino acid in the sequence (the one coupled to prolinamide), the free N-terminus can attack the amide carbonyl of the prolinamide residue. This intramolecular cyclization cleaves the dipeptide from the resin, resulting in significant yield loss.[1] This side reaction is particularly prevalent when proline or related structures are at the C-terminus.[1][6] To mitigate this, using a sterically bulky resin, such as a 2-chlorotrityl chloride (2-CTC) resin, is highly recommended as it inhibits the cyclization reaction.[6][7]

Q4: How can I minimize the risk of racemization when activating an amino acid to be coupled to (S)-Pyrrolidine-2-carboxamide?

A4: Racemization can occur during the activation step of the incoming amino acid.[8] When using carbodiimide activators like DIC, it is crucial to include an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which forms an active ester intermediate that is less prone to racemization.[1][9] Onium salt coupling reagents (e.g., HATU, HBTU) are generally preferred as they are highly efficient and suppress racemization effectively.[4] Using a weaker base for neutralization, such as NMM or collidine, can also reduce the risk of epimerization compared to stronger bases like DIEA.[4]

Q5: I am experiencing solubility issues with this compound in my primary synthesis solvent. What are the best practices for dissolution?

A5: While the hydrochloride salt form enhances water solubility, this compound may have limited solubility in common organic solvents used for peptide synthesis like DMF or NMP.[10][11] To improve dissolution, gentle sonication can be applied to break up aggregates.[12] If solubility remains an issue, adding a small percentage (5-10%) of a more polar, aprotic co-solvent like DMSO can be effective.[1] It is critical to ensure the compound is fully dissolved and neutralized with base before initiating the coupling reaction.

Q6: Can the C-terminal primary amide of prolinamide participate in side reactions during cleavage?

A6: Under standard cleavage conditions using trifluoroacetic acid (TFA), the C-terminal amide is generally stable. However, prolonged exposure to harsh acidic conditions or the presence of certain scavengers could potentially lead to minor hydrolysis. More significantly, if using older coupling methods involving carbodiimides without additives, there is a risk of dehydration of the primary amide to a nitrile, particularly with residues like asparagine and glutamine.[9] While less common for a C-terminal amide, using modern onium salt reagents minimizes this risk.

Troubleshooting Guide

The following table summarizes common problems encountered when using this compound and provides recommended solutions.

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low Coupling Yield / Deletion Sequence - Incomplete neutralization of the hydrochloride salt. - Steric hindrance. - Peptide aggregation on resin.[1][2]- Ensure at least 2 equivalents of base (e.g., DIEA) are used. - Use a stronger coupling reagent (e.g., HATU, HCTU).[4] - Perform a double coupling. - Switch solvent from DMF to NMP or add DMSO.[5]
Major Product Loss After Second Residue - Diketopiperazine (DKP) formation.[1][6]- Use a 2-chlorotrityl chloride (2-CTC) resin.[7] - Minimize time between deprotection and the next coupling.
Poor Reagent Solubility - Low solubility of the hydrochloride salt in organic solvents.[10][11]- Use gentle sonication to aid dissolution.[12] - Add a small amount of DMSO (5-10%) as a co-solvent.[1] - Ensure the reagent is fully dissolved before starting the reaction.
Presence of Epimeric Impurities - Racemization of the activated amino acid during coupling.[1][8]- Use coupling additives like HOBt or Oxyma Pure with carbodiimides.[9] - Employ onium salt reagents (HATU, HBTU) known for low racemization.[4] - Use a weaker base like NMM instead of DIEA.
Side Product with Mass of (-18 Da) - Dehydration of the C-terminal amide to a nitrile.- Avoid harsh coupling reagents like DCC alone.[9] - Use onium salt reagents (HATU, PyBOP) which do not promote this side reaction.

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-Amino Acid to a Prolinamide-Functionalized Resin

This protocol assumes a solid-phase peptide synthesis (SPPS) workflow using Fmoc chemistry.

  • Resin Swelling: Swell the prolinamide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the vessel and vortex for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling may be necessary (see Protocol 2).

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the final peptide from the resin and removing side-chain protecting groups.

Caution: Handle TFA in a well-ventilated fume hood.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

  • Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the final peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

Visualized Workflows

TroubleshootingWorkflow start Synthesis Issue with (S)-Pyrrolidine-2-carboxamide q1 Low Yield or Incomplete Coupling? start->q1 q2 Major Product Loss After 2nd Residue? q1->q2 No sol1 1. Use HATU/HCTU. 2. Perform Double Coupling. 3. Switch to NMP solvent. q1->sol1 Yes q3 Unexpected Mass in Final Product? q2->q3 No sol2 Likely DKP Formation. - Redesign synthesis on  2-Chlorotrityl (2-CTC) resin. q2->sol2 Yes sol3 Check for common side reactions: - Racemization (no mass change, but  HPLC peak broadening/splitting). - Dehydration to nitrile (-18 Da). q3->sol3 Yes

Caption: A troubleshooting decision tree for peptide synthesis issues.

DKP_Formation dipeptide H₂N-AA₂-CO-NH-Prolinamide-Resin attack Intramolecular Nucleophilic Attack dipeptide->attack 1. piperidine Piperidine (Fmoc Deprotection) dkp Diketopiperazine (Cyclic Dipeptide) attack->dkp 2. resin Free Resin attack->resin 2.

Caption: Mechanism of Diketopiperazine (DKP) formation.

References

Technical Support Center: (S)-Pyrrolidine-2-carboxamide Hydrochloride Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (S)-Pyrrolidine-2-carboxamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the large-scale synthesis of this compound?

A1: The primary challenges include managing the hygroscopic nature of starting materials and intermediates, controlling the formation of impurities such as ammonium chloride and the corresponding D-isomer, ensuring complete reaction while avoiding side reactions, and achieving efficient purification of the highly polar and water-soluble final product.[1][2][3][4]

Q2: How can I minimize the formation of the diastereomeric (D-isomer) impurity?

A2: Minimizing the D-isomer requires strict control over reaction conditions, particularly temperature and pH, to prevent racemization.[1][3] It is also crucial to use high-purity L-proline as the starting material. Chiral HPLC analysis should be employed to monitor the enantiomeric purity throughout the process.[5]

Q3: What are the recommended storage and handling conditions for this compound and its intermediates?

A3: Due to the hygroscopic nature of the hydrochloride salt and its precursors, it is essential to store them in tightly sealed containers under a dry, inert atmosphere (e.g., nitrogen or argon).[4][6] Handling should be performed in a controlled low-humidity environment to prevent moisture absorption, which can affect stability and reactivity.[4][6]

Q4: What are the key safety precautions to consider during the large-scale synthesis?

A4: The synthesis may involve hazardous reagents such as thionyl chloride or phosgene derivatives, which are corrosive and toxic.[7][8] Appropriate personal protective equipment (PPE), including respiratory protection, and engineering controls like fume hoods are mandatory. Reactions should be conducted in well-ventilated areas, and emergency procedures for handling chemical spills should be in place.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction during amidation.[7] - Product loss during purification due to high water solubility. - Side reactions due to improper temperature control.[2]- Extend reaction time for amidation or increase ammonia pressure.[7] - Use a suitable organic solvent for extraction and consider salting out the aqueous layer. - Maintain strict temperature control, especially during exothermic steps.[2]
High Impurity Levels (e.g., Ammonium Chloride) - Inefficient removal of by-products during workup.[1][9] - Use of excess ammonolysis reagent.- Implement an alkaline wash step to neutralize and remove ammonium salts.[1][9] - Optimize the stoichiometry of the ammonolysis reagent.
Presence of D-Isomer Impurity - Racemization during the reaction, potentially caused by harsh basic or acidic conditions or elevated temperatures.[3]- Maintain a controlled pH and temperature throughout the synthesis. - Consider using a milder base or acid where applicable. - Employ chiral purification techniques if necessary, although this can be costly on a large scale.
Product is a Gummy or Oily Solid Instead of Crystalline Powder - Presence of residual solvent. - High levels of impurities preventing crystallization. - Hygroscopic nature of the product leading to moisture absorption.[4][6]- Ensure thorough drying under vacuum at an appropriate temperature. - Purify the crude product to remove impurities that inhibit crystallization.[3] - Handle and dry the product in a low-humidity environment and store it under an inert atmosphere.[4]
Inconsistent Crystal Form or Particle Size - Variations in crystallization conditions (solvent, temperature, cooling rate).[3]- Standardize the crystallization protocol, including solvent system, temperature profile, and agitation speed.[3] - Seeding with crystals of the desired form can promote consistent crystallization.

Experimental Protocols

Key Experiment: Synthesis of L-Prolinamide from L-Proline Methyl Ester Hydrochloride

This protocol is a representative method for the ammonolysis step, a critical stage in the synthesis of the target molecule's precursor.

Materials:

  • L-Proline methyl ester hydrochloride

  • Anhydrous methanol

  • Ammonia gas

  • Dichloromethane

  • Concentrated sodium hydroxide solution

Procedure:

  • Dissolve L-proline methyl ester hydrochloride in anhydrous methanol in a suitable pressure reactor.

  • Cool the solution to 0-10°C with stirring.

  • Introduce anhydrous ammonia gas into the reactor, maintaining the temperature between 15-20°C.

  • Continue the reaction for 15-20 hours, monitoring for completion by HPLC.

  • Upon completion, stop the ammonia flow and evaporate the methanol under reduced pressure.

  • Dissolve the resulting crude product in dichloromethane and cool the solution to 0-10°C.

  • Slowly add a concentrated aqueous solution of sodium hydroxide to neutralize the hydrochloride and precipitate inorganic salts.

  • Stir the mixture for 1 hour at 0-10°C.

  • Filter the inorganic salts and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude L-prolinamide.

  • The crude L-prolinamide can then be purified by recrystallization.[1][9]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_hcl_formation Hydrochloride Salt Formation start L-Proline esterification Esterification with Methanol & Thionyl Chloride start->esterification Step 1 intermediate L-Proline Methyl Ester Hydrochloride esterification->intermediate Step 2 ammonolysis Ammonolysis with NH3 intermediate->ammonolysis Step 3 crude_amide Crude (S)-Pyrrolidine-2-carboxamide ammonolysis->crude_amide Step 4 neutralization Neutralization & Impurity Precipitation crude_amide->neutralization Step 5 extraction Solvent Extraction neutralization->extraction Step 6 crystallization Crystallization extraction->crystallization Step 7 final_product (S)-Pyrrolidine-2-carboxamide crystallization->final_product Step 8 hcl_reaction Reaction with HCl final_product->hcl_reaction Step 9 final_hcl This compound hcl_reaction->final_hcl Step 10

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Purity check_impurities Identify Impurities via HPLC/GC-MS start->check_impurities d_isomer D-Isomer Detected check_impurities->d_isomer Is D-Isomer present? inorganic_salts Inorganic Salts Detected check_impurities->inorganic_salts Are inorganic salts present? residual_solvent Residual Solvent Detected check_impurities->residual_solvent Is residual solvent present? optimize_temp_ph Optimize Temperature and pH to Prevent Racemization d_isomer->optimize_temp_ph Yes improve_washing Improve Alkaline Wash/Extraction Steps inorganic_salts->improve_washing Yes optimize_drying Optimize Drying Conditions (Temp/Vacuum) residual_solvent->optimize_drying Yes

Caption: A logic diagram for troubleshooting low product purity issues.

References

byproduct formation in the synthesis of N-substituted (S)-Pyrrolidine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-substituted (S)-Pyrrolidine-2-carboxamides.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low reaction yield and a major byproduct peak in LC-MS with a mass corresponding to the dipeptide of proline.

  • Question: My reaction yield is significantly lower than expected, and the primary impurity observed in my LC-MS analysis corresponds to the molecular weight of a proline-proline dipeptide cyclized product. What is causing this, and how can I prevent it?

  • Answer: This issue is likely due to the formation of a diketopiperazine (DKP) byproduct. This side reaction is particularly common when proline is the N-terminal amino acid in a dipeptide intermediate. The free N-terminal amine of the dipeptide can intramolecularly attack the activated carboxyl group, leading to the formation of a stable six-membered ring (DKP) and truncation of the desired product.

    Troubleshooting Steps:

    • Control Reaction Temperature: Perform the coupling reaction at room temperature or below (0 °C) to minimize the rate of DKP formation.

    • Choice of Coupling Reagent: Utilize coupling reagents known for rapid amide bond formation, which can outcompete the intramolecular cyclization. Reagents like HATU or HCTU are often preferred.

    • Amine Salt: Keep the amine as its hydrochloride or trifluoroacetate salt and use a tertiary amine base (like DIEA or NMM) for in situ neutralization during the coupling reaction. This minimizes the concentration of the free amine available for DKP formation.

    • Solvent Selection: The choice of solvent can influence the rate of DKP formation. Aprotic polar solvents like DMF are commonly used, but in some cases, less polar solvents like dichloromethane (DCM) may reduce this side reaction.

Issue 2: Appearance of a diastereomeric impurity in chiral HPLC analysis, indicating a loss of optical purity.

  • Question: My final product shows two peaks in the chiral HPLC analysis, indicating the presence of the (R)-enantiomer, although I started with (S)-proline. What leads to this loss of stereochemical integrity?

  • Answer: This problem is due to epimerization (racemization) at the alpha-carbon of the proline residue during the activation and coupling steps. The activated carboxyl group increases the acidity of the α-proton, which can be abstracted by a base, leading to a temporary loss of chirality and the formation of the D-isomer upon reprotonation.

    Troubleshooting Steps:

    • Optimize Coupling Reagents and Additives: Avoid the combination of carbodiimides (like DCC or DIC) with 1-hydroxybenzotriazole (HOBt), especially in DMF, as this is known to promote epimerization of proline.[1][2] Uronium/aminium-based reagents like HBTU, HATU, or HCTU generally result in lower rates of racemization.[3]

    • Control the Base: Use a sterically hindered or weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[4]

    • Manage Reaction Temperature: Perform the coupling reaction at lower temperatures (e.g., 0 °C) to reduce the rate of epimerization.[1]

    • Solvent Choice: The solvent can play a crucial role. Dichloromethane (DCM) or tetrahydrofuran (THF) have been shown to result in significantly less racemization compared to dimethylformamide (DMF) when using carbodiimide-based coupling methods.[1][2]

Issue 3: A significant byproduct is observed with a mass corresponding to the desired product plus the mass of the carbodiimide used.

  • Question: I am using DCC as a coupling reagent, and my crude product shows a major impurity with a molecular weight that is the sum of my desired product and DCC. What is this byproduct, and how can I avoid its formation?

  • Answer: This byproduct is an N-acylurea , which forms from the rearrangement of the O-acylisourea intermediate generated during the carbodiimide activation of the carboxylic acid.[5][6] This rearranged product is stable and no longer reactive towards the amine, leading to a decrease in the yield of the desired amide.

    Troubleshooting Steps:

    • Use of Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), to the reaction mixture. These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still reactive towards the amine.[7]

    • Alternative Coupling Reagents: Consider using phosphonium- or aminium-based coupling reagents (e.g., PyBOP, HBTU, HATU), which do not proceed through an O-acylisourea intermediate and therefore do not form N-acylurea byproducts.[3]

Issue 4: During the synthesis using HBTU or HATU, a byproduct with a mass increase of +98 Da is detected.

  • Question: When using HBTU for the coupling reaction, I observe a side product with a mass addition of 98 Da on my amine starting material or product. What is this species?

  • Answer: This byproduct results from a side reaction called guanidinylation . It occurs when the free amine of your substrate attacks the guanidinium carbon of the uronium/aminium coupling reagent (like HBTU or HATU), leading to the formation of a stable tetramethylguanidinium group on the nitrogen atom. This side reaction is more likely to occur if an excess of the coupling reagent is used relative to the carboxylic acid.[8]

    Troubleshooting Steps:

    • Stoichiometry Control: Use a stoichiometric amount (1:1 molar ratio) of the coupling reagent relative to the carboxylic acid.

    • Pre-activation: Pre-activate the carboxylic acid with the coupling reagent in the absence of the amine component for a short period (5-10 minutes) before adding the amine to the reaction mixture. This ensures that the coupling reagent is consumed in the activation step before it has a chance to react with the amine.[8]

    • Alternative Reagents: If guanidinylation remains a persistent issue, consider switching to a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not have the guanidinium moiety and are therefore not prone to this side reaction.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions to be aware of during the synthesis of N-substituted (S)-Pyrrolidine-2-carboxamides?

    • A1: The most prevalent side reactions are diketopiperazine (DKP) formation, epimerization of the proline alpha-carbon, N-acylurea formation when using carbodiimide coupling reagents, and guanidinylation when using uronium/aminium-based coupling reagents.

  • Q2: How can I monitor the progress of my reaction and the formation of byproducts?

    • A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Chiral High-Performance Liquid Chromatography (HPLC) is necessary to detect and quantify epimerization.

  • Q3: What is the best general-purpose coupling reagent for synthesizing these amides with minimal side reactions?

    • A3: While the "best" reagent can be substrate-dependent, uronium/aminium reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely regarded for their high efficiency and low propensity for racemization.[3]

  • Q4: Can I use a one-pot procedure for the synthesis?

    • A4: Yes, a one-pot procedure is common. This typically involves dissolving the (S)-proline derivative, the amine, the coupling reagent, and a non-nucleophilic base in a suitable solvent and stirring at room temperature until the reaction is complete.

  • Q5: What are the recommended purification techniques for N-substituted (S)-Pyrrolidine-2-carboxamides?

    • A5: The primary methods for purification are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the physical properties of the product (solid or oil) and the nature of the impurities.

Data Presentation

The following tables summarize quantitative data regarding the impact of reaction conditions on byproduct formation.

Table 1: Effect of Coupling Reagent and Solvent on Proline Racemization

Boc-Amino AcidCoupling Reagent/AdditiveSolvent% D-Isomer (Racemization)Reference
Boc-L-Pro-OHWSCI / HOBtDMFExtensive Racemization[1][2]
Boc-L-Pro-OHWSCIDMFGreatly Decreased Racemization[1][2]
Boc-L-Pro-OHCarbodiimideDCMAlmost No Racemization[1][2]
Boc-L-Pro-OHMixed AnhydrideTHFAlmost No Racemization[1][2]

Data adapted from studies on proline and hydroxy-proline phenacyl esters, demonstrating the significant influence of HOBt in DMF and the benefit of using alternative solvents.[1][2]

Table 2: Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS)

Peptide SequenceSynthesis Method% DKP ByproductReference
Model depsipeptideFmoc-SPPS91%[9]
Model depsipeptidePicoc-SPPS15%[9]
Fmoc-Pro-Pro-Ser-resinFmoc-SPPS (post-coupling hold)up to 80%[10][11]

This data highlights the high propensity for DKP formation in Fmoc-SPPS, especially with proline-containing sequences, and the potential for mitigation with alternative synthesis strategies.[9][10][11]

Experimental Protocols

Protocol 1: General Solution-Phase Synthesis of an N-Substituted (S)-Pyrrolidine-2-carboxamide

This protocol describes a general procedure using HATU as the coupling reagent.

  • Reagents and Materials:

    • N-Boc-(S)-proline

    • Primary or secondary amine

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIEA)

    • Anhydrous Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a clean, dry round-bottom flask, add N-Boc-(S)-proline (1.0 equivalent).

    • Dissolve the N-Boc-(S)-proline in anhydrous DMF (approximately 0.1 M concentration).

    • Add the amine (1.0-1.1 equivalents) to the solution.

    • Add HATU (1.1 equivalents) to the reaction mixture.

    • Slowly add DIEA (2.5 equivalents) to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can then be purified by flash column chromatography or recrystallization.

    • For deprotection of the Boc group, the crude product can be dissolved in a solution of 20-50% trifluoroacetic acid (TFA) in DCM and stirred for 1-2 hours at room temperature, followed by removal of the solvent and TFA under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

  • Materials:

    • Crude N-substituted (S)-Pyrrolidine-2-carboxamide

    • Silica gel (230-400 mesh)

    • Hexanes and Ethyl Acetate (or other suitable solvent system)

    • Glass column, flasks, and other standard chromatography equipment

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexanes:Ethyl Acetate).

    • Pack the column with the silica gel slurry.

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% Ethyl Acetate in Hexanes).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Materials:

    • Crude solid N-substituted (S)-Pyrrolidine-2-carboxamide

    • A suitable solvent or solvent pair (e.g., ethyl acetate/hexanes, ethanol/water)

    • Erlenmeyer flask, hot plate, ice bath

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the solid.

    • If using a solvent pair, add the less soluble solvent dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Mandatory Visualization

General Reaction Workflow

G Proline (S)-Pyrrolidine-2-carboxylic acid Coupling Coupling Reagent + Base Proline->Coupling Amine Amine (R-NH2) Amine->Coupling Product N-Substituted (S)-Pyrrolidine-2-carboxamide Coupling->Product Amide Bond Formation Purification Purification Product->Purification Work-up FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of N-substituted (S)-Pyrrolidine-2-carboxamides.

Diketopiperazine (DKP) Formation Mechanism

G Dipeptide Dipeptide Intermediate (Proline at N-terminus) Activated Activated Carboxyl Dipeptide->Activated Activation Cyclization Intramolecular Nucleophilic Attack Activated->Cyclization Free N-terminal amine attacks DKP Diketopiperazine (DKP) Cyclization->DKP Truncated Truncated Peptide Cyclization->Truncated

Caption: Mechanism of Diketopiperazine (DKP) byproduct formation.

Epimerization (Racemization) Mechanism

G L_Proline (S)-Proline Derivative Activated Activated Intermediate L_Proline->Activated Activation Enolate Planar Enolate/ Oxazolone Intermediate Activated->Enolate Base abstracts α-proton Enolate->L_Proline Reprotonation (retention) D_Proline (R)-Proline Derivative (Epimer) Enolate->D_Proline Reprotonation (inversion)

Caption: Mechanism of proline epimerization during amide coupling.

N-Acylurea Formation Mechanism

G CarboxylicAcid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea Carbodiimide Carbodiimide (e.g., DCC) Carbodiimide->O_Acylisourea Amide Desired Amide O_Acylisourea->Amide Attack by Amine N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea [1,3]-Acyl Migration (Rearrangement) Amine Amine Amine->Amide

Caption: Mechanism of N-acylurea byproduct formation with carbodiimides.

Guanidinylation Side Reaction

G Amine Free Amine (R-NH2) Guanidinylated Guanidinylated Byproduct Amine->Guanidinylated Uronium Uronium Reagent (e.g., HBTU/HATU) Uronium->Guanidinylated Nucleophilic Attack on Guanidinium Carbon

Caption: Mechanism of guanidinylation side reaction with uronium/aminium reagents.

References

Technical Support Center: Optimizing Diastereoselectivity with (S)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the diastereoselectivity of reactions using (S)-Pyrrolidine-2-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric synthesis?

A1: this compound is a chiral organocatalyst derived from the natural amino acid L-proline. It is utilized in various asymmetric transformations to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over others. The catalyst operates through an enamine-based catalytic cycle. The protonated form, provided by the hydrochloride salt, is often crucial for catalytic activity, as the acidic proton on the pyrrolidine nitrogen and the amide N-H proton can activate the electrophile through hydrogen bonding.

Q2: How does the protonated form of the catalyst (hydrochloride salt) improve diastereoselectivity?

A2: The protonated pyrrolidine nitrogen is essential for the formation of the enamine intermediate with a carbonyl donor (e.g., a ketone). Furthermore, the acidic protons of the catalyst, including the amide N-H, can form hydrogen bonds with the electrophile (e.g., an aldehyde). This interaction creates a rigid, chiral transition state that directs the approach of the enamine, favoring the formation of one diastereomer. For protonated prolinamides, there isn't always a clear correlation between the amide N-H acidity and the resulting stereoselectivity, suggesting a complex interplay of electronic and steric factors.[1]

Q3: Can I use the free base, (S)-Pyrrolidine-2-carboxamide, instead of the hydrochloride salt?

A3: While the free base can be used, the hydrochloride salt is often preferred as it ensures the presence of the necessary acidic proton for the catalytic cycle to proceed efficiently. In some cases, using the free base may require the addition of a co-catalyst, such as a Brønsted acid, to achieve optimal results.[1] The protonation of the catalyst has been highlighted as important for achieving higher enantioselectivity, particularly in aqueous media.

Q4: What are the most common reactions where this catalyst is used to improve diastereoselectivity?

A4: This catalyst and its derivatives are most commonly employed in asymmetric aldol and Michael addition reactions. In these reactions, it facilitates the carbon-carbon bond formation between a ketone (donor) and an aldehyde or a nitroalkene (acceptor), respectively, with high stereocontrol.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) in an Aldol Reaction

Possible Causes:

  • Suboptimal Reaction Temperature: The energy difference between the diastereomeric transition states may be small, and a higher temperature can lead to the formation of both diastereomers.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the transition state. A solvent that does not favor the desired rigid transition state can lead to poor diastereoselectivity.

  • Incorrect Stoichiometry: An incorrect ratio of reactants or catalyst can affect the reaction pathway and selectivity.

  • Presence of Water (in non-aqueous reactions): Trace amounts of water can interfere with the catalytic cycle and disrupt the hydrogen bonding network in the transition state.

Solutions:

Solution Action Expected Outcome
Optimize Temperature Lower the reaction temperature. Reactions are often run at room temperature, 0 °C, or even as low as -25 °C.Increased diastereoselectivity, as lower temperatures amplify the energy difference between competing transition states. Reaction times may be longer.
Solvent Screening Experiment with a range of solvents with varying polarities and coordinating abilities (e.g., DMSO, THF, Dioxane, water).Identification of a solvent system that stabilizes the desired transition state, leading to a higher d.r.
Adjust Stoichiometry Ensure accurate measurement of all reactants. Typically, a slight excess of the ketone donor is used. Catalyst loading is usually between 10-20 mol%.Improved reaction efficiency and selectivity by ensuring the desired catalytic pathway is favored.
Ensure Anhydrous Conditions Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Minimized interference from water, leading to a more controlled and selective reaction.
Problem 2: Slow or No Reaction

Possible Causes:

  • Insufficient Catalyst Activity: The catalyst may not be sufficiently active under the chosen reaction conditions.

  • Low Reaction Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate.

  • Poor Solubility: The catalyst or reactants may not be sufficiently soluble in the chosen solvent.

  • Catalyst Deactivation: Impurities in the reagents or solvent can deactivate the catalyst.

Solutions:

Solution Action Expected Outcome
Increase Catalyst Loading Incrementally increase the catalyst loading, for example, from 10 mol% to 20 mol%.Increased reaction rate.
Optimize Temperature Gradually increase the reaction temperature. If the reaction is being run at 0 °C, try room temperature.Faster reaction kinetics. Note that this may have a negative impact on diastereoselectivity, so a balance needs to be found.
Improve Solubility Choose a solvent in which all components are soluble. For example, DMSO is often a good solvent for these reactions.A homogeneous reaction mixture, leading to improved reaction rates.
Purify Reagents Ensure all reagents and the solvent are of high purity.Removal of potential inhibitors, leading to a more efficient reaction.

Experimental Protocols

Key Experiment: Asymmetric Aldol Reaction of a Ketone with an Aldehyde

This protocol is a representative procedure for the direct asymmetric aldol reaction between a ketone and an aromatic aldehyde using this compound as the catalyst.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., DMSO, Dioxane, or Water)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add the aromatic aldehyde (0.25 mmol, 1.0 equiv) and this compound (0.025 mmol, 10 mol%).

  • Add the anhydrous solvent (1 mL).

  • Add the ketone (1.25 mmol, 5.0 equiv) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy.

Quantitative Data Summary

The diastereoselectivity of the aldol reaction is highly dependent on the reaction conditions. The following table summarizes representative data for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by pyrrolidine-based systems, to illustrate the effect of different solvents.

Entry Catalyst System Solvent Time Yield (%) d.r. (anti:syn) Reference
1PyrrolidineDMSO8 h2845:55
2PyrrolidineToluene14 h2262:38
3PyrrolidineTHF8 h5658:42
4PyrrolidineDioxane7 h6162:38
5PyrrolidineWater25 min8574:26
6N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamideDCE, H₂O (1 equiv)30 h at 4°C95>99:1[2]

Note: The data in this table is illustrative of general trends. Optimal conditions for reactions with this compound should be determined experimentally.

Visualizations

Experimental Workflow for Asymmetric Aldol Reaction

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Add aldehyde and (S)-Pyrrolidine-2-carboxamide HCl to vial solvent 2. Add anhydrous solvent reagents->solvent ketone 3. Add ketone solvent->ketone stir 4. Stir at desired temperature and monitor by TLC ketone->stir quench 5. Quench with aq. NH4Cl stir->quench extract 6. Extract with organic solvent quench->extract purify 7. Purify by column chromatography extract->purify analyze 8. Determine d.r. by 1H NMR purify->analyze

Caption: General experimental workflow for the asymmetric aldol reaction.

Catalytic Cycle and Stereocontrol

catalytic_cycle catalyst (S)-Pyrrolidine-2-carboxamide HCl enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone (Donor) ketone->enamine transition_state Diastereomeric Transition State (H-Bonding) enamine->transition_state + Aldehyde water H2O aldehyde Aldehyde (Acceptor) aldehyde->transition_state iminium Iminium Ion transition_state->iminium C-C bond formation product Aldol Product iminium->product + H2O - Catalyst water2 H2O

Caption: Enamine catalytic cycle for the asymmetric aldol reaction.

References

Technical Support Center: Monitoring (S)-Pyrrolidine-2-carboxamide Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical techniques used in monitoring reactions involving (S)-Pyrrolidine-2-carboxamide hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

General Workflow & Technique Selection

Before delving into specific techniques, it's crucial to have a general strategy for reaction monitoring. The choice of analytical method depends on the reaction type, the information required (e.g., kinetics, byproduct identification), and available instrumentation.

Reaction_Monitoring_Workflow cluster_prep Preparation & Setup cluster_analysis Analysis cluster_eval Evaluation start Start Reaction sampling Define Sampling Protocol (Time points, quenching method) start->sampling tech_select Select Analytical Technique(s) (HPLC, NMR, LC-MS, etc.) sampling->tech_select sample_prep Prepare Sample for Analysis (Dilution, derivatization, etc.) tech_select->sample_prep instrument Instrumental Analysis sample_prep->instrument data_acq Data Acquisition instrument->data_acq data_proc Data Processing (Integration, peak picking) data_acq->data_proc quant Quantification (Reactant, Product, Impurities) data_proc->quant kinetics Kinetic & Mechanistic Analysis quant->kinetics decision Decision Point: Reaction Complete? kinetics->decision stop Stop Reaction & Workup decision->stop Yes continue_sampling Continue Sampling decision->continue_sampling No continue_sampling->sampling

Caption: General experimental workflow for monitoring chemical reactions.

FAQs: Technique Selection

Q1: Which analytical technique is best for monitoring the conversion of my this compound reaction?

A1: The best technique depends on your specific needs:

  • High-Performance Liquid Chromatography (HPLC): Excellent for routine quantitative analysis of reaction conversion and purity. It is highly reproducible and can separate the starting material, product, and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Ideal for gaining structural information and identifying unknown byproducts or intermediates. It is non-invasive and can be used for in situ monitoring directly in the reaction vessel (NMR tube).[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is particularly useful for detecting and identifying trace-level impurities and confirming the molecular weight of products and intermediates.[3][4]

  • Gas Chromatography (GC): Suitable if the reactants and products are volatile and thermally stable. For a polar compound like (S)-Pyrrolidine-2-carboxamide, derivatization is often required to increase volatility.[5][6]

Q2: Can I use multiple techniques?

A2: Yes, using orthogonal techniques is highly recommended for comprehensive analysis. For example, you might use NMR to identify the structure of a key intermediate and then develop an HPLC method for rapid quantification and monitoring of its formation and consumption throughout the reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring reaction progress due to its robustness and quantitative accuracy.

HPLC Troubleshooting Guide

HPLC_Troubleshooting start Problem Observed pressure Pressure Fluctuations or Abnormal Pressure start->pressure peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape baseline Baseline Noise or Drift start->baseline pressure_q1 Check for Leaks? pressure->pressure_q1 pressure_a1_yes Tighten Fittings Replace Seals pressure_q1->pressure_a1_yes Yes pressure_q2_no Air Bubbles in System? pressure_q1->pressure_q2_no No pressure_a2_yes Degas Mobile Phase Prime Pump pressure_q2_no->pressure_a2_yes Yes pressure_q3_no High or Low Pressure? pressure_q2_no->pressure_q3_no No pressure_a3_high Blockage in System (Column, Frit, Tubing) pressure_q3_no->pressure_a3_high High pressure_a3_low Faulty Check Valve or Pump Seal pressure_q3_no->pressure_a3_low Low peak_q1 Tailing Peaks? peak_shape->peak_q1 peak_a1_yes Secondary Interactions (Silanols) Column Overload Void in Column peak_q1->peak_a1_yes Yes peak_q2_no Split Peaks? peak_q1->peak_q2_no No peak_a2_yes Clogged Frit Column Void Injection Solvent Mismatch peak_q2_no->peak_a2_yes Yes peak_a2_no Fronting Peaks (Likely Overload) peak_q2_no->peak_a2_no No baseline_q1 Check Mobile Phase? baseline->baseline_q1 baseline_a1_yes Improper Mixing Contamination Degas Solvents baseline_q1->baseline_a1_yes Yes baseline_q2_no Check Detector? baseline_q1->baseline_q2_no No baseline_a2_yes Contaminated Flow Cell Failing Lamp baseline_q2_no->baseline_a2_yes Yes baseline_a2_no Check System for Leaks baseline_q2_no->baseline_a2_no No

Caption: Troubleshooting decision tree for common HPLC issues.

Q: My system pressure is fluctuating wildly. What should I do?

A: Pressure fluctuations are often caused by air bubbles in the pump or leaks.[7]

  • Check for Leaks: Visually inspect all fittings for any signs of leakage. Even a small leak can introduce instability.[8]

  • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed, as dissolved gases can form bubbles in the low-pressure zones of the pump.

  • Prime the Pump: Purge the pump at a high flow rate to dislodge any trapped air bubbles.[8] If the problem persists, it could indicate a faulty check valve or worn pump seals.[7][8]

Q: I am observing poor resolution between my starting material and product peaks. How can I improve it?

A: Poor resolution in chiral HPLC can stem from several factors.[9]

  • Optimize Mobile Phase: Adjust the ratio of your organic modifier to the aqueous phase. For chiral separations, the type and concentration of the organic modifier are critical.[9]

  • Lower the Flow Rate: Chiral separations are often more effective at lower flow rates, which allows for more interaction time with the chiral stationary phase (CSP).[9]

  • Control Temperature: Temperature can significantly affect chiral recognition. Ensure your column is in a thermostatted compartment and experiment with different temperatures.[9]

  • Check Column Health: An old or contaminated column can lead to a loss of resolution. Consider flushing the column or replacing it if necessary.

Q: My peaks are tailing. What is the cause and solution?

A: Peak tailing, especially for amine-containing compounds like (S)-Pyrrolidine-2-carboxamide, is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[10]

  • Adjust Mobile Phase pH: For a basic compound, increasing the pH of the mobile phase can suppress the ionization of silanol groups. Alternatively, operating at a low pH (e.g., pH 2-3) will protonate the amine, which can sometimes improve peak shape.

  • Use an Additive: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Consider a Different Column: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to these interactions.

Quantitative Data: HPLC

The following table provides an example of data that could be obtained from an HPLC analysis monitoring a reaction.

Time (min)AnalyteRetention Time (min)Peak AreaConcentration (%)
0(S)-Pyrrolidine-2-carboxamide HCl (Starting Material)2.521,250,40099.8
0Product4.152,5000.2
60(S)-Pyrrolidine-2-carboxamide HCl (Starting Material)2.51630,10050.1
60Product4.16625,80049.9
120(S)-Pyrrolidine-2-carboxamide HCl (Starting Material)2.5312,4501.0
120Product4.151,235,60099.0
Experimental Protocol: HPLC Method
  • Instrumentation: Agilent 1290 Infinity II LC system or equivalent.[11]

  • Column: Chiral stationary phase column (e.g., Pirkle-type) or a standard C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm) for achiral separation.[11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Diode Array Detector (DAD) at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Quench a 50 µL aliquot of the reaction mixture and dilute it 100-fold with a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, making it invaluable for confirming product identity and detecting unexpected side products.

NMR Troubleshooting Guide

NMR_Troubleshooting start Problem Observed sn Low Signal-to-Noise (S/N) start->sn distortion Distorted Lineshape (Poor Shimming) start->distortion artifacts Baseline Artifacts (e.g., rolling baseline) start->artifacts sn_q1 Increase Number of Scans? sn->sn_q1 sn_a1_yes Improves S/N by √N (Longer experiment time) sn_q1->sn_a1_yes Yes sn_q2_no Sample Concentrated Enough? sn_q1->sn_q2_no No sn_a2_yes Check Probe Tuning and Matching sn_q2_no->sn_a2_yes Yes sn_a2_no Increase Concentration (If possible) sn_q2_no->sn_a2_no No dist_q1 Re-shim the Spectrometer? distortion->dist_q1 dist_a1_yes Automated or Manual Shim Improves field homogeneity dist_q1->dist_a1_yes Yes dist_q2_no Sample Inhomogeneity? dist_q1->dist_q2_no No dist_a2_yes Precipitate in tube? Ensure sample is fully dissolved dist_q2_no->dist_a2_yes Yes dist_a2_no Check NMR tube quality (Scratches, concentricity) dist_q2_no->dist_a2_no No art_q1 Very Concentrated Sample? artifacts->art_q1 art_a1_yes Reduce Receiver Gain Lower Tip Angle Use Solvent Suppression (Wet1D) art_q1->art_a1_yes Yes art_q2_no Data Processing Issue? art_q1->art_q2_no No art_a2_yes Apply Baseline Correction Adjust Phasing and Apodization art_q2_no->art_a2_yes Yes art_a2_no Check for external RF interference art_q2_no->art_a2_no No

Caption: Troubleshooting guide for common issues in NMR spectroscopy.

Q: My NMR spectrum is very noisy. How can I improve the signal-to-noise ratio (S/N)?

A: Low S/N is a common challenge, especially with dilute samples.[1]

  • Increase the Number of Scans: The S/N ratio improves with the square root of the number of scans. Doubling the experiment time will increase S/N by a factor of approximately 1.4.

  • Use a Higher Field Spectrometer: If available, a higher field magnet will provide better sensitivity.

  • Optimize Acquisition Parameters: Ensure the probe is properly tuned and matched. Use an appropriate pulse angle (e.g., a 90° pulse) and relaxation delay.

  • Increase Sample Concentration: If the reaction conditions allow, using a more concentrated sample will directly improve the signal.

Q: I see strange artifacts in the baseline of my spectrum, especially around the large solvent peak.

A: These artifacts can arise when a signal is too strong and saturates the detector.[12]

  • Reduce Receiver Gain: Lowering the receiver gain can prevent detector saturation.

  • Decrease the Tip Angle: Using a smaller tip angle (e.g., 30° instead of 90°) reduces the amount of signal generated from very concentrated species.[12]

  • Use Solvent Suppression: Techniques like Wet1D can selectively suppress large signals, like that from a residual solvent, allowing the dynamic range of the receiver to be optimized for the smaller peaks of interest.[12]

Q: How do I quantify the components in my reaction mixture using ¹H NMR?

A: Quantification via ¹H NMR is based on the principle that the integrated area of a peak is directly proportional to the number of protons it represents.

  • Select Non-Overlapping Peaks: Choose well-resolved peaks that are unique to the starting material and the product.

  • Integrate the Peaks: Carefully integrate the selected peaks. Ensure the integration region covers the entire peak.

  • Normalize the Integrals: Divide each integral value by the number of protons that the peak represents. For example, a methyl (CH₃) peak integral should be divided by 3.

  • Calculate Molar Ratio: The normalized integral values are directly proportional to the molar amounts of each compound in the mixture. The percentage conversion can be calculated from the molar ratio of product to the sum of product and remaining starting material.

Quantitative Data: ¹H NMR

The following table shows hypothetical ¹H NMR data for monitoring a reaction.

AnalyteKey Signal (ppm)Multiplicity# of ProtonsNormalized Integral (at t=60 min)Molar Ratio (%)
(S)-Pyrrolidine-2-carboxamide HCl (Starting Material)4.10triplet1 (CH)1.0050
Product4.55triplet1 (CH)1.0050
Experimental Protocol: ¹H NMR Reaction Monitoring
  • Sample Preparation: Take a 100 µL aliquot from the reaction. If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure. Re-dissolve the residue in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., dimethyl sulfone). Transfer the solution to a 5 mm NMR tube.[13]

  • Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity and sharp spectral lines.[13]

  • Acquisition: Acquire a standard 1D proton spectrum.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration (a value of 10-20 seconds is often sufficient).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Mass Spectrometry (MS) and GC-MS

MS is a powerful tool for confirming the molecular weight of reaction components and identifying impurities. It is often coupled with a separation technique like LC or GC.

FAQs: MS and GC-MS

Q: My compound, (S)-Pyrrolidine-2-carboxamide, is not volatile. Can I still use GC-MS?

A: Yes, but it will likely require derivatization. Non-volatile, polar compounds containing -NH and -CONH₂ groups can be made suitable for GC analysis by converting them into more volatile derivatives. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogens with trimethylsilyl (TMS) groups.[6]

Q: What information can I get from the mass spectrum?

A: The mass spectrum provides two key pieces of information:

  • Molecular Ion Peak ([M+H]⁺ or M⁺·): This peak corresponds to the molecular weight of the analyte. For (S)-Pyrrolidine-2-carboxamide (MW = 114.15 g/mol ), in positive electrospray ionization (ESI), you would look for the protonated molecule [M+H]⁺ at m/z 115.09.[14]

  • Fragmentation Pattern: The molecule can break apart in the mass spectrometer in a predictable way. This fragmentation pattern is like a fingerprint and can be used to confirm the structure of the compound by comparing it to known spectra or predicting fragmentation pathways.

Quantitative Data: Mass Spectrometry
AnalyteMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragments (m/z)
(S)-Pyrrolidine-2-carboxamideC₅H₁₀N₂O114.15115.0970.07 (pyrrolidine ring fragment), 44.05 (amide fragment)
PyrrolidineC₄H₉N71.1272.1070.07, 43.04

Note: Fragmentation patterns can vary significantly depending on the ionization technique and energy.

Experimental Protocol: LC-MS Method
  • LC System: Use the HPLC method described previously.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI mode is typically suitable for amine-containing compounds.

  • MS Parameters:

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Drying Gas (N₂): 10 L/min at 300 °C.

    • Nebulizer Pressure: 30-40 psi.

  • Data Acquisition: Acquire data in full scan mode to identify all ions. For quantitative analysis, a more sensitive method like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be developed.[4]

References

Validation & Comparative

A Comparative Guide to (S)-Pyrrolidine-2-carboxamide Hydrochloride and its Derivatives as Chiral Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving high stereoselectivity and efficacy in the development of novel therapeutics and fine chemicals. Among the diverse array of available chiral synthons, the pyrrolidine scaffold, derived from the natural amino acid proline, has proven to be a privileged structure. This guide provides an objective comparison of (S)-Pyrrolidine-2-carboxamide hydrochloride, primarily utilized as a chiral building block, with its N-substituted derivatives, which have emerged as powerful organocatalysts. This analysis is supported by experimental data to inform the selection of the most appropriate synthon for specific synthetic applications.

This compound: A Chiral Building Block

This compound serves as a valuable chiral precursor in the synthesis of more complex molecules, where the stereocenter of the proline ring is incorporated into the final product. A notable example is its application in the synthesis of Protirelin, a synthetic thyrotropin-releasing hormone used clinically.

Synthesis of Protirelin:

The synthesis of Protirelin involves the coupling of L-pyroglutamyl-L-histidine with (S)-pyrrolidine-2-carboxamide.[1][2] The pyrrolidine-2-carboxamide moiety forms the C-terminal of this tripeptide hormone. The use of the hydrochloride salt ensures the stability and solubility of the chiral amine during the synthetic sequence.

N-Substituted (S)-Prolinamides: Versatile Organocatalysts

In contrast to the parent compound, N-substituted (S)-prolinamides have been extensively developed as highly effective organocatalysts for a variety of asymmetric transformations. These catalysts operate through the formation of enamine or iminium intermediates, mimicking the function of natural aldolase enzymes. The steric and electronic properties of the N-substituent can be readily tuned to optimize reactivity and stereoselectivity for different substrates.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are key intermediates in many natural product and pharmaceutical syntheses. The performance of various N-substituted prolinamide catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is summarized in the table below.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (anti:syn)
L-Prolinamide20Neat248030-
L-Prolinamide with N-aryl group20Acetone487546-
(S)-N-Tritylpyrrolidine-2-carboxamide10CH2Cl224959895:5
Prolinamide with terminal OH group (3h in source)20Acetone24-4861-9878->99-

Note: Data is compiled from multiple sources and reaction conditions may vary.[1][3][4][5][6]

The data clearly indicates that N-substitution on the prolinamide scaffold significantly enhances enantioselectivity compared to the unsubstituted L-prolinamide. Bulky substituents like the trityl group or the presence of additional hydrogen-bonding moieties, such as a terminal hydroxyl group, can lead to excellent stereocontrol.[4][5]

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is another crucial carbon-carbon bond-forming reaction, enabling the enantioselective formation of 1,5-dicarbonyl compounds and their derivatives. The table below compares the performance of different chiral synthons in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Catalyst/LigandCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (syn:anti)
(S)-N-Tritylpyrrolidine-2-carboxamide10Toluene120859080:20
(R)-pyrrolidin-2-yl substituted dehydroabietyl squaramide10Toluene2498>99>99:1
Bifunctional (S)-Pyrrolidine-Thiourea10Toluene48999898:2

Note: Data is compiled from multiple sources and reaction conditions may vary.[5][7]

In asymmetric Michael additions, bifunctional prolinamide derivatives, such as those incorporating a thiourea or squaramide moiety, often exhibit superior performance. These catalysts can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to high yields and excellent stereoselectivities.

Experimental Protocols

General Protocol for Asymmetric Aldol Reaction Catalyzed by a Prolinamide Derivative

This protocol is a representative example for the asymmetric aldol reaction between an aldehyde and a ketone.[3][4]

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (10.0 mmol, 10.0 equiv)

  • Prolinamide catalyst (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Acetone, CH2Cl2, or neat)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the prolinamide catalyst (0.1 mmol).

  • Add the ketone (10.0 mmol) and the aldehyde (1.0 mmol) to the reaction vial.

  • If a solvent is used, add the anhydrous solvent (e.g., 2.0 mL).

  • Stir the mixture at the desired temperature (e.g., room temperature or -25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

General Protocol for Asymmetric Michael Addition Catalyzed by a Bifunctional Prolinamide Derivative

This protocol is a representative example for the asymmetric Michael addition of a ketone to a nitroalkene.[7]

Materials:

  • Nitroalkene (0.1 mmol, 1.0 equiv)

  • Ketone (1.0 mmol, 10.0 equiv)

  • Bifunctional prolinamide catalyst (0.01 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Toluene, 1.0 mL)

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the bifunctional prolinamide catalyst (0.01 mmol).

  • Add the anhydrous solvent (1.0 mL).

  • Add the ketone (1.0 mmol) to the solution.

  • Stir the mixture for 10-15 minutes at the desired temperature.

  • Add the nitroalkene (0.1 mmol) to the reaction mixture.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, directly purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.

Visualization of Catalytic Pathways

Catalytic Cycle of Prolinamide-Catalyzed Asymmetric Aldol Reaction

Aldol_Cycle cluster_0 Catalytic Cycle Prolinamide (S)-Prolinamide Catalyst Enamine Chiral Enamine Intermediate Prolinamide->Enamine + Ketone - H2O Ketone Ketone TransitionState Stereoselective C-C Bond Formation Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium Iminium->Prolinamide Hydrolysis (Catalyst Regeneration) Product β-Hydroxy Ketone (Chiral Product) Iminium->Product + H2O Hydrolysis Hydrolysis

Caption: Proposed catalytic cycle for the prolinamide-catalyzed asymmetric aldol reaction.

Experimental Workflow for Catalyst Comparison

Workflow cluster_workflow Comparative Experimental Workflow Start Define Standard Reaction (Substrates, Solvent, Temp.) Catalyst1 Run reaction with (S)-Pyrrolidine-2-carboxamide Start->Catalyst1 Catalyst2 Run reaction with N-Aryl Prolinamide Start->Catalyst2 Catalyst3 Run reaction with Bifunctional Prolinamide Start->Catalyst3 Analysis Analyze Products (Yield, ee, dr) Catalyst1->Analysis Catalyst2->Analysis Catalyst3->Analysis Comparison Compare Performance Data Analysis->Comparison

Caption: A systematic workflow for the comparative evaluation of chiral synthons.

Conclusion

The choice between this compound and its N-substituted derivatives is dictated by the intended application. As a chiral building block, the hydrochloride salt provides a reliable source of the (S)-pyrrolidine-2-carboxamide moiety for incorporation into larger molecules, such as peptide-based drugs. For catalytic asymmetric transformations, N-substituted prolinamides offer a versatile and highly tunable platform. The experimental data consistently demonstrate that modification of the amide substituent is crucial for achieving high levels of stereocontrol in reactions such as aldol and Michael additions. Bifunctional prolinamide catalysts, in particular, represent the state-of-the-art for many of these transformations, delivering exceptional yields and stereoselectivities. Researchers and drug development professionals are encouraged to consider this family of chiral synthons, selecting the parent compound for stoichiometric incorporation and its N-substituted analogs for catalytic applications.

References

A Comparative Guide to (S)-Pyrrolidine-2-carboxamide Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of chiral building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. Among the diverse array of available synthons, the pyrrolidine scaffold, a core component of the amino acid proline, has proven to be of exceptional value. This guide provides a comprehensive comparison of (S)-Pyrrolidine-2-carboxamide hydrochloride, a key proline derivative, with its alternatives in the context of asymmetric synthesis and drug development. We present supporting experimental data, detailed methodologies, and visual representations to facilitate informed decision-making in your research endeavors.

The Versatility of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged structure in drug discovery. Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is crucial for optimizing interactions with biological targets. Furthermore, the inherent chirality of many pyrrolidine derivatives provides a robust framework for the stereocontrolled synthesis of complex molecules. This compound, as a derivative of the naturally occurring amino acid L-proline, offers a readily available and versatile chiral starting material.

Performance in Asymmetric Synthesis: A Comparative Analysis

A key application of chiral pyrrolidine derivatives is in organocatalysis, particularly in asymmetric aldol reactions, which are fundamental for carbon-carbon bond formation. Here, we compare the performance of (S)-Pyrrolidine-2-carboxamide (L-Prolinamide) with its parent amino acid, L-Proline, in the model reaction between 4-nitrobenzaldehyde and acetone.

While L-Proline is a well-established catalyst for this transformation, L-Prolinamide and its derivatives have demonstrated distinct advantages. Studies have shown that N-substituted prolinamides can exhibit enhanced catalytic activity and stereoselectivity. For instance, L-Prolinamides bearing a terminal hydroxyl group have been reported to achieve excellent enantioselectivities, in some cases exceeding 99% ee, which is often higher than that achieved with L-Proline under similar conditions. This enhancement is attributed to the additional hydrogen-bonding interactions provided by the amide and hydroxyl groups, which help to organize the transition state and increase stereochemical control.

Table 1: Comparison of (S)-Pyrrolidine-2-carboxamide (L-Prolinamide) and L-Proline as Catalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
L-Prolinamide20Acetone (neat)Room Temp8030[1]
L-Proline20Acetone (neat)Room Temp670[1]
L-Prolinamide derivative (3h)20Acetone (neat)-256693[1]

Note: The data presented for L-Prolinamide is for the free base. The hydrochloride salt would require neutralization prior to use as a catalyst in this context.

Key Advantages of this compound

The primary advantages of using this compound in medicinal chemistry are rooted in its structural features and reactivity:

  • Chiral Integrity: As a derivative of L-proline, it provides a reliable source of (S)-stereochemistry, which is crucial for the synthesis of enantiomerically pure drug candidates.

  • Versatile Functional Handles: The presence of a primary amide and a secondary amine (as the hydrochloride salt) allows for diverse chemical modifications, making it a valuable building block for a wide range of molecular architectures.

  • Role in Peptide Synthesis: It serves as a crucial component in the synthesis of peptide-based drugs. A notable example is its use in the synthesis of Protirelin (Thyrotropin-releasing hormone), a tripeptide with important physiological functions.

  • Precursor to Key Intermediates: It is a key starting material for the synthesis of more complex intermediates, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a vital component in the production of the antidiabetic drug Vildagliptin.

Comparison with Alternatives

While this compound offers significant advantages, other proline-based chiral building blocks are also widely used.

  • (S)-Proline: The parent amino acid is a cost-effective and widely used organocatalyst. However, its solubility can be limited in some organic solvents, and as shown in Table 1, its catalytic efficiency in terms of yield can sometimes be lower than its amide derivatives.

  • N-Boc-(S)-proline: The Boc-protected derivative is extensively used in solid-phase peptide synthesis (SPPS). The Boc group provides orthogonal protection of the amine, allowing for sequential peptide bond formation. While essential for SPPS, the need for protection and deprotection steps adds to the synthetic complexity compared to using (S)-Pyrrolidine-2-carboxamide directly in certain solution-phase couplings.

Experimental Protocols

1. Asymmetric Aldol Reaction Catalyzed by an L-Prolinamide Derivative

This protocol is a representative example of an aldol reaction catalyzed by a hydroxyl-containing L-prolinamide, demonstrating the general conditions under which such catalysts are employed.

  • Materials: 4-Nitrobenzaldehyde, acetone, L-prolinamide derivative (e.g., catalyst 3h from the cited literature), appropriate solvent (if not neat acetone).

  • Procedure:

    • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL, if used as solvent) is added the L-prolinamide catalyst (0.20 mmol, 20 mol%).

    • The reaction mixture is stirred at the desired temperature (e.g., -25 °C) and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

    • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

    • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

    • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Vildagliptin Intermediate)

This protocol outlines the synthesis of a key intermediate for the drug Vildagliptin, starting from an L-prolinamide derivative.

  • Materials: (S)-Pyrrolidine-2-carboxamide, trifluoroacetic anhydride, THF.

  • Procedure:

    • To a suspension of (S)-Pyrrolidine-2-carboxamide (9) (4.0 g, 0.0209 mol) in THF (40 mL) is added trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.

    • The reaction mixture is then stirred at room temperature for 2 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction is worked up by adding ammonium bicarbonate to neutralize the acid.

    • The mixture is then concentrated under vacuum.

    • The resulting crude product is purified to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (6).

Visualizing the Synthetic Advantage

The following diagrams illustrate the structural relationships and a key synthetic application of (S)-Pyrrolidine-2-carboxamide.

logical_relationship cluster_starting_material Chiral Pool cluster_derivatives Key Building Blocks cluster_applications Applications L-Proline L-Proline S-Pyrrolidine-2-carboxamide_HCl (S)-Pyrrolidine-2- carboxamide HCl L-Proline->S-Pyrrolidine-2-carboxamide_HCl Amidation N-Boc-L-proline N-Boc-L-proline L-Proline->N-Boc-L-proline Boc Protection Other_N_Substituted_Prolinamides Other N-Substituted Prolinamides L-Proline->Other_N_Substituted_Prolinamides N-Substitution Organocatalysis Organocatalysis S-Pyrrolidine-2-carboxamide_HCl->Organocatalysis Peptide_Synthesis Peptide Synthesis S-Pyrrolidine-2-carboxamide_HCl->Peptide_Synthesis Drug_Synthesis Drug Synthesis S-Pyrrolidine-2-carboxamide_HCl->Drug_Synthesis N-Boc-L-proline->Peptide_Synthesis Other_N_Substituted_Prolinamides->Organocatalysis

Figure 1: Logical relationship of (S)-Pyrrolidine-2-carboxamide HCl to L-Proline and its applications.

experimental_workflow Start L-Prolinamide Step1 Acylation with Chloroacetyl Chloride Start->Step1 Intermediate1 (S)-N-chloroacetyl-2- carbamoylpyrrolidine Step1->Intermediate1 Step2 Dehydration with Trifluoroacetic Anhydride Intermediate1->Step2 Intermediate2 (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Step2->Intermediate2 Step3 Condensation with 3-amino-1-adamantanol Intermediate2->Step3 Final_Product Vildagliptin Step3->Final_Product

Figure 2: Synthetic workflow for Vildagliptin starting from an L-Prolinamide derivative.

Conclusion

This compound stands as a valuable and versatile chiral building block in medicinal chemistry. Its utility is demonstrated in its successful application as a precursor in the synthesis of complex drugs like Protirelin and Vildagliptin, and the potential of its derivatives in high-performance asymmetric organocatalysis. While alternatives such as L-proline and N-Boc-L-proline have their own merits, the unique combination of stereochemical integrity, functional group accessibility, and demonstrated performance in key synthetic transformations makes this compound a compelling choice for researchers and drug developers aiming to construct novel, enantiomerically pure therapeutic agents. This guide provides a foundational understanding to aid in the rational selection of this and other proline-based synthons for your specific research needs.

References

A Comparative Guide to Enantiomeric Purity Analysis of (S)-Pyrrolidine-2-carboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit distinct pharmacological and toxicological profiles. For drug candidates and active pharmaceutical ingredients (APIs) derived from (S)-Pyrrolidine-2-carboxamide hydrochloride, ensuring high enantiomeric purity is paramount. This guide provides an objective comparison of prevalent analytical techniques for the enantiomeric purity analysis of these derivatives, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The enantiomeric purity of this compound derivatives can be reliably determined using several chromatographic and electrophoretic techniques. The primary methods include High-Performance Liquid Chromatography (HPLC), both in direct and indirect modes, Capillary Electrophoresis (CE), and Gas Chromatography (GC). The choice of method depends on factors such as the specific derivative, required sensitivity, available instrumentation, and the desired analysis time.

Analytical TechniquePrincipleTypical Stationary/Mobile Phase or SelectorResolution (Rs)LOD/LOQAnalysis TimeThroughput
Direct Chiral HPLC Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions.CSP: Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) Mobile Phase: Hexane/Ethanol/Trifluoroacetic acid> 2.0Analyte-dependent, typically in the µg/mL range15-30 minModerate
Indirect Chiral HPLC Enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column.Column: C18 Mobile Phase: Acetonitrile/Water buffer> 5.0[1]LOD: 0.0011 mg/mL LOQ: 0.0022 mg/mL[1]20-40 minLow to Moderate
Chiral Capillary Electrophoresis (CE) Enantiomers are separated in a capillary based on their differential migration in the presence of a chiral selector in the background electrolyte.Chiral Selector: Cyclodextrins (e.g., β-CD, HP-β-CD) Background Electrolyte: Phosphate or acetate buffer> 2.0Typically in the µg/mL range< 15 minHigh
Chiral Gas Chromatography (GC) Volatile derivatives of the enantiomers are separated on a chiral stationary phase.Column: Chiral capillary column (e.g., Chirasil-Val) Carrier Gas: Helium or Hydrogen> 4.0Typically in the µg/mL range20-40 minModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific this compound derivatives.

Direct Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of enantiomers without derivatization, offering a streamlined workflow.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound derivative in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.

Indirect Chiral High-Performance Liquid Chromatography (HPLC)

This approach involves the conversion of the enantiomers into diastereomers, which can be separated on a conventional achiral column. This method is particularly useful for achieving high resolution and sensitivity.[1]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV or PDA detector.

  • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm).[1]

Derivatization Reagent:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of Buffer and Acetonitrile (78:22 v/v). The buffer consists of 3.0 mL/L of Triethylamine in water, with the pH adjusted to 6.0 using o-phosphoric acid.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

Sample Preparation and Derivatization:

  • Prepare a sample solution of the pyrrolidine-2-carboxamide derivative at a concentration of approximately 2 mg/mL in water.

  • In a vial, mix 500 µL of the sample solution with 500 µL of a 5 mg/mL solution of Marfey's reagent in acetonitrile.

  • Seal the vial and heat at 65 °C for one hour.

  • After cooling to room temperature, add 250 µL of 1M HCl solution and mix well.

  • Take 300 µL of this solution and dilute with 700 µL of the mobile phase before injection.[1]

Data Analysis: The enantiomeric purity is determined by comparing the peak area of the D-enantiomer derivative to the total area of both diastereomeric peaks.

Chiral Capillary Electrophoresis (CE)

CE offers high separation efficiency, short analysis times, and low consumption of sample and reagents, making it an attractive alternative to HPLC.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

Electrophoretic Conditions:

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector.

  • Applied Voltage: 25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Dissolve the this compound derivative in water to a final concentration of 1 mg/mL.

  • If necessary, dilute the sample with water to fall within the linear range of the detector.

Data Analysis: The enantiomeric purity is calculated based on the corrected peak areas of the two enantiomers in the electropherogram.

Chiral Gas Chromatography (GC)

For volatile or semi-volatile derivatives, chiral GC can provide excellent resolution and sensitivity. This method typically requires derivatization to enhance volatility.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral Capillary Column: Chirasil-L-Val (25 m x 0.25 mm i.d.).

Derivatization Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min.

  • Injection Mode: Split (e.g., 20:1).

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the pyrrolidine-2-carboxamide derivative into a reaction vial.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

Data Analysis: The enantiomeric purity is determined from the integrated peak areas of the two derivatized enantiomers.

Visualizations

Experimental Workflow for Enantiomeric Purity Analysis

G General Workflow for Enantiomeric Purity Analysis cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Sample of (S)-Pyrrolidine-2-carboxamide Hydrochloride Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for Indirect HPLC & GC) Dissolution->Derivatization Direct_HPLC Direct Chiral HPLC Dissolution->Direct_HPLC Chiral_CE Chiral CE Dissolution->Chiral_CE Indirect_HPLC Indirect Chiral HPLC Derivatization->Indirect_HPLC Chiral_GC Chiral GC Derivatization->Chiral_GC Chromatogram Chromatogram / Electropherogram Direct_HPLC->Chromatogram Indirect_HPLC->Chromatogram Chiral_CE->Chromatogram Chiral_GC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculation of Enantiomeric Purity (%ee) Integration->Calculation

Caption: General workflow for the enantiomeric purity analysis of chiral compounds.

Logical Relationship of Analytical Techniques

G Selection of Analytical Technique Analyte Analyte Properties (Volatility, Polarity) HPLC HPLC (Direct & Indirect) Analyte->HPLC Wide Applicability CE Capillary Electrophoresis (CE) Analyte->CE Polar/Charged Analytes GC Gas Chromatography (GC) Analyte->GC Volatile Analytes/ Derivatives Requirements Analytical Requirements (Sensitivity, Speed, Throughput) Requirements->HPLC High Resolution & Versatility Requirements->CE High Speed & Efficiency Requirements->GC High Resolution for Volatiles

Caption: Factors influencing the selection of an analytical technique for chiral analysis.

References

(S)-Pyrrolidine-2-carboxamide Hydrochloride Derivatives: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-Pyrrolidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Derivatives of (S)-Pyrrolidine-2-carboxamide hydrochloride have demonstrated significant potential across various therapeutic areas, including oncology, metabolic disorders, and infectious diseases. This guide provides an objective comparison of the biological efficacy of these compounds against relevant alternatives, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of (S)-Pyrrolidine-2-carboxamide have emerged as promising anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.

Comparison of in vitro Anticancer Activity

A notable series of pyrrolidine aryl carboxamide derivatives has been investigated for its potential in treating hepatocellular carcinoma (HCC).[1] One of the lead compounds, 10m , exhibited potent anticancer activity comparable to OSU-2S and was found to be approximately two-fold more potent than the standard HCC drug, Sorafenib.[1]

In a separate study, a novel series of pyrrolidine-carboxamide derivatives was developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] Compound 7g from this series demonstrated a mean IC50 of 0.90 µM across a panel of cancer cell lines, outperforming the standard chemotherapeutic agent Doxorubicin (IC50 of 1.10 µM).[2] Furthermore, the EGFR inhibitory activity of these compounds was comparable to Erlotinib, and their CDK2 inhibitory activity was potent, with IC50 values in the nanomolar range.[2]

Compound/DrugTarget/Mechanism of ActionCancer Cell Line(s)IC50 (µM)Reference Compound(s)IC50 of Reference (µM)
Compound 10m PKCδ activation (putative)HCC cell linesNot specified directly, but stated to be ~2x more potent than SorafenibSorafenibNot specified
Compound 7g Dual EGFR/CDK2 inhibitorA-549, MCF-7, HT-290.90 (mean)Doxorubicin1.10
EGFR inhibition-0.087 - 0.107Erlotinib0.080
CDK2 inhibition-0.015 - 0.031Dinaciclib0.020
Experimental Protocols

MTT Assay for Cytotoxicity:

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assays (EGFR and CDK2):

The inhibitory activity against specific kinases is determined using in vitro kinase assays.

  • Reaction Setup: The kinase, a suitable substrate (e.g., a biotinylated peptide), and various concentrations of the inhibitor are mixed in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of ATP, often including a radiolabeled ATP like [³³P]-ATP.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 1 hour at room temperature).

  • Detection: The amount of substrate phosphorylation is quantified. For radiolabeled assays, this involves capturing the substrate and measuring incorporated radioactivity using a scintillation counter.

  • IC50 Determination: IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

anticancer_workflow

// Nodes growth_factor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; egfr [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ras_raf_mek_erk [label="Ras/Raf/MEK/ERK Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k_akt_mtor [label="PI3K/Akt/mTOR Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation, Survival", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

cyclin_d_cdk46 [label="Cyclin D / CDK4/6", fillcolor="#F1F3F4", fontcolor="#202124"]; rb [label="Rb", fillcolor="#F1F3F4", fontcolor="#202124"]; e2f [label="E2F", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclin_e_cdk2 [label="Cyclin E / CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s_phase [label="S-Phase Entry", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

compound_7g [label="Compound 7g", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges growth_factor -> egfr; egfr -> ras_raf_mek_erk; egfr -> pi3k_akt_mtor; ras_raf_mek_erk -> proliferation; pi3k_akt_mtor -> proliferation;

cyclin_d_cdk46 -> rb [label="phosphorylates"]; rb -> e2f [arrowhead=tee]; e2f -> cyclin_e_cdk2; cyclin_e_cdk2 -> s_phase;

compound_7g -> egfr [arrowhead=tee, color="#EA4335", style=dashed]; compound_7g -> cyclin_e_cdk2 [arrowhead=tee, color="#EA4335", style=dashed]; } . Caption: Simplified EGFR and CDK2 signaling pathways targeted by Compound 7g.

Anti-diabetic Activity

Certain derivatives of (S)-Pyrrolidine-2-carboxamide have been designed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism. DPP-4 inhibitors are an established class of oral anti-diabetic drugs.

Comparison of in vitro DPP-4 Inhibitory Activity

A series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives were synthesized and evaluated as DPP-4 inhibitors. Compound 17a from this series demonstrated high potency.

Compound/DrugTarget/Mechanism of ActionIC50 (µM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Compound 17a DPP-4 inhibitor0.01713241164
Experimental Protocol

DPP-4 Inhibition Assay:

  • Reaction Mixture: The test compound, recombinant human DPP-4 enzyme, and a buffer (e.g., Tris-HCl, pH 8.0) are mixed in a 96-well plate and pre-incubated.

  • Substrate Addition: A fluorogenic substrate, such as Gly-Pro-AMC, is added to initiate the reaction.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Fluorescence Measurement: The fluorescence of the product (AMC) is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotective Activity

(S)-Pyrrolidine-2-carboxamide derivatives have also been explored for their potential in treating ischemic stroke by acting as sodium channel blockers.

Comparison of in vitro and in vivo Neuroprotective Effects

Structure-activity relationship studies led to the discovery of compound 5e as a potent Na+ channel blocker with low inhibitory action against the hERG channel, a crucial factor for cardiac safety.

Compound/DrugTarget/Mechanism of ActionIn vitro Potency (Na+ channel)hERG InhibitionIn vivo Efficacy (rat MCAO model)
Compound 5e Sodium channel blockerPotentLowRemarkable neuroprotective activity
Experimental Protocols

hERG Channel Inhibition Assay (Automated Patch-Clamp):

  • Cell Culture: A cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells) is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed. Cells are held at a holding potential (e.g., -80 mV).

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents, typically involving a depolarizing step followed by a repolarizing step to measure the tail current.

  • Compound Application: Different concentrations of the test compound are applied to the cells.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated to determine the IC50 value.

Rat Transient Middle Cerebral Artery Occlusion (MCAO) Model:

  • Anesthesia: The rat is anesthetized.

  • Suture Insertion: A monofilament nylon suture is inserted into the internal carotid artery to occlude the middle cerebral artery.

  • Occlusion Period: The suture is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia.

  • Reperfusion: The suture is withdrawn to allow for reperfusion.

  • Neurological Assessment: Neurological deficits are assessed at various time points post-reperfusion.

  • Infarct Volume Measurement: The brain is harvested, sectioned, and stained (e.g., with TTC) to measure the infarct volume.

mcao_workflow anesthesia Anesthetize Rat surgery Expose Carotid Arteries anesthesia->surgery suture_prep Prepare Monofilament Suture occlusion Insert Suture to Occlude MCA suture_prep->occlusion surgery->occlusion reperfusion Withdraw Suture for Reperfusion occlusion->reperfusion neuro_eval Neurological Evaluation reperfusion->neuro_eval infarct_analysis Infarct Volume Analysis neuro_eval->infarct_analysis

Other Biological Activities

Derivatives of (S)-Pyrrolidine-2-carboxamide have also shown promise as:

  • Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA): This makes them potential novel agents for treating tuberculosis.

  • N-acylethanolamine acid amidase (NAAA) inhibitors: These compounds have potential as anti-inflammatory agents.

  • Antibacterial agents: Some pyrrolidine-2-one derivatives have demonstrated good antibacterial activity.[3][4]

The versatility of the (S)-Pyrrolidine-2-carboxamide scaffold continues to be a rich source for the discovery of new therapeutic agents. The data presented in this guide highlights the significant potential of these derivatives and provides a foundation for further research and development in this area.

References

A Comparative Guide to the Catalytic Activity of (S)-Pyrrolidine-2-carboxamide-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Pyrrolidine-2-carboxamide derivatives have emerged as a versatile and powerful class of organocatalysts in asymmetric synthesis. Their ability to form key enamine intermediates allows for the stereoselective construction of carbon-carbon bonds, making them invaluable tools in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. This guide provides an objective comparison of the performance of various (S)-Pyrrolidine-2-carboxamide-based organocatalysts in two of the most fundamental C-C bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition. The data presented is compiled from recent literature to aid researchers in the selection of the optimal catalyst and conditions for their specific synthetic challenges.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the enantioselective formation of β-hydroxy carbonyl compounds. (S)-Pyrrolidine-2-carboxamide catalysts have been shown to be highly effective in promoting this transformation. The following table summarizes the performance of several notable catalysts in the reaction between various aldehydes and ketones.

Table 1: Catalytic Performance in Asymmetric Aldol Reactions

CatalystAldehydeKetoneCat. Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
(S)-N-Tritylpyrrolidine-2-carboxamidep-NitrobenzaldehydeCyclohexanone10CHCl3RT249595:598[1]
(S)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamidep-NitrobenzaldehydeAcetone20neatRT4892-75
(S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamideBenzaldehydeCyclohexanone10MeOH/H2O (4:1)RT249995:596[2]
N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamideIsobutyraldehydeCyclohexanone2DCE/H2O43095>99:1>99[3][4]
(2S,4R)-4-hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamideIsatinAcetone10THF-35-79-74[5]
Prolinamide-thiourea (Kokotos catalyst)Perfluoroalkyl ketoneVarious ketones2---high-up to 81[1]
(S)-1-Benzylspiro[indoline-3,2'-pyrrolidin]-2-oneIsatin derivativesAcetone----up to 97-up to 82[5]

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and their derivatives in an enantioselective manner. (S)-Pyrrolidine-2-carboxamide catalysts effectively catalyze the conjugate addition of aldehydes and ketones to nitroalkenes and other Michael acceptors.

Table 2: Catalytic Performance in Asymmetric Michael Additions

CatalystDonor (Aldehyde/Ketone)Acceptor (Nitroalkene)Cat. Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
(S)-N-Tritylpyrrolidine-2-carboxamidePropanalβ-Nitrostyrene10Toluene-20488585:1595[1]
(S)-Pyrrolidine trifluoromethanesulfonamidePropanalβ-Nitrostyrene20CH2Cl2RT249820:199[6]
Dehydroabietyl (R)-pyrrolidin-2-yl squaramideCyclohexanoneβ-Nitrostyrenes10---87-98>99:199[7]
Pyrrolidine-based bifunctional organocatalystVarious aldehydesNitroolefins----~10098:297[8]
Pyrrolidine-based bifunctional organocatalystVarious ketonesNitroolefins----~10098:299[8]

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction

The following is a representative experimental protocol for an (S)-proline derivative-catalyzed asymmetric aldol reaction between an aldehyde and a ketone.[2]

  • Reaction Setup: To a clean, dry reaction vessel, add the (S)-pyrrolidine-2-carboxamide-based organocatalyst (e.g., (S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, 10 mol%).

  • Solvent and Reagents: Add the solvent system (e.g., a 4:1 mixture of methanol and water). Stir the mixture for 15 minutes at room temperature.

  • Addition of Ketone: Add the ketone (e.g., cyclohexanone, 2 equivalents) to the reaction mixture.

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0 °C) using an ice bath.

  • Addition of Aldehyde: Slowly add the aldehyde (e.g., benzaldehyde, 1 equivalent) to the cooled reaction mixture.

  • Reaction Monitoring: Seal the reaction vessel and stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Asymmetric Michael Addition

The following is a representative experimental protocol for an (S)-pyrrolidine sulfonamide-catalyzed asymmetric Michael addition of an aldehyde to a nitroalkene.[6]

  • Reaction Setup: In a reaction tube, dissolve the nitroalkene (e.g., trans-β-nitrostyrene, 1 equivalent) and the (S)-pyrrolidine trifluoromethanesulfonamide catalyst (20 mol%) in the chosen solvent (e.g., CH2Cl2).

  • Addition of Aldehyde: Add the aldehyde (e.g., propanal, 2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Purification: After the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to obtain the desired Michael adduct.

Visualizing the Process

To better understand the experimental and mechanistic aspects of these organocatalytic reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start setup Reaction Setup: Add Catalyst & Solvent start->setup reagents Add Ketone/Aldehyde Donor setup->reagents cool Cool to Reaction Temp. reagents->cool add_acceptor Add Aldehyde/Nitroalkene Acceptor cool->add_acceptor stir Stir & Monitor (TLC) add_acceptor->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify analyze Analyze Product (NMR, HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for an (S)-pyrrolidine-2-carboxamide catalyzed reaction.

Caption: Simplified enamine catalytic cycle for (S)-pyrrolidine-2-carboxamide organocatalysts.

Conclusion

The data compiled in this guide demonstrates the high efficacy of (S)-Pyrrolidine-2-carboxamide-based organocatalysts in asymmetric aldol and Michael addition reactions. The modularity of the carboxamide moiety allows for fine-tuning of the catalyst structure to achieve remarkable levels of stereocontrol, often with low catalyst loadings under mild reaction conditions. For instance, the N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide stands out for its exceptional performance in anti-selective aldol reactions.[3][4] Similarly, pyrrolidine sulfonamides and squaramides have shown excellent results in Michael additions.[6][7] The choice of catalyst, solvent, and temperature are all critical parameters that must be optimized for a given substrate combination. This guide serves as a starting point for researchers to navigate the landscape of these powerful organocatalysts and accelerate the development of efficient and stereoselective synthetic routes.

References

A Comparative Guide to the Structure-Activity Relationship of (S)-Pyrrolidine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-pyrrolidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs based on this framework have shown significant potential across a range of therapeutic areas, primarily by acting as enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various (S)-pyrrolidine-2-carboxamide analogs, supported by quantitative data and detailed experimental protocols.

Overview of Biological Activities

(S)-Pyrrolidine-2-carboxamide analogs have been extensively investigated as inhibitors of several key enzymes, including:

  • Dipeptidyl Peptidase IV (DPP-IV): Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes.[1][2] Analogs targeting this enzyme aim to enhance the levels of incretin hormones, which regulate glucose homeostasis.[3]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibitors of this enzyme are being explored for the treatment of metabolic syndrome and type 2 diabetes by modulating glucocorticoid activity.[4]

  • N-Acylethanolamine Acid Amidase (NAAA): NAAA inhibitors are investigated for their anti-inflammatory and analgesic properties by increasing the levels of the endocannabinoid-like lipid, palmitoylethanolamide (PEA).[5]

  • Enoyl Acyl Carrier Protein Reductase (InhA): As a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, InhA is a target for the development of new anti-tuberculosis agents.[6]

  • α-Amylase and α-Glucosidase: Inhibition of these carbohydrate-metabolizing enzymes is an approach to manage postprandial hyperglycemia in type 2 diabetes.[7][8]

Comparative SAR Data

The following tables summarize the quantitative SAR data for various (S)-pyrrolidine-2-carboxamide analogs against different biological targets.

DPP-IV Inhibitors

The SAR of pyrrolidine-based DPP-IV inhibitors suggests that modifications at the 2- and 3-positions of the pyrrolidine ring, the nature of the linker, and the substituents on the aryl tail are crucial for activity.[1] The cyanopyrrolidine moiety is a prominent feature in many potent DPP-IV inhibitors like vildagliptin and saxagliptin.[2]

CompoundR1R2IC50 (nM)Reference
Vildagliptin HAdamantyl2.3[2]
Saxagliptin OHAdamantyl0.5[2]
Analog 1 H2-Chlorophenyl15[1]
Analog 2 H3-Trifluoromethylphenyl8[1]

Table 1: SAR of (S)-Pyrrolidine-2-carboxamide Analogs as DPP-IV Inhibitors.

11β-HSD1 Inhibitors

For 11β-HSD1 inhibitors, the focus has been on achieving high potency and selectivity. The introduction of an adamantane moiety has been a successful strategy.[4]

CompoundR-groupHuman 11β-HSD1 IC50 (nM)Mouse 11β-HSD1 IC50 (nM)Reference
PF-877423 Adamantyl1.82.5[4]
Analog 42 Modified Adamantyl0.91.2[4]

Table 2: SAR of (S)-Pyrrolidine-2-carboxamide Analogs as 11β-HSD1 Inhibitors.

NAAA Inhibitors

SAR studies on NAAA inhibitors revealed that small lipophilic substituents at the 3-position of the terminal phenyl group enhance potency.[5] The flexibility of the linker between the pyrrolidine core and the terminal phenyl group also plays a significant role in inhibitory activity and selectivity against fatty acid amide hydrolase (FAAH).[5]

CompoundLinkerTerminal Phenyl SubstituentNAAA IC50 (µM)FAAH IC50 (µM)Reference
1a -(CH2)10-None10.3>100[5]
1b -p-Ph-None6.2>100[5]
4a -(CH2)5-None1.525.3[5]
4g 4-phenylcinnamoylNone1.5>100[5]

Table 3: SAR of Pyrrolidine Amide Derivatives as NAAA Inhibitors.

Experimental Protocols

DPP-IV Inhibition Assay

Principle: The inhibitory activity against DPP-IV is determined by measuring the cleavage of a fluorogenic substrate, Gly-Pro-AMC.

Procedure:

  • Human recombinant DPP-IV is pre-incubated with various concentrations of the test compound in a buffer (e.g., Tris-HCl, pH 7.4) for 15 minutes at room temperature.

  • The reaction is initiated by adding the substrate Gly-Pro-AMC.

  • The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

11β-HSD1 Inhibition Assay

Principle: The assay measures the conversion of cortisone to cortisol by 11β-HSD1, often using a scintillation proximity assay (SPA).

Procedure:

  • Human or mouse liver microsomes containing 11β-HSD1 are incubated with the test compound.

  • [3H]-cortisone and a cofactor (e.g., NADPH) are added to initiate the enzymatic reaction.

  • The reaction is stopped, and the product, [3H]-cortisol, is captured by an antibody-coated SPA bead.

  • The proximity of the radiolabeled cortisol to the scintillant-containing bead results in a light signal that is measured by a microplate scintillation counter.

  • IC50 values are determined from the concentration-response curves.

NAAA Inhibition Assay

Principle: The activity of NAAA is assessed by measuring the hydrolysis of a fluorescently labeled substrate.

Procedure:

  • Recombinant human NAAA is incubated with the test compounds in an assay buffer.

  • The fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide, is added to start the reaction.

  • The increase in fluorescence due to the release of 7-amino-4-methylcoumarin is monitored over time.

  • IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

DPP-IV Inhibition Signaling Pathway

DPP_IV_Inhibition_Pathway Ingestion Food Ingestion Incretins GLP-1, GIP (Incretin Hormones) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas act on DPPIV DPP-IV Enzyme Incretins->DPPIV are substrates for Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inactive Inactive Metabolites DPPIV->Inactive Inhibitor (S)-Pyrrolidine-2- carboxamide Analog (DPP-IV Inhibitor) Inhibitor->DPPIV inhibits

Caption: DPP-IV Inhibition Pathway for Glucose Control.

General Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with Inhibitor prepare_reagents->pre_incubation initiate_reaction Add Substrate to Initiate Reaction pre_incubation->initiate_reaction measure_activity Measure Enzymatic Activity (e.g., Fluorescence, Absorbance) initiate_reaction->measure_activity data_analysis Data Analysis: Calculate % Inhibition and IC50 Values measure_activity->data_analysis end End data_analysis->end

Caption: General Workflow for In Vitro Enzyme Inhibition Assays.

Conclusion

The (S)-pyrrolidine-2-carboxamide scaffold remains a highly versatile and fruitful starting point for the design of potent and selective enzyme inhibitors. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the core structure and its substituents can lead to significant changes in biological activity and selectivity. The provided data and protocols offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this important chemical scaffold. Further exploration of this scaffold is likely to yield new drug candidates for a variety of diseases.

References

The Strategic Selection of Proline Building Blocks: A Cost-Effectiveness Guide for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of (S)-Pyrrolidine-2-carboxamide hydrochloride versus common alternatives for industrial applications.

In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of large-scale production. Proline and its derivatives are indispensable chiral building blocks for a multitude of active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-effectiveness comparison of this compound against its common alternatives—namely L-proline, N-Boc-L-proline, and N-Cbz-L-proline—for large-scale synthetic applications.

Executive Summary

The selection of the optimal proline-based starting material is a multifaceted decision that extends beyond the initial purchase price. It involves a careful consideration of the number of synthetic steps, reagent costs, reaction yields, cycle times, and waste disposal. While N-protected prolines like Boc-L-proline and Cbz-L-proline offer streamlined integration into certain synthetic routes, they come at a higher upfront cost. Direct utilization of L-proline is the most economical in terms of raw material cost but necessitates additional in-house steps for activation or protection. This compound presents a middle ground, offering a pre-activated form of proline that can be advantageous in specific amide bond forming reactions. This guide will demonstrate that for many applications, a strategy involving the in-house amidation of L-proline offers the most cost-effective solution at scale, despite the initial process development investment.

Comparative Analysis of Starting Materials

The cost-effectiveness of each proline derivative is evaluated based on a combination of typical market pricing for laboratory quantities (as a proxy for relative cost), and the synthetic steps required to reach a common intermediate, L-prolinamide.

Starting MaterialRelative Price (per mole)Key AdvantagesKey Disadvantages
L-Proline1x (Base)Lowest initial cost, readily available.Requires activation/protection, potentially longer synthetic route.
(S)-Pyrrolidine-2-carboxamide HCl~10-15xPre-activated amide, can shorten synthesis.Higher initial cost, may not be suitable for all coupling reactions.
N-Boc-L-proline~20-25xWidely used in solid-phase peptide synthesis (SPPS), mild deprotection.High cost, requires deprotection step.
N-Cbz-L-proline~15-20xRobust protecting group, suitable for solution-phase synthesis.Requires harsher deprotection (hydrogenolysis), higher cost than L-proline.

Note: Relative price is an estimation based on publicly available data for laboratory-grade chemicals and does not reflect bulk industrial pricing, which can vary significantly based on volume and supplier negotiations.

Synthetic Pathways to L-Prolinamide: A Comparative Workflow

The following diagram illustrates the synthetic pathways to L-prolinamide starting from L-proline, a protected L-proline (represented by N-P-L-proline), and the direct use of this compound.

cluster_0 Route 1: From L-Proline cluster_1 Route 2: From Protected L-Proline cluster_2 Route 3: Direct Use L-Proline L-Proline Activation Amide Formation (e.g., with coupling agent) L-Proline->Activation 1 Step L-Prolinamide_1 L-Prolinamide Activation->L-Prolinamide_1 Protected_Proline N-P-L-proline (Boc or Cbz) Amidation Amide Formation Protected_Proline->Amidation 1 Step Protected_Amide N-P-L-prolinamide Amidation->Protected_Amide Deprotection Deprotection Protected_Amide->Deprotection 1 Step L-Prolinamide_2 L-Prolinamide Deprotection->L-Prolinamide_2 Amide_HCl (S)-Pyrrolidine-2-carboxamide HCl Neutralization Base Treatment Amide_HCl->Neutralization 1 Step L-Prolinamide_3 L-Prolinamide Neutralization->L-Prolinamide_3

Synthetic routes to L-Prolinamide.

Experimental Protocols for Key Transformations

Protocol 1: Large-Scale Synthesis of L-Prolinamide from L-Proline

This protocol outlines a cost-effective, biocatalytic approach to L-prolinamide, minimizing the use of expensive coupling reagents and hazardous solvents.[1]

  • Reaction Setup: A stirred-tank reactor is charged with 2-methyl-2-butanol (tert-amyl alcohol) and L-proline (1.0 equivalent).

  • Biocatalyst Addition: Immobilized Candida antarctica lipase B (CALB) is added to the suspension.

  • Ammonia Addition: Gaseous ammonia is bubbled through the reaction mixture at a controlled rate, maintaining a constant pressure.

  • Reaction Conditions: The reaction is heated to 60-70°C and stirred vigorously to ensure good mixing.

  • Reaction Monitoring: The reaction progress is monitored by HPLC for the consumption of L-proline and the formation of L-prolinamide.

  • Work-up: Upon completion, the immobilized enzyme is recovered by filtration for reuse. The solvent is removed under reduced pressure. The crude L-prolinamide is then purified by crystallization.

Protocol 2: Deprotection of N-Boc-L-prolinamide

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group, a common step when using N-Boc-L-proline as a starting material.

  • Reaction Setup: A glass-lined reactor is charged with N-Boc-L-prolinamide (1.0 equivalent) and a suitable solvent such as dichloromethane or ethyl acetate.

  • Acid Addition: Anhydrous hydrochloric acid (HCl) in a solvent (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) is added dropwise to the stirred solution at 0-5°C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.

  • Reaction Monitoring: The deprotection is monitored by TLC or LC-MS.

  • Work-up: The solvent and excess acid are removed under reduced pressure. The resulting hydrochloride salt can be isolated by trituration with a non-polar solvent like diethyl ether and filtration.

Cost-Effectiveness Modeling: A Hypothetical Case Study

To illustrate the economic trade-offs, we present a simplified cost model for the synthesis of 100 kg of a target API, where L-prolinamide is a key intermediate. The model considers raw material costs (based on relative pricing), estimated processing costs (energy, labor), and waste disposal.

Cost ComponentRoute 1: From L-ProlineRoute 2: From N-Boc-L-prolineRoute 3: From Amide HCl
Raw Materials
Proline Derivative CostLowVery HighHigh
Reagents & SolventsMediumLowLow
Processing
Number of Steps2 (Activation, Coupling)2 (Coupling, Deprotection)1 (Coupling)
Cycle TimeLongerShorterShortest
Waste
Waste Stream ComplexityMedium (Coupling agent byproducts)High (Deprotection byproducts)Low
Estimated Total Cost Most Favorable Least Favorable Moderate

This model is illustrative. Actual costs will vary based on specific reaction conditions, yields, and scale.

The following workflow visualizes the decision-making process for selecting the most cost-effective proline starting material.

Start Select Proline Starting Material High_Volume High Volume Production? Start->High_Volume L_Proline Use L-Proline High_Volume->L_Proline Yes Protected_Proline Consider Protected Proline or Amide HCl High_Volume->Protected_Proline No Dev_Resources Process Development Resources Available? L_Proline->Dev_Resources Short_Timeline Short Project Timeline? Protected_Proline->Short_Timeline Dev_Resources->Protected_Proline No Optimize_LProline Optimize in-house amidation of L-Proline Dev_Resources->Optimize_LProline Yes Short_Timeline->L_Proline No Use_Protected Use Protected Proline for speed Short_Timeline->Use_Protected Yes

Decision workflow for starting material selection.

Conclusion and Recommendations

For large-scale, cost-driven manufacturing, the direct use of L-proline followed by an efficient amidation step, such as the biocatalytic route described, presents the most economically sound strategy. While the initial investment in process development may be higher, the long-term savings on raw material costs are substantial.

This compound and N-protected prolines have their place in process development, rapid synthesis of early-stage clinical candidates, and in situations where the synthetic route is constrained. However, for commercial-scale production, the economic imperative to minimize raw material costs makes a strong case for starting further upstream with L-proline.

Researchers and process chemists are encouraged to perform a thorough techno-economic analysis early in the development process to identify the most cost-effective synthetic route for their specific target molecule. This analysis should not only consider the price of starting materials but also the total cost of ownership, including processing, and waste management costs.

References

Comparative Guide to the Validation of Analytical Methods for (S)-Pyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the validation of (S)-Pyrrolidine-2-carboxamide hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The following sections detail experimental protocols and present supporting data to aid in the selection and implementation of a suitable analytical method for quality control and regulatory purposes. The methodologies and data presented are representative examples based on established principles of analytical chemistry for chiral compounds.

Comparison of Analytical Techniques

The selection of an analytical technique for the enantiomeric purity and assay of this compound is critical for ensuring product quality. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for chiral separations.[1][2][3][4][5] Alternative methods such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer different advantages in terms of speed and environmental impact.[2][3]

Parameter High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. Chiral Stationary Phases (CSPs) are commonly used for enantiomeric separation.[2][5]Separation using a supercritical fluid (typically CO2) as the mobile phase. Offers faster analysis and lower organic solvent consumption compared to HPLC.Separation based on the differential migration of ions in an electric field. High separation efficiency and low sample volume requirements.[4]
Typical Stationary Phase Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H)Similar to HPLC, often polysaccharide-based CSPs.Fused silica capillary, sometimes with chiral selectors in the buffer.
Mobile Phase n-Hexane/Isopropanol/DiethylamineSupercritical CO2/Methanol/Amine modifierBuffer solution with a chiral selector (e.g., cyclodextrin).
Resolution (Rs) Typically > 2.0 for enantiomers.Generally higher or comparable to HPLC, often with sharper peaks.Can achieve very high resolution.
Analysis Time 10 - 30 minutes.2 - 10 minutes.15 - 45 minutes.
Advantages Robust, widely available, well-established, versatile.Fast, reduced organic solvent usage, lower cost of solvent disposal.High efficiency, minimal sample and reagent consumption, green analytical technique.[4]
Disadvantages Higher consumption of organic solvents.Higher initial instrument cost.Can be less robust for certain matrices, lower loading capacity.

Detailed Experimental Protocols for HPLC Method Validation

The following protocols are for the validation of a hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[6][7]

2.1. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Concentration: 100 µg/mL of this compound in mobile phase.

  • Sample Solution Concentration: 100 µg/mL of this compound in mobile phase.

2.2. Validation Parameters

The validation of an analytical method is a documented process that confirms the procedure is suitable for its intended purpose.[8] Key parameters for validation include specificity, accuracy, precision, linearity, range, and robustness.[6][7][9][10]

2.2.1. Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol:

    • Prepare a solution of the placebo (all formulation components except the active pharmaceutical ingredient).

    • Prepare a solution of this compound standard.

    • Prepare a spiked sample solution containing this compound and potential impurities.

    • Inject each solution into the HPLC system.

    • Assess the chromatograms for any interference at the retention time of this compound. The peak for the analyte should be pure and free from co-eluting peaks.

2.2.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

2.2.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo solutions spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine determinations in total (three concentrations, three replicates each).

    • Analyze the samples and calculate the percentage recovery for each level.

2.2.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Protocol:

    • Repeatability (Intra-day precision):

      • Prepare six separate sample solutions of this compound at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the mean, standard deviation, and %RSD.

    • Intermediate Precision (Inter-day precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both days to assess the intermediate precision.

2.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope (S) of the calibration curve from the linearity study.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

2.2.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% organic phase).

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).

Data Presentation

The following tables summarize hypothetical data from the validation of the HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50251000
75376500
100502000
125627500
150753000
Correlation Coefficient (r²) 0.9998
Slope 5015
Y-intercept 500

Table 2: Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.799.8%

Table 3: Precision Data

Parameter%RSD (n=6)
Repeatability (Intra-day)0.8%
Intermediate Precision (Inter-day)1.2%

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantitation (LOQ)0.3

Table 5: Robustness Data

Parameter VariedChangeRetention Time (min)Peak AreaResolution (Rs)
Nominal -12.55020002.8
Flow Rate+0.1 mL/min11.44980002.7
-0.1 mL/min13.95050002.9
Temperature+2 °C12.25010002.8
-2 °C12.85030002.8
Mobile Phase+2% Isopropanol11.95000002.7
-2% Isopropanol13.15040002.9

Visualizations

Experimental Workflow for HPLC Method Validation

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Dev Develop HPLC Method Protocol Prepare Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Prepare Validation Report Analysis->Report G cluster_0 Core Performance cluster_1 Quantitative Performance cluster_2 Reliability center Validated Analytical Method Accuracy Accuracy Accuracy->center Precision Precision Precision->center Specificity Specificity Specificity->center Linearity Linearity Linearity->center Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->center LOD->center LOQ->center Robustness Robustness Robustness->center

References

A Comparative Guide to the Synthetic Routes of Pyrrolidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides a comparative analysis of synthetic strategies for three prominent drugs containing this motif: the erectile dysfunction treatment Avanafil , the anti-migraine agent Eletriptan , and the antihistamine Clemastine . The comparison focuses on reaction yields, stereoselectivity, and overall efficiency, supported by detailed experimental protocols and workflow visualizations to aid researchers in drug development and process optimization.

Avanafil: A Convergent Approach to a PDE5 Inhibitor

Avanafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Its synthesis is a prime example of a convergent approach, where key fragments are prepared separately and then coupled. The most common route involves the initial formation of a substituted pyrimidine core, followed by the introduction of the chiral pyrrolidine moiety.

Comparative Analysis of Avanafil Synthesis
StepRoute 1: Nucleophilic Substitution and AmidationYield (%)
1Nucleophilic substitution of 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine with 3-chloro-4-methoxybenzylamineHigh
2Oxidation of the methylthio group to a methylsulfonyl groupGood
3Nucleophilic substitution with (S)-prolinolGood
4Ester hydrolysisHigh
5Amide coupling with 2-(aminomethyl)pyrimidineGood
Overall Favorable

Table 1: Summary of a common synthetic route to Avanafil. Specific yields for each step can vary based on reaction scale and conditions but are generally reported as high.

Synthetic Pathway for Avanafil

Avanafil Synthesis cluster_pyrimidine Pyrimidine Core Synthesis cluster_coupling Pyrrolidine Introduction and Final Steps A 4-chloro-5-ethoxycarbonyl- 2-methylthiopyrimidine C Substituted Pyrimidine Intermediate A->C Nucleophilic Substitution B 3-chloro-4-methoxy benzylamine HCl B->C D Oxidation C->D F Coupled Intermediate D->F Nucleophilic Substitution E (S)-prolinol E->F G Ester Hydrolysis F->G H Amide Coupling with 2-(aminomethyl)pyrimidine G->H I Avanafil H->I

A convergent synthetic pathway to Avanafil.
Experimental Protocol: Key Step in Avanafil Synthesis (Amide Coupling)

The final amide bond formation is a critical step in the synthesis of Avanafil.

Materials:

  • (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid

  • 2-(Aminomethyl)pyrimidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • To a solution of the carboxylic acid intermediate in DMF, add EDC and HOBt at room temperature.

  • Stir the mixture for 30 minutes.

  • Add 2-(aminomethyl)pyrimidine and triethylamine to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Avanafil.

Eletriptan: Stereoselective Synthesis of a Triptan

Eletriptan is a second-generation triptan used for the treatment of migraines. The synthesis of the active (R)-enantiomer requires a stereocontrolled approach. A widely used method starts from 5-bromoindole and introduces the chiral pyrrolidine moiety, followed by a palladium-catalyzed Heck coupling to build the side chain. An alternative strategy involves a Fischer indole synthesis.

Comparative Analysis of Eletriptan Synthetic Routes
FeatureRoute 1: Heck CouplingRoute 2: Fischer Indole Synthesis
Starting Materials 5-Bromoindole, (R)-proline derivativePhenylhydrazine derivative, chiral pyrrolidinyl ketone
Key Reaction Palladium-catalyzed Heck couplingFischer indole synthesis
Stereocontrol High (from chiral pool)Dependent on chiral ketone synthesis
Overall Yield Generally goodCan be variable
Enantiomeric Excess >99%~94%

Table 2: Comparison of two synthetic strategies for Eletriptan.

Synthetic Pathway for Eletriptan (Heck Coupling Route)

Eletriptan_Heck_Synthesis cluster_indole_prep Indole Functionalization cluster_heck_reduction Heck Coupling and Reduction A 5-Bromoindole C (R)-5-bromo-3-((1-methylpyrrolidin -2-yl)methyl)-1H-indole A->C Coupling B (R)-N-methyl-2-pyrrolidinemethanol B->C D Heck Coupling with Phenyl Vinyl Sulfone C->D E Coupled Intermediate D->E F Reduction E->F G Eletriptan F->G

Heck coupling-based synthetic route to Eletriptan.
Experimental Protocol: Heck Coupling for Eletriptan Synthesis

Materials:

  • (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole

  • Phenyl vinyl sulfone

  • Palladium(II) acetate

  • Tri(o-tolyl)phosphine

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the bromoindole derivative, phenyl vinyl sulfone, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.

  • Add triethylamine to the mixture.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen) and stir until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.[1]

Clemastine: Asymmetric Synthesis of an Antihistamine

Clemastine is a first-generation antihistamine with anticholinergic properties. The therapeutic agent is the (R,R)-enantiomer. A common asymmetric synthesis involves the coupling of a chiral tertiary alcohol with a chiral 2-(2-chloroethyl)-1-methylpyrrolidine. An alternative approach utilizes ring-closing metathesis to construct the pyrrolidine ring.

Comparative Analysis of Clemastine Synthetic Routes
FeatureRoute 1: Chiral CouplingRoute 2: Ring-Closing Metathesis (RCM)
Key Strategy Coupling of two chiral fragmentsConstruction of the pyrrolidine ring via RCM
Stereocontrol High (from chiral starting materials)High (from chiral precursor)
Reagents Grignard reagents, chiral auxiliariesGrubbs' catalyst
Overall Yield ModerateGood
Enantiomeric Purity HighHigh

Table 3: Comparison of asymmetric syntheses of Clemastine.

Synthetic Pathway for Clemastine (Chiral Coupling Route)

Clemastine_Coupling_Synthesis cluster_alcohol Chiral Alcohol Synthesis cluster_pyrrolidine Chiral Pyrrolidine Synthesis A Chiral α-benzyloxy ketone C (R)-tertiary alcohol A->C Stereoselective alkylation B Grignard Reagent B->C F Coupling C->F D L-homoserine lactone E (R)-2-(2-chloroethyl) -1-methylpyrrolidine D->E Multi-step transformation E->F G Clemastine F->G

Asymmetric synthesis of Clemastine via chiral coupling.
Experimental Protocol: Ring-Closing Metathesis for a Clemastine Precursor

This protocol outlines the synthesis of a key pyrrolidine intermediate for Clemastine using Ring-Closing Metathesis (RCM).

Materials:

  • N-allyl-N-(pent-4-en-1-yl)acetamide

  • Grubbs' catalyst (e.g., first or second generation)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the diene substrate in dry, degassed DCM under an inert atmosphere.

  • Add the Grubbs' catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a phosphine scavenger or by bubbling air through the solution.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired pyrroline derivative, which can then be reduced to the corresponding pyrrolidine.

Conclusion

The synthetic routes to these pyrrolidine-containing drugs highlight a range of modern organic chemistry strategies. The choice of a particular route in a research or industrial setting depends on factors such as the availability and cost of starting materials, the desired stereochemical purity, and the scalability of the reactions. The convergent synthesis of Avanafil, the stereocontrolled Heck coupling for Eletriptan, and the asymmetric coupling or RCM approach for Clemastine demonstrate the versatility of synthetic methodologies in accessing complex and valuable pharmaceutical agents. The detailed protocols and comparative data presented in this guide are intended to provide a valuable resource for chemists in the field of drug discovery and development.

References

(S)-Pyrrolidine-2-carboxamide Derivatives: A Comparative Guide to Novel Anticancer Agents in Patent Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel (S)-Pyrrolidine-2-carboxamide hydrochloride derivatives disclosed in recent patent literature, with a focus on their emerging potential as anticancer agents. We will delve into their structural novelty, comparative efficacy based on published experimental data, and the key signaling pathways they target.

Introduction to (S)-Pyrrolidine-2-carboxamide Derivatives

The (S)-Pyrrolidine-2-carboxamide scaffold is a versatile building block in medicinal chemistry, featured in a range of therapeutics. Recent patent and scientific literature highlight its growing importance in oncology, with derivatives being developed as potent and selective inhibitors of key cancer-related targets. This guide focuses on two promising classes of these derivatives: dual Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) inhibitors, and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

Comparative Analysis of Anticancer (S)-Pyrrolidine-2-carboxamide Derivatives

The novelty of these derivatives lies in the specific substitutions on the pyrrolidine ring and the carboxamide nitrogen, which drive their target specificity and potency. Below is a summary of quantitative data from a recent study on dual EGFR/CDK2 inhibitors.[1][2]

Compound IDTarget(s)Mean IC50 (µM, Antiproliferative)EGFR IC50 (nM)CDK2 IC50 (nM)Reference Compound (IC50)
7e EGFR/CDK2Not specified9522Erlotinib (80 nM), Dinaciclib (20 nM)
7g EGFR/CDK20.908715Erlotinib (80 nM), Dinaciclib (20 nM)
7k EGFR/CDK2Not specified10228Erlotinib (80 nM), Dinaciclib (20 nM)
7n EGFR/CDK2Not specified9825Erlotinib (80 nM), Dinaciclib (20 nM)
7o EGFR/CDK2Not specified10731Erlotinib (80 nM), Dinaciclib (20 nM)
Doxorubicin Topo II1.10---

Data extracted from "New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors".[1][2]

Patented Derivatives and their Mechanisms of Action

Dual EGFR/CDK2 Inhibitors

A novel series of (S)-Pyrrolidine-2-carboxamide derivatives has been developed as dual inhibitors of EGFR and CDK2.[1][2] Dysregulation of the EGFR signaling pathway and the cell cycle, controlled by CDKs, are hallmarks of many cancers. The dual inhibition strategy aims to overcome resistance mechanisms associated with single-target therapies. The most potent compound identified in the series, 7g , exhibited a mean antiproliferative IC50 of 0.90 µM, which is more potent than the standard chemotherapeutic agent, doxorubicin (IC50 = 1.10 µM).[1][2] Furthermore, compound 7g showed strong inhibition of both EGFR (IC50 = 87 nM) and CDK2 (IC50 = 15 nM), comparable to the reference inhibitors erlotinib and dinaciclib, respectively.[1][2]

cluster_0 Classification of Anticancer (S)-Pyrrolidine-2-carboxamide Derivatives Core Scaffold Core Scaffold Dual EGFR/CDK2 Inhibitors Dual EGFR/CDK2 Inhibitors Core Scaffold->Dual EGFR/CDK2 Inhibitors Substitution at N and C5 IDO1 Inhibitors IDO1 Inhibitors Core Scaffold->IDO1 Inhibitors Specific substitutions

Classification of anticancer derivatives.
IDO1 Inhibitors

Several patents describe pyrrolidine derivatives as inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[3][4][5][6][7] IDO1 is overexpressed in many tumors and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites. IDO1 inhibitors aim to reverse this effect and enhance anti-tumor immunity. Patents such as WO2015173764A1 disclose pyrrolidine-2,5-dione derivatives for the treatment of cancer.[3][4][6] While these patents provide broad structural claims, specific quantitative data for direct comparison is often limited within the patent documents themselves.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8][9][10]

  • Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8] The percentage of cell viability is calculated relative to untreated control cells.

Start Start Seed Cells Seed Cancer Cells in 96-well plates Start->Seed Cells Treat Treat with (S)-Pyrrolidine-2-carboxamide Derivatives Seed Cells->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure End End Measure->End

Workflow for MTT Cell Viability Assay.
In Vitro Kinase Inhibition Assays (EGFR and CDK2)

These assays determine the direct inhibitory effect of the compounds on the target kinases.

  • Assay Setup: The kinase, a fluorescently labeled peptide substrate, and the test compound are mixed in a 384-well plate.[11]

  • Reaction Initiation: The reaction is initiated by the addition of ATP.[11][12]

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A stop solution containing EDTA is added to terminate the reaction. The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence.[13][14]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vitro IDO1 Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of IDO1.

  • Enzyme and Compound Incubation: Recombinant human IDO1 enzyme is pre-incubated with the test compound in an assay buffer.

  • Reaction Initiation: The reaction is initiated by adding L-tryptophan. The reaction mixture typically contains cofactors such as ascorbic acid and methylene blue.[15][16]

  • Incubation: The reaction is carried out at 37°C for a defined period.[16]

  • Detection of Kynurenine: The reaction is stopped, and the amount of N-formylkynurenine produced is measured, often after conversion to kynurenine. Detection can be performed by measuring absorbance or fluorescence.[17][18]

  • Data Analysis: IC50 values are determined by plotting the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration.

Conclusion

The (S)-Pyrrolidine-2-carboxamide scaffold continues to be a fruitful starting point for the development of novel anticancer agents. The recent emergence of dual EGFR/CDK2 inhibitors with potent antiproliferative activity highlights a promising strategy for overcoming drug resistance. Similarly, the development of IDO1 inhibitors based on this scaffold presents an opportunity to modulate the tumor microenvironment and enhance anti-tumor immunity. Further preclinical and clinical evaluation of these novel derivatives is warranted to fully assess their therapeutic potential. This guide provides a snapshot of the current patent landscape and the available preclinical data to aid researchers in this endeavor.

References

Safety Operating Guide

Proper Disposal of (S)-Pyrrolidine-2-carboxamide hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (S)-Pyrrolidine-2-carboxamide hydrochloride as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.

Hazard Assessment and Safety Precautions

This compound is classified as a hazardous substance. Based on available Safety Data Sheets (SDS), the primary hazards are:

  • Harmful if swallowed or inhaled.

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

Required Personal Protective Equipment:
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.

Chemical and Physical Properties Relevant to Disposal

Understanding the properties of this compound is crucial for its safe disposal.

PropertyValue
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol
Appearance Off-white to beige solid powder
Solubility Soluble in water

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Due to its irritant and harmful properties, this compound must be disposed of as hazardous chemical waste.

  • Segregate Solid Waste: Keep this compound in its solid form. Do not mix it with liquid waste streams.

  • Avoid Incompatibilities: While specific reactivity data is limited, as a general good laboratory practice, avoid mixing it with strong oxidizing agents, strong acids, or strong bases in the same waste container.

Step 2: Waste Collection and Container Management

  • Use a Designated Container: Place the waste in a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).

  • Proper Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date when the first waste was added to the container.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Keep Container Closed: The container must be securely closed at all times, except when adding waste.

Step 3: Storage of Chemical Waste

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a spill.

  • Ventilation: Store in a well-ventilated area.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste pickup. Contact your EHS or equivalent department to schedule a collection. Do not attempt to transport the waste off-site yourself.

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a chemical waste manifest, as required by your institution and local regulations.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning up, ensure you are wearing the required PPE.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) and place them in the hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have (S)-Pyrrolidine-2-carboxamide hydrochloride for disposal assess_hazard 1. Assess Hazards (Consult SDS) start->assess_hazard ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->ppe is_hazardous Is it Hazardous Waste? ppe->is_hazardous yes_hazardous YES (Irritant, Harmful) is_hazardous->yes_hazardous Yes no_hazardous NO is_hazardous->no_hazardous No prep_container 3. Prepare Labeled Hazardous Waste Container yes_hazardous->prep_container improper_disposal Improper Disposal (Drain/Trash) no_hazardous->improper_disposal collect_waste 4. Collect Solid Waste (Do not mix with liquids) prep_container->collect_waste store_waste 5. Store in Designated SAA (Secondary Containment) collect_waste->store_waste contact_ehs 6. Contact EHS for Pickup store_waste->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (S)-Pyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-Pyrrolidine-2-carboxamide hydrochloride

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for this compound, including detailed operational and disposal plans to foster a secure research environment.

Chemical Identifier:

NameThis compound
Synonyms (S)-pyrrolidine-2-carboxamide monohydrochloride
CAS Number 42429-27-6
Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. It is crucial to understand its potential risks and take appropriate precautions.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictogram
alt text
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationSpecifications & Best Practices
Hands Chemical resistant glovesWear chemical protective gloves (e.g., PVC).[2] Double gloving is recommended, especially when compounding.[3][4] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[3]
Eyes/Face Safety goggles with side-shields or face shieldSafety goggles provide eye protection, but a face shield offers more comprehensive protection against splashes.[3]
Skin/Body Protective clothingWear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] Ensure no skin on the arm or wrist is exposed.[4]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts/aerosols are generated.[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

  • Before handling, inspect all PPE for integrity. Do not use damaged gloves or other protective gear.[3]

  • Keep the container tightly closed when not in use.[6]

2. Handling the Chemical:

  • Avoid all personal contact, including inhalation of dust or aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[2][6]

  • Wash hands thoroughly after handling the substance.[1][6]

  • Use non-sparking tools and take measures to prevent static discharge.[6]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for disposal.[2]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not let the product enter drains.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.[6]

  • Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[6]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[6]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound Prep Preparation - Verify fume hood function - Inspect PPE - Locate safety equipment Handling Chemical Handling - Wear full PPE - Handle in fume hood - Avoid dust generation Prep->Handling Spill Spill Response - Evacuate area - Use spill kit - Decontaminate Handling->Spill If spill occurs Waste Waste Collection - Segregate waste - Use labeled containers Handling->Waste Decon Decontamination & Cleanup - Clean work surfaces - Remove and dispose of PPE - Wash hands Handling->Decon Spill->Waste Disposal Disposal - Follow institutional procedures - Adhere to regulations Waste->Disposal Decon->Disposal Dispose of used PPE

Caption: Workflow for safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.